molecular formula C5H12N2 B1347656 (S)-piperidin-3-amine CAS No. 80918-66-7

(S)-piperidin-3-amine

Cat. No.: B1347656
CAS No.: 80918-66-7
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-piperidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357621
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80918-66-7
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-piperidin-3-amine: Structure, Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-piperidin-3-amine, a chiral cyclic amine, is a critical building block in modern medicinal chemistry. Its rigid piperidine scaffold and versatile amino group make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its primary application as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs pivotal in the management of type 2 diabetes. Detailed experimental protocols for its synthesis and analysis are provided, alongside a visualization of the relevant biological signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name (3S)-piperidin-3-amine, is a piperidine ring substituted with an amino group at the third position, with the stereochemistry at this chiral center being (S).[1]

Chemical Structure:

The structural and physical properties of this compound and its commonly used dihydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS Number 80918-66-7
Boiling Point 157.9 ± 8.0 °C
Topological Polar Surface Area (TPSA) 38.1 Ų
logP -0.6
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
SMILES C1C--INVALID-LINK--N
InChIKey PEUGKEHLRUVPAN-YFKPBYRVSA-N

Table 2: Physicochemical Properties of this compound Dihydrochloride [4]

PropertyValue
Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
CAS Number 334618-07-4
Appearance Off-white to beige powder
Solubility Sparingly soluble in methanol, slightly soluble in water
InChIKey GGPNYXIOFZLNKW-XRIGFGBMSA-N

Synthesis of this compound

Several synthetic routes to enantiomerically pure this compound have been developed, driven by its importance in the pharmaceutical industry. Key strategies include multi-step synthesis from chiral precursors, enzymatic synthesis, and resolution of racemic mixtures.

Multi-step Synthesis from L-Glutamic Acid

A common approach utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. This multi-step process involves the formation of the piperidine ring through a series of chemical transformations.

Experimental Protocol:

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The ester groups are then reduced to alcohols using a reducing agent like sodium borohydride.

  • Tosylation: The resulting diol is activated by converting the hydroxyl groups into tosylates.

  • Cyclization: Intramolecular cyclization is achieved by reacting the ditosylate with a suitable amine, which displaces the tosylate groups to form the piperidine ring.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield this compound.

Synthesis from N-Boc-3-piperidone

This method involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, to introduce the desired stereochemistry at the C3 position.

Experimental Protocol:

  • Condensation: N-Boc-3-piperidone is condensed with a chiral auxiliary, such as (S)-tert-butanesulfinamide, in the presence of a dehydrating agent (e.g., 4A molecular sieves) and a catalytic amount of a weak base like pyrrolidine.

  • Diastereoselective Reduction: The resulting N-sulfinylimine intermediate is then reduced with a hydride source. The chiral auxiliary directs the hydride attack to stereoselectively form one diastereomer.

  • Hydrolysis/Deprotection: The chiral auxiliary and the Boc group are removed by treatment with a strong acid, such as hydrochloric acid in an alcoholic solvent, to afford this compound dihydrochloride.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone substrate.

Experimental Protocol:

  • Reaction Setup: A buffered aqueous solution is prepared containing the substrate (N-Boc-3-piperidone), an amine donor (e.g., isopropylamine), and the pyridoxal-5'-phosphate (PLP) cofactor.

  • Enzymatic Conversion: An immobilized ω-transaminase enzyme with (S)-selectivity is added to the reaction mixture. The reaction is stirred at a controlled temperature (e.g., 35-50 °C) until the conversion of the ketone to the amine is complete.

  • Workup and Purification: After the reaction, the enzyme is filtered off. The aqueous solution is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the Boc-protected (S)-3-aminopiperidine.

  • Deprotection: The Boc group is subsequently removed using standard acidic conditions to give the final product.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Chemical or Enzymatic Transformation Chemical or Enzymatic Transformation Starting Material->Chemical or Enzymatic Transformation Reagents, Solvents, Catalyst Crude Product Crude Product Chemical or Enzymatic Transformation->Crude Product Purification Step Purification Step Crude Product->Purification Step e.g., Crystallization, Chromatography Pure this compound Pure this compound Purification Step->Pure this compound Analytical Methods Analytical Methods Pure this compound->Analytical Methods e.g., HPLC, GC, NMR G Signaling Pathway of DPP-4 Inhibition This compound based drug This compound based drug DPP-4 DPP-4 This compound based drug->DPP-4 Inhibits GLP-1 & GIP (Incretins) GLP-1 & GIP (Incretins) DPP-4->GLP-1 & GIP (Incretins) Degrades Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP (Incretins)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP (Incretins)->Pancreatic α-cells Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises

References

Enantioselective Synthesis of (S)-3-Aminopiperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key component of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The precise stereochemical control at the C3 position of the piperidine ring is paramount for the biological activity and safety of these drugs. This technical guide provides a comprehensive overview of the principal enantioselective methods for the synthesis of (S)-3-aminopiperidine, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Enzymatic Transamination: A Green and Efficient Approach

Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful and environmentally benign method for the asymmetric synthesis of chiral amines. This one-step approach utilizes a prochiral ketone, N-Boc-3-piperidone, as the substrate and an amine donor to stereoselectively introduce the amino group.

General Workflow for Enzymatic Transamination

Enzymatic Transamination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Buffer Buffer Reaction_Vessel Reaction Vessel (Stirring, Controlled Temp.) Buffer->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Cofactor Cofactor (PLP) Cofactor->Reaction_Vessel Enzyme Immobilized ω-Transaminase Enzyme->Reaction_Vessel Substrate_sol N-Boc-3-piperidone in DMSO Substrate_sol->Reaction_Vessel Filtration Filter to remove immobilized enzyme Reaction_Vessel->Filtration Reaction Completion Extraction Aqueous/Organic Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product (S)-N-Boc-3- Aminopiperidine Purification->Final_Product

Caption: General experimental workflow for the enzymatic transamination of N-Boc-3-piperidone.

Experimental Protocol: Enzymatic Synthesis of (S)-3-Amino-1-Boc-piperidine[1]

Materials:

  • N-Boc-3-piperidone

  • Immobilized ω-transaminase (e.g., ATA-P1-G05-IMB for the (S)-enantiomer)

  • Isopropylamine

  • Pyridoxal-5'-phosphate (PLP)

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

  • Potassium hydroxide

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

Procedure:

  • To 5 mL of a triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M), add the immobilized ω-transaminase (200 mg) and PLP (1.4 mM).

  • Stir the mixture at 35 °C and 550 rpm for 5 minutes.

  • Add a preheated solution (35 °C) of N-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v).

  • Stir the reaction at 35 °C and 550 rpm in an open vessel for 24 hours, monitoring by HPLC and TLC.

  • Upon completion, filter the enzyme under vacuum and wash with triethanolamine buffer.

  • Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH2Cl2 to remove unreacted starting material.

  • Adjust the pH of the aqueous layer to 13 with KOH and extract with CH2Cl2 (4 x 5 mL).

  • Combine the organic extracts, dry over Na2SO4, filter, and evaporate under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.

Quantitative Data: Enzymatic Transamination
EnzymeSubstrate LoadingConversion (%)Enantiomeric Excess (e.e., %)Time (h)Reference
ATA-P1-G05-IMB45 mM>99>99 (S)24[1]
ATA-260-IMB45 mM94>99 (S)50[1]
ATA-256-IMB45 mM92>99 (S)50[1]
ATA-254-IMB45 mM89>99 (S)50[1]

Synthesis from the Chiral Pool: L-Glutamic Acid

Utilizing readily available and inexpensive chiral starting materials, such as amino acids, is a classical and effective strategy for the synthesis of complex chiral molecules. L-glutamic acid can be converted to (S)-3-aminopiperidine through a multi-step sequence.

Synthetic Pathway from L-Glutamic Acid

Glutamic_Acid_Pathway L-Glutamic_Acid L-Glutamic Acid Diester Dimethyl Ester L-Glutamic_Acid->Diester SOCl2, MeOH N-Boc_Diester N-Boc Protected Diester Diester->N-Boc_Diester (Boc)2O, Et3N, DMAP Diol Diol N-Boc_Diester->Diol NaBH4, MeOH Ditosylate Ditosylate Diol->Ditosylate TsCl, Et3N, DMAP Cyclized_Product (S)-N-Boc-N'-Alkyl- 3-aminopiperidine Ditosylate->Cyclized_Product R-NH2

Caption: Synthetic route to (S)-3-aminopiperidine derivatives from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid[2]

Step 1: Esterification To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After addition, remove the ice bath and stir at room temperature for 12 h. Evaporate the solvent to give the crude dimethyl ester hydrochloride salt.

Step 2: N-Boc Protection To a stirred solution of the crude dimethyl ester (from the previous step, ~57 mmol) in CH2Cl2 (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)2O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 6 h. Quench with water, extract with CH2Cl2, wash with aqueous sodium bicarbonate and brine, dry over Na2SO4, and purify by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Step 3: Reduction to Diol To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (2.5 equiv.) portion-wise at room temperature. Stir for 2 h. Quench with 10% aqueous citric acid, remove methanol, and extract with CH2Cl2 to afford (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation and Cyclization The diol is converted to the corresponding ditosylate using p-toluenesulfonyl chloride. The crude ditosylate is then reacted with a primary amine (e.g., benzylamine) to effect cyclization to the desired N'-substituted (S)-3-(N-Boc-amino)piperidine. Subsequent deprotection of both the N-Boc and N'-benzyl groups yields (S)-3-aminopiperidine.

Quantitative Data: Synthesis from L-Glutamic Acid
StepProductYield (%)Reference
N-Boc Protection(S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate92
Reduction to Diol(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate76
Overall (5 steps)Substituted 3-(N-Boc amino) piperidines44-55

Rhodium-Catalyzed Asymmetric Reductive Transamination

Transition metal-catalyzed reactions offer highly efficient and enantioselective routes to chiral molecules. A rhodium-catalyzed reductive transamination of pyridinium salts provides a powerful method for the synthesis of chiral piperidines. This approach involves the in-situ formation of a chiral amine that directs the stereochemical outcome of the reduction.

Conceptual Pathway for Reductive Transamination

Reductive_Transamination Pyridinium_Salt Pyridinium Salt Dihydropyridine Dihydropyridine Intermediate Pyridinium_Salt->Dihydropyridine [Rh], H- source Chiral_Amine Chiral Primary Amine Iminium_Intermediate Iminium Intermediate Chiral_Amine->Iminium_Intermediate Dihydropyridine->Iminium_Intermediate + Chiral Amine - H2O Enamine_Intermediate Enamine Intermediate Iminium_Intermediate->Enamine_Intermediate Isomerization Chiral_Piperidine Chiral Piperidine Enamine_Intermediate->Chiral_Piperidine [Rh], H- source Diastereoselective Reduction

Caption: Conceptual mechanism for rhodium-catalyzed asymmetric reductive transamination.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination (General Procedure)

Materials:

  • Pyridinium salt

  • Chiral primary amine (e.g., (S)-1-phenylethylamine)

  • [Cp*RhCl2]2 catalyst

  • Formic acid (HCOOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a reaction vessel, combine the pyridinium salt (0.5 mmol), the chiral primary amine (10 equiv.), and formic acid (24 equiv.) in a mixture of DCM/H2O (15:1, 4.0 mL).

  • Add the [Cp*RhCl2]2 catalyst (1 mol%).

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, the reaction is worked up by extraction and purified by chromatography to yield the chiral piperidine.

Quantitative Data: Rhodium-Catalyzed Reductive Transamination of 2-Substituted Pyridiniums
Substrate (2-substituted pyridinium)Chiral AmineDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (e.e., %)Reference
2-Me(R)-PEA>20:18598
2-Ph(R)-PEA>20:18998
2-CO2Me(R)-PEA>20:18299
2-F(S)-PEA>20:18199

PEA = 1-phenylethylamine

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective synthesis of a target molecule. The auxiliary is temporarily attached to the substrate, directs the stereochemistry of a subsequent reaction, and is then cleaved to reveal the enantiomerically enriched product. N-tert-butanesulfinamide (Ellman's auxiliary) is a widely used and effective chiral auxiliary for the synthesis of chiral amines.

General Strategy for Chiral Auxiliary Approach

Chiral_Auxiliary_Strategy Ketone N-Boc-3-piperidone Sulfinylimine N-tert-butanesulfinylimine Ketone->Sulfinylimine Condensation Chiral_Auxiliary (S)-tert-butanesulfinamide Chiral_Auxiliary->Sulfinylimine Diastereomeric_Adduct Diastereomerically Enriched Adduct Sulfinylimine->Diastereomeric_Adduct Diastereoselective Reduction Chiral_Amine (S)-N-Boc-3-aminopiperidine Diastereomeric_Adduct->Chiral_Amine Cleavage Cleaved_Auxiliary Recovered Auxiliary Diastereomeric_Adduct->Cleaved_Auxiliary Cleavage

Caption: General workflow for the synthesis of a chiral amine using a chiral auxiliary.

Experimental Protocol: Diastereoselective Reduction of an N-tert-Butanesulfinyl Imine (General Procedure)

Step 1: Condensation To a solution of N-Boc-3-piperidone and (S)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add a dehydrating agent such as Ti(OEt)4. Heat the mixture to form the corresponding N-tert-butanesulfinylimine.

Step 2: Diastereoselective Reduction Cool the solution of the sulfinylimine to a low temperature (e.g., -78 °C). Add a reducing agent (e.g., NaBH4 or L-Selectride®). The choice of reducing agent can influence the diastereoselectivity. Stir the reaction until completion.

Step 3: Cleavage of the Auxiliary Treat the resulting N-tert-butanesulfinyl amine with a strong acid (e.g., HCl in an appropriate solvent) to cleave the sulfinyl group, affording the desired (S)-N-Boc-3-aminopiperidine hydrochloride salt. The chiral auxiliary can often be recovered.

Quantitative Data: Chiral Auxiliary Approach
SubstrateReducing AgentDiastereomeric Ratio (d.r.)Yield (%)Reference
N-tert-butanesulfinyl α-chloro iminesNaBH4>98:2up to 98[2]
N-tert-butanesulfinyl α-chloro iminesLiBHEt3up to 92:8up to 85[2]

Conclusion

The enantioselective synthesis of (S)-3-aminopiperidine can be achieved through several robust and efficient methods. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the availability of specialized equipment or biocatalysts. Enzymatic transamination offers a green, one-step process with high enantioselectivity. Synthesis from the chiral pool provides a cost-effective route from readily available starting materials. Rhodium-catalyzed asymmetric reactions represent a highly efficient and scalable approach, while the use of chiral auxiliaries allows for reliable stereochemical control. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the efficient and sustainable production of this vital pharmaceutical intermediate.

References

(S)-Piperidin-3-amine Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (S)-piperidin-3-amine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). The this compound moiety serves as a crucial pharmacophore in the design of numerous DPP-4 inhibitors for the management of type 2 diabetes mellitus. Inhibition of DPP-4 elevates the levels of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide details the underlying signaling pathways, presents a compilation of quantitative pharmacological data, and provides comprehensive experimental protocols for the evaluation of these compounds.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound derivatives in the context of metabolic diseases is the competitive and reversible inhibition of the serine exopeptidase, dipeptidyl peptidase-4 (DPP-4)[1][2]. DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP[2][3]. By inhibiting DPP-4, these compounds increase the circulating half-life of active GLP-1 and GIP, leading to a potentiation of their physiological effects on glucose homeostasis[3].

The Incretin Effect and Glucose Homeostasis

Incretins are gut-derived hormones released in response to nutrient intake. They play a vital role in regulating postprandial glucose levels. The key actions of elevated GLP-1 and GIP levels resulting from DPP-4 inhibition include:

  • Glucose-Dependent Insulin Secretion: GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin release is stimulated only when blood glucose levels are elevated, minimizing the risk of hypoglycemia[3].

  • Suppression of Glucagon Secretion: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduction in glucagon leads to decreased hepatic glucose production[3].

  • Delayed Gastric Emptying: GLP-1 slows gastric emptying, which helps to reduce the rate of glucose absorption from the gut and curb postprandial glucose spikes.

  • Promotion of Satiety: GLP-1 acts on the central nervous system to promote a feeling of fullness, which can contribute to reduced food intake and potential weight management.

  • β-Cell Health: Preclinical studies suggest that incretins may also have beneficial effects on β-cell proliferation and survival[4].

Signaling Pathways

The binding of GLP-1 and GIP to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in enhanced insulin secretion[1][5].

cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-Cell Membrane cluster_intracellular Intracellular Signaling (S)-piperidin-3-amine_Derivative This compound Derivative DPP4 DPP-4 (S)-piperidin-3-amine_Derivative->DPP4 Inhibition GLP1_GIP_inactive Inactive GLP-1/GIP DPP4->GLP1_GIP_inactive GLP1_GIP_active Active GLP-1 / GIP GLP1_GIP_active->DPP4 Degradation GLP1R_GIPR GLP-1R / GIPR GLP1_GIP_active->GLP1R_GIPR Binding & Activation AC Adenylate Cyclase GLP1R_GIPR->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca2+ Influx PKA->Ca_channel Phosphorylates Insulin_Granules Insulin Granule Exocytosis Epac2->Insulin_Granules Mobilizes Insulin_Release Insulin_Release Insulin_Granules->Insulin_Release Increased Insulin Release Ca_channel->Insulin_Granules Triggers

Figure 1: DPP-4 Inhibition and Incretin Signaling Pathway in Pancreatic β-Cells.

Quantitative Pharmacological Data

The potency and selectivity of this compound derivatives are critical parameters in drug development. The following tables summarize the in vitro inhibitory activity (IC₅₀ and Kᵢ values) and selectivity against related proteases for a selection of these compounds.

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound Derivatives

Compound IDModification on Piperidine RingDPP-4 IC₅₀ (nM)DPP-4 Kᵢ (nM)Reference
Sitagliptin N-linked trifluoromethyl-triazolopiperazine182.6[6]
Alogliptin N-linked cyanobenzyl group<10-[4]
Linagliptin N-linked xanthine heterocycle1-[4]
Compound 1 4-benzylpiperidine derivative1600-[6]
Compound 2 2-benzylpyrrolidine derivative300-[6]
Compound 3 phenethyl-piperazine derivative1200-[6]
Compound 4 4-amino-1-benzylpiperidine derivative4000-[6]

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. Data presented here are for comparative purposes.

Table 2: Selectivity Profile of this compound Derivatives

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
Sitagliptin 18>10,000>10,000>555>555[7]
Vildagliptin 622,7005,70043.591.9[7]
Saxagliptin 503,5008,90070178[7]
DPP8/9 Inhibitor 1,5001040.0060.002[7]

A higher selectivity ratio indicates greater selectivity for DPP-4 over other dipeptidyl peptidases, which is a desirable characteristic to minimize potential off-target effects.[7][8]

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency of this compound derivatives against purified DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

  • Assay Reaction:

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity kinetically at 37°C for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based DPP-4 Activity Assay

This protocol allows for the assessment of inhibitor potency in a more physiologically relevant cellular environment.

Materials:

  • HEK293 or HepG2 cells stably expressing human DPP-4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-4 substrate: Gly-Pro-AMC

  • Test compounds

  • Lysis buffer (optional, for endpoint assays)

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed the DPP-4 expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 1-2 hours).

  • Substrate Addition: Add the Gly-Pro-AMC substrate directly to the live cells in the culture medium.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time.

  • Data Analysis: Calculate IC₅₀ values as described in the enzyme inhibition assay protocol.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol evaluates the in vivo efficacy of this compound derivatives in improving glucose tolerance.

Animals:

  • Male C57BL/6J mice or Zucker Diabetic Fatty (ZDF) rats.

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) via gavage.

  • Baseline Blood Glucose: After a specific pre-treatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Plasma Incretin Measurement (Optional): At selected time points, collect blood into tubes containing a DPP-4 inhibitor and aprotinin to prevent ex vivo degradation of GLP-1 and GIP. Centrifuge to obtain plasma and store at -80°C for later analysis using ELISA kits.[9][10][11][12]

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Statistically compare the AUC values between the treated and vehicle control groups.

Experimental and Logical Workflows

The discovery and development of novel this compound based DPP-4 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening: DPP-4 Enzyme Inhibition Assay Hit_Identification Hit Identification (Potency Assessment) Primary_Screening->Hit_Identification Selectivity_Screening Selectivity Screening: DPP-8, DPP-9, FAP Assays Hit_Identification->Selectivity_Screening Cell_Based_Assay Cell-Based Potency Assay (e.g., HEK293-DPP4) Selectivity_Screening->Cell_Based_Assay Pharmacokinetics Pharmacokinetic (PK) Studies: Absorption, Distribution, Metabolism, Excretion (ADME) Cell_Based_Assay->Pharmacokinetics OGTT Pharmacodynamic (PD) Studies: Oral Glucose Tolerance Test (OGTT) Pharmacokinetics->OGTT Incretin_Measurement Incretin Hormone Measurement (GLP-1, GIP) OGTT->Incretin_Measurement Lead_Optimization Lead Optimization Incretin_Measurement->Lead_Optimization Start Compound Library Start->Primary_Screening

Figure 2: A typical experimental workflow for the development of DPP-4 inhibitors.

Conclusion

The this compound scaffold has proven to be a highly successful starting point for the design of potent and selective DPP-4 inhibitors. The mechanism of action, centered on the enhancement of the incretin system, offers a glucose-dependent approach to glycemic control with a low intrinsic risk of hypoglycemia. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel compounds in this important therapeutic class. Future research may focus on further optimizing selectivity profiles and exploring the potential pleiotropic effects of DPP-4 inhibition beyond glycemic control.

References

Spectroscopic Data Analysis of (S)-piperidin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (S)-piperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the accurate identification and characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, complete experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from analogous compounds, such as piperidine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit complex multiplets due to the cyclic structure and the presence of multiple chiral centers. The protons on the piperidine ring would show diastereotopic and enantiotopic relationships, leading to distinct chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (axial)~ 2.5 - 2.7dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)
H-2 (equatorial)~ 3.0 - 3.2dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)
H-3 (axial)~ 2.8 - 3.0m-
H-4 (axial)~ 1.4 - 1.6m-
H-4 (equatorial)~ 1.8 - 2.0m-
H-5 (axial)~ 1.5 - 1.7m-
H-5 (equatorial)~ 1.9 - 2.1m-
H-6 (axial)~ 2.6 - 2.8dddJ ≈ 12 (gem), 10 (ax-ax), 4 (ax-eq)
H-6 (equatorial)~ 3.1 - 3.3dddJ ≈ 12 (gem), 4 (eq-ax), 2 (eq-eq)
NH (piperidine)~ 1.5 - 2.5br s-
NH₂ (amine)~ 1.0 - 2.0br s-

Note: The chemical shifts of the N-H protons are highly dependent on solvent and concentration and will exchange with D₂O.

1.1.2. ¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the piperidine ring. The chemical shifts are influenced by the nitrogen atom and the amino substituent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 48 - 52
C-3~ 50 - 54
C-4~ 25 - 29
C-5~ 23 - 27
C-6~ 46 - 50
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorptions for both primary and secondary amine functionalities, as well as the C-H bonds of the piperidine ring.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
N-H Stretch (secondary amine)3300 - 3500Weak-Medium (one band)
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend (primary amine)1590 - 1650Medium-Strong
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of cyclic amines.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted IdentityNotes
100[M]⁺Molecular Ion
99[M-H]⁺Loss of a hydrogen atom
83[M-NH₃]⁺Loss of ammonia from the primary amine
71α-cleavage with loss of an ethylamine radical
56Ring opening and subsequent fragmentation
44[CH₂=NH₂]⁺Common fragment from primary amines

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (Solid/KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules and will likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_analysis Analysis & Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (1H, 13C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Analysis Data Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Flow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis H_NMR 1H NMR: - Chemical Shifts - Coupling Patterns - Integration Connectivity Proton & Carbon Environment H_NMR->Connectivity C_NMR 13C NMR: - Number of Signals - Chemical Shifts C_NMR->Connectivity Structure Confirmed Structure: This compound Connectivity->Structure IR_Spec IR Spectrum: - N-H Stretches - C-H Stretches - N-H Bend Func_Groups Functional Groups (Primary & Secondary Amine) IR_Spec->Func_Groups Func_Groups->Structure MS_Spec Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern Mol_Formula Molecular Formula & Connectivity MS_Spec->Mol_Formula Mol_Formula->Structure

Caption: Logical flow for the interpretation of combined spectroscopic data.

The Biological Frontier: A Technical Guide to the Activity of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural products.[1][2] Its conformational flexibility and the stereochemical diversity introduced by chiral centers make it an invaluable component in the design of highly specific and potent bioactive molecules.[1][3] This in-depth technical guide explores the diverse biological activities of chiral piperidine derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways to provide a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Chiral Piperidine Derivatives

Chiral piperidine derivatives have emerged as a significant class of compounds with potent anticancer properties.[4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are dysregulated in cancer.[6] Several studies have demonstrated their efficacy against a wide range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[7]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and growth-inhibitory activities of various chiral piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency against different cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeActivity (µM)MetricReference
Compound 17a PC3Prostate0.81IC50[4][5]
MGC803Gastric1.09IC50[4]
MCF-7Breast1.30IC50[4]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04IC50[4][6]
MDA-MB-231Breast (ER-)1.2 ± 0.12IC50[4][6]
Compound 16 786-0Kidney0.4 (µg/mL)GI50[4]
HT29Colon4.1 (µg/mL)GI50[4]
NCI/ADR-RESOvarian (Resistant)17.5 (µg/mL)GI50[4]
PC-3Prostate<25 (µg/mL)GI50[4][7]
Piperidine Derivative 1 PC-3Prostate6.3 (µg/mL)GI50[7]
Piperidine Derivative 25 PC-3Prostate6.4 (µg/mL)GI50[7]
Key Signaling Pathways in Cancer Targeted by Piperidine Derivatives

The anticancer effects of these derivatives are often attributed to their interference with crucial cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[6] Key pathways include STAT3, NF-κB, and PI3K/Akt.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers, promoting tumor cell proliferation, survival, and immune evasion.[2][3] Inhibition of STAT3 signaling is a promising therapeutic strategy.[8]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation DNA DNA Dimer->DNA binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Inhibitor Piperidine Derivative Inhibitor->JAK inhibits Inhibitor->Dimer inhibits dimerization

STAT3 signaling pathway and points of inhibition.

The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation and cell survival.[7] Its aberrant activation is a hallmark of many cancers. The canonical pathway is typically triggered by pro-inflammatory cytokines like TNFα or IL-1.[7][9]

NFkB_Pathway Stimulus TNFα / IL-1 Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) Complex IκBα-NF-κB (Inactive) Ub Ubiquitination & Proteasomal Degradation pIkB->Ub NFkB_active NF-κB (Active) Ub->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor Piperidine Derivative Inhibitor->IKK_complex inhibits

Canonical NF-κB signaling pathway.

This pathway is a central regulator of cell growth, proliferation, and survival.[4][10] Its hyperactivation is a common event in cancer, promoting cell proliferation and inhibiting apoptosis.[4]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt/mTOR signaling pathway.

Antiviral Activity

Certain chiral piperidine derivatives have demonstrated significant potential as antiviral agents, with activity reported against influenza viruses and the Human Immunodeficiency Virus (HIV).[9][11] Their mechanisms often involve the inhibition of key viral enzymes essential for replication.

Quantitative Data: In Vitro Antiviral Activity
Compound/DerivativeVirus StrainCell LineActivityMetricReference
FZJ05 Influenza A/H1N1 (A/PR/8/34)MDCK"Much lower than Ribavirin"EC50[9]
FZJ13 HIV-1-"Comparable to 3TC"Anti-HIV-1 Activity[9]
Compound 11e Influenza Virus (various strains)-As low as 0.05 µMEC50[11]
N-arylmethyl substituted piperidine-linked anilines HIV-1 (wild-type)MT-40.022 to 2.1 µMEC50[12]

Neuroprotective Effects

Piperidine alkaloids, a class of natural products featuring the piperidine core, have been investigated for their neuroprotective properties.[13] These compounds show promise in mitigating neuronal damage associated with neurodegenerative diseases and excitotoxicity.[14][15] The alkaloid piperine, for instance, has been shown to protect dopaminergic neurons and attenuate deficits in models of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[16] Another study found that piperine exerts neuroprotective effects by suppressing the synchronization of neuronal networks and presynaptic glutamate release.[14]

Enzyme Inhibition

The structural characteristics of chiral piperidines make them ideal scaffolds for designing potent and selective enzyme inhibitors. This is a key strategy in treating a variety of diseases, from neurodegenerative disorders to metabolic diseases.[17]

Quantitative Data: Enzyme Inhibitory Activity
Compound/DerivativeTarget EnzymeActivityMetricReference
Donepezil Acetylcholinesterase (AChE)5.7 nMIC50[17]
Compound 21 Acetylcholinesterase (AChE)0.56 nMIC50[17]
Compound 19 Acetylcholinesterase (AChE)1.2 nMIC50[17]
Chiral pyrimidinyl-piperazine carboxamides (e.g., 7c, 17c, 21c, 22c) α-glucosidase (yeast)0.4 - 1.5 µMIC50[18]
Compound 5a (aralkyl piperidine) Serotonin Transporter (SERT)1.9 nMIC50[19]
5-HT1A Receptor0.46 nMKi[19]
5-HT7 Receptor2.7 nMKi[19]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of chiral piperidine derivatives.

General Experimental Workflow for Drug Discovery

The discovery and development of novel chiral piperidine-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow start Start design Compound Design & Virtual Screening start->design synthesis Chemical Synthesis of Chiral Piperidine Derivatives design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening purification->in_vitro cytotoxicity Anticancer Assay (e.g., MTT) in_vitro->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) in_vitro->antiviral enzyme Enzyme Inhibition Assay (e.g., Ellman's Method) in_vitro->enzyme data_analysis Data Analysis (IC50/EC50 Determination) cytotoxicity->data_analysis antiviral->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement end Preclinical Development optimization->end

A typical workflow for the discovery of bioactive piperidine derivatives.
Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11][18]

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[4]

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell adherence.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the chiral piperidine derivatives in culture medium.

    • Replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds.[4]

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[1]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures AChE activity by detecting the product of a reaction between thiocholine and DTNB (Ellman's reagent).[17][20]

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate Buffer, pH 8.0.[21]

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.[21]

    • Substrate: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[21]

    • Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL) in buffer.[21]

    • Test Compounds: Prepare stock solutions and serial dilutions in an appropriate solvent.

  • Assay Procedure (96-well plate):

    • Plate Setup:

      • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL solvent.[21]

      • Test Sample: 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL test compound solution.[21]

    • Pre-incubation: Add buffer, AChE, DTNB, and the test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.[21]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17]

Protocol 3: Influenza Virus Plaque Reduction Assay

This assay quantifies the infectious virus titer by counting plaques (localized areas of cell death) in a cell monolayer.[22]

  • Cell Culture:

    • Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer overnight.[23]

  • Virus Infection:

    • Prepare 10-fold serial dilutions of the influenza virus stock.

    • Wash the MDCK cell monolayer with serum-free medium or PBS.

    • Inoculate the cells with 100-200 µL of each virus dilution.[23]

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.[24]

  • Overlay Application:

    • Aspirate the viral inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or low-melting-point agarose) mixed with medium containing TPCK-trypsin (1 µg/mL).[23][25] This restricts virus spread to adjacent cells.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 35-37°C for 2-3 days until plaques are visible.

    • Fix the cells with a solution such as 4% formalin.[26]

    • Remove the overlay and stain the cells with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained cell monolayer.[25]

  • Data Analysis:

    • Count the number of plaques at a dilution that yields a countable number (e.g., 10-100 plaques).

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

    • For antiviral testing, the assay is performed in the presence of the piperidine derivative, and the reduction in plaque number is used to calculate the EC50.

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies HIV-1 RT activity by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[27]

  • Plate Preparation:

    • Use a streptavidin-coated 96-well microplate.

    • Immobilize a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)) onto the wells.[27]

  • Reaction Setup:

    • Prepare a reaction mixture containing dNTPs, including DIG-dUTP.

    • Add the reaction mixture to the wells.

    • Add serial dilutions of the chiral piperidine derivative (test inhibitor) and a positive control (e.g., Nevirapine) to the appropriate wells.[27]

  • Enzyme Reaction:

    • Initiate the reaction by adding recombinant HIV-1 RT enzyme to all wells (except negative controls).[27]

    • Incubate the plate at 37°C for 1-2 hours.[27]

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate and wash again.

    • Add a peroxidase substrate (e.g., TMB). The HRP will catalyze a color change.[28]

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme-only control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[28]

References

(S)-3-Aminopiperidine: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopiperidine has emerged as a privileged scaffold in medicinal chemistry, serving as a critical chiral building block in a variety of pharmacologically active agents. Its rigid, six-membered heterocyclic structure, combined with a chiral amino group, provides an ideal framework for creating molecules with high potency and selectivity for their biological targets. This guide explores the synthesis, applications, and profound impact of (S)-3-aminopiperidine in pharmaceutical development, with a particular focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Significance of the (S)-3-Aminopiperidine Moiety

The piperidine ring is one of the most ubiquitous heterocyclic structures found in pharmaceuticals and natural products.[1] The introduction of a chiral amine at the 3-position, specifically the (S)-enantiomer, imparts distinct structural and physicochemical properties that are highly advantageous in drug design:

  • Defined Stereochemistry: The (S)-configuration allows for precise, three-dimensional interactions with chiral biological targets like enzyme active sites, leading to enhanced selectivity and potency.

  • Structural Rigidity: The piperidine ring acts as a semi-rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, thereby improving binding affinity.

  • Basic Amine Functionality: The primary amine serves as a key interaction point, often forming critical salt bridges or hydrogen bonds with acidic residues (e.g., glutamic acid, aspartic acid) in enzyme binding pockets.[2][3]

  • Versatile Synthetic Handle: The amino group provides a reactive site for a wide range of chemical modifications, allowing for the facile introduction of various side chains to optimize structure-activity relationships (SAR).[4]

Synthesis of (S)-3-Aminopiperidine

The demand for enantiomerically pure (S)-3-aminopiperidine has driven the development of numerous synthetic strategies, ranging from classical resolutions to modern asymmetric and biocatalytic methods.

Chemical Synthesis: A common approach begins with N-Boc-3-piperidone. This involves a condensation reaction with an enantiomerically pure chiral auxiliary, such as (S)-tert-butanesulfinamide, followed by stereoselective reduction and subsequent deprotection to yield the desired (S)-3-aminopiperidine.[5] Other routes utilize starting materials like L-glutamic acid, involving a multi-step process of esterification, protection, reduction, tosylation, and cyclization.[6]

Enzymatic and Chemoenzymatic Synthesis: More recently, biocatalysis has provided highly efficient and environmentally friendly routes. Multi-enzyme cascades using variants of galactose oxidase and imine reductase (IRED) can convert amino alcohols derived from renewable amino acids (like L-ornithine) into protected (S)-3-aminopiperidine with high enantiopurity.[7] Another advanced method utilizes immobilized ω-transaminase in a continuous flow system to produce (S)-1-Boc-3-aminopiperidine, a key intermediate, with high conversion rates and space-time yields, making it suitable for large-scale production.[8][9]

G cluster_synthesis General Chemoenzymatic Synthesis Workflow Start N-Boc-3-Piperidone TA ω-Transaminase (Biocatalyst) Start->TA Substrate Product (S)-1-Boc-3-Aminopiperidine TA->Product Stereoselective Amination Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->TA Deprotection Acidic Deprotection (e.g., HCl, TFA) Product->Deprotection Final_Product (S)-3-Aminopiperidine Salt Deprotection->Final_Product

A generalized chemoenzymatic workflow for synthesizing (S)-3-aminopiperidine.

Application in Drug Discovery: DPP-4 Inhibitors

The most prominent application of (S)-3-aminopiperidine is in the development of "gliptins," a class of oral antihyperglycemic agents that selectively inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme.[10]

Mechanism of Action: DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][11] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP.[1][12] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin when blood glucose is elevated.[13]

  • Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[13]

  • Improved Glycemic Control: The combined effects result in lower blood glucose levels, particularly post-prandially, without a high risk of hypoglycemia because the mechanism is glucose-dependent.[11]

cluster_pathway DPP-4 Inhibition Signaling Pathway Food Food Intake Gut Gut L-Cells Food->Gut GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 releases Pancreas Pancreatic Islets GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon GlucoseUptake ↑ Glucose Uptake (Muscle, Fat) Insulin->GlucoseUptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Inactive Inactive Metabolites DPP4->Inactive Drug Gliptin Drug with (S)-3-Aminopiperidine Drug->DPP4 inhibits BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose HGP->BloodGlucose

Signaling pathway of DPP-4 inhibitors containing the (S)-3-aminopiperidine moiety.

Structure-Activity Relationship (SAR) in DPP-4 Inhibitors: The (S)-3-aminopiperidine moiety is crucial for the high affinity and selectivity of many gliptins. X-ray crystallography studies of DPP-4 co-crystalized with inhibitors reveal that the enzyme's active site contains several subsites (S1, S2, etc.). The aminopiperidine group typically binds in the S1 pocket, where the primary amine forms a key charge-charge interaction with a glutamate residue (Glu205/Glu206).[3][14] This interaction anchors the inhibitor to the active site, while other parts of the drug molecule extend into adjacent pockets to provide additional binding affinity and selectivity.

cluster_SAR Logical Relationship in DPP-4 Binding Inhibitor Inhibitor Molecule Aminopiperidine (S)-3-Aminopiperidine Moiety Inhibitor->Aminopiperidine Other_Group Aromatic/Other Groups (e.g., Cyanobenzyl) Inhibitor->Other_Group S1_Pocket S1 Pocket Aminopiperidine->S1_Pocket Binds to S2_Pocket S2 Pocket Other_Group->S2_Pocket Binds to DPP4 DPP-4 Active Site DPP4->S1_Pocket DPP4->S2_Pocket Interaction1 Forms critical salt bridge with Glu205/206 S1_Pocket->Interaction1 Interaction2 Hydrophobic/π-π stacking interactions S2_Pocket->Interaction2

Binding interaction of the (S)-3-aminopiperidine moiety within the DPP-4 active site.

Quantitative Pharmacological Data

The potency of various DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The (S)-3-aminopiperidine scaffold is a component of several highly potent inhibitors.

DrugTargetIC50 (nM)Reference(s)
Alogliptin DPP-4< 10 - 24[2][15]
Linagliptin DPP-4~1[7][8]
Sitagliptin DPP-419[7][15]
Saxagliptin DPP-450[7][15]
Vildagliptin DPP-462[7][15]

Note: IC50 values can vary slightly depending on assay conditions.

Key Experimental Protocols

Synthesis of Alogliptin via Nucleophilic Substitution

This protocol outlines the final key step in a common synthesis of Alogliptin, where the (S)-3-aminopiperidine building block is coupled with the pyrimidinedione core.[12][16]

  • Materials:

    • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

    • (R)-3-aminopiperidine dihydrochloride (Note: The (R)-enantiomer is used in the synthesis of Alogliptin, though the topic focuses on the broader utility of the (S)-enantiomer in other contexts)

    • Potassium carbonate (K₂CO₃)

    • Isopropanol and Water (as solvent mixture)

  • Procedure:

    • Suspend Intermediate 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[12]

    • Add a suitable base, such as potassium carbonate, to the suspension to neutralize the hydrochloride salt and facilitate the reaction.[12]

    • Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for several hours.[12][17]

    • Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield high-purity Alogliptin.[12]

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This is a generalized protocol for determining the IC50 value of a test compound against the DPP-4 enzyme.[18][19]

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

    • DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

    • Test compound (e.g., a molecule containing the (S)-3-aminopiperidine scaffold) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (λex = 350-360 nm, λem = 450-465 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well plate, add Assay Buffer, diluted DPP-4 enzyme, and either the test compound dilution, positive control, or solvent (for 100% activity wells) to designated wells. A typical final volume before adding substrate is 50 µL.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5][19]

    • Initiate the enzymatic reaction by adding the DPP-4 substrate (H-Gly-Pro-AMC) to all wells, bringing the final volume to 100 µL.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC product.

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control wells.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

(S)-3-aminopiperidine is a quintessential example of a high-value pharmaceutical building block. Its unique combination of stereochemical definition, structural rigidity, and synthetic versatility has made it indispensable in modern medicinal chemistry. Its central role in the architecture of highly potent and selective DPP-4 inhibitors like Alogliptin and Linagliptin underscores its importance in developing successful therapies for metabolic diseases. As drug discovery continues to demand molecules with greater precision and improved pharmacological profiles, the strategic use of chiral scaffolds such as (S)-3-aminopiperidine will undoubtedly remain a key strategy for innovation and success.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Piperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperidin-3-amine dihydrochloride is a chiral heterocyclic amine salt of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. Its stereochemistry and chemical reactivity are pivotal to the efficacy and purity of the final drug products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound dihydrochloride, along with detailed experimental protocols and relevant biological context.

Physical Properties

The physical characteristics of this compound dihydrochloride are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic processes.

PropertyValueReference
Molecular Formula C₅H₁₄Cl₂N₂[1][2]
Molecular Weight 173.08 g/mol [1][2][3]
Appearance White to off-white powder[4]
Melting Point 190-195 °C[4]
Boiling Point Not available for the dihydrochloride salt. Estimated for the (R)-enantiomer free base: 241.9 °C at 760 mmHg.[5]
Solubility Sparingly soluble in methanol, slightly soluble in water.
Hygroscopicity Hygroscopic[4]
CAS Number 334618-07-4[1][2][6]

Chemical Properties

The chemical behavior of this compound dihydrochloride is dictated by the presence of primary and secondary amine functionalities, its stereocenter, and its salt form.

PropertyValue/DescriptionReference
pKa Specific experimental data for the dihydrochloride salt is not readily available in the cited literature. Computational methods can be used for estimation.[7][8]
Chemical Stability Stable under normal storage conditions. As a hygroscopic substance, it should be stored in a dry environment.[4]
Reactivity The primary amine at the 3-position is a key reactive site for nucleophilic substitution and amidation reactions. The secondary amine within the piperidine ring can also participate in chemical transformations. It is a key reactant in the synthesis of Alogliptin.[9][10][11][12]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for this compound dihydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound dihydrochloride sample is completely dry and finely powdered. If necessary, gently grind the sample in a clean, dry mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Prepare a new sample and place it in the apparatus.

  • Heat at a slower rate (1-2 °C/min) through the expected melting range.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction media.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound dihydrochloride (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone).

  • Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Allow the tubes to stand and visually inspect for the presence of undissolved solid.

  • Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, a gravimetric method can be employed after solvent evaporation.

Determination of pKa (General Titration Method)

Principle: The pKa values of the amine groups can be determined by potentiometric titration with a strong base. The pKa is the pH at which the amine is 50% protonated.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of sodium hydroxide (e.g., 0.1 M)

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound dihydrochloride and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

  • Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. For a dihydrochloride salt, two equivalence points and two corresponding pKa values are expected.[13]

Role in Pharmaceutical Synthesis and Biological Significance

This compound dihydrochloride is a pivotal intermediate in the synthesis of the antidiabetic drug Alogliptin.[9][10][11][12]

Synthetic Pathway to Alogliptin

The following diagram illustrates the logical workflow for the synthesis of Alogliptin, highlighting the crucial role of this compound dihydrochloride.

G A 6-chloro-3-methyluracil C Intermediate: 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->C N-Alkylation B 2-(bromomethyl)benzonitrile B->C E Alogliptin C->E Nucleophilic Substitution D This compound dihydrochloride D->E

Caption: Logical workflow for the synthesis of Alogliptin.

Mechanism of Action of Alogliptin (DPP-4 Inhibition)

Alogliptin, synthesized from this compound dihydrochloride, functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16]

G cluster_0 DPP-4 Inhibition Pathway Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Insulin Effect

Caption: Simplified signaling pathway of DPP-4 inhibition by Alogliptin.

Conclusion

This compound dihydrochloride is a well-characterized chiral intermediate with defined physical and chemical properties that are critical for its application in pharmaceutical synthesis. Its primary role as a precursor to DPP-4 inhibitors like Alogliptin underscores its importance in modern drug development for the treatment of type 2 diabetes. The experimental protocols provided in this guide offer a framework for the quality control and characterization of this important compound. Further research to experimentally determine the pKa values of the dihydrochloride salt would be beneficial for a more complete understanding of its acid-base chemistry.

References

The Piperidine Ring: A Cornerstone of Nature's Pharmacy and Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents a recurring and vital structural motif in a vast array of natural products. Its discovery is intrinsically linked to the early days of phytochemistry, and its continued prevalence in newly discovered natural compounds underscores its significance as a privileged scaffold in both nature and medicinal chemistry. This technical guide delves into the discovery of the piperidine ring in natural products, its profound significance in drug development, and the experimental methodologies used to investigate its therapeutic potential.

Discovery and Historical Context

The story of the piperidine ring begins with the exploration of one of the world's most common spices: black pepper (Piper nigrum). In the mid-19th century, chemists were actively isolating and characterizing the active principles of medicinal plants. The pungent taste of black pepper was attributed to a crystalline substance first isolated by Hans Christian Ørsted in 1819, which was later named piperine. However, it was the work of the Scottish chemist Thomas Anderson in 1850, and independently by the French chemist Auguste Cahours in 1852, that led to the isolation and naming of piperidine itself. They achieved this by reacting piperine with nitric acid, which broke down the complex alkaloid and yielded the fundamental piperidine heterocycle.

This initial discovery opened the floodgates to the recognition of the piperidine scaffold in a multitude of other natural products, primarily alkaloids. Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, were found to be rich in piperidine and its derivatives. This includes well-known examples such as coniine from poison hemlock (Conium maculatum), the toxic compound responsible for the death of Socrates, and nicotine from the tobacco plant (Nicotiana tabacum), which features a related pyridine ring that is often synthetically converted to piperidine in drug development. The widespread occurrence of the piperidine ring in such biologically active and structurally diverse natural products hinted at its fundamental importance in molecular interactions with biological systems, a premise that has been extensively validated over the past century and a half.

Significance in Natural Products and Drug Development

The piperidine ring is a ubiquitous structural feature in thousands of natural products and approved pharmaceuticals.[1] Its significance stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities. The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and bioavailability. The chair-like conformation of the ring provides a three-dimensional framework that can be functionalized with various substituents in specific spatial orientations, enabling precise interactions with biological targets such as enzymes and receptors.

The therapeutic applications of natural and synthetic compounds containing the piperidine ring are remarkably broad, spanning a wide range of disease areas.[2] These include, but are not limited to:

  • Anticancer Activity: Many piperidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5][6][7]

  • Antiviral Activity: The piperidine scaffold is present in several compounds with inhibitory activity against a range of viruses.[8][9]

  • Anti-inflammatory Activity: Piperine and other piperidine-containing natural products have been shown to possess significant anti-inflammatory properties.[10][11][12]

  • Neuropharmacological Activity: The ability of many piperidine derivatives to cross the blood-brain barrier has led to their development as treatments for neurological and psychiatric disorders.

The continued discovery of new piperidine-containing natural products with interesting biological activities ensures that this heterocyclic system will remain a focal point of drug discovery and development efforts for the foreseeable future.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of a selection of piperidine-containing natural products and their derivatives. This data, presented in the form of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, provides a quantitative measure of their potency and is crucial for comparing the efficacy of different compounds.

Table 1: Anticancer Activity of Piperidine-Containing Compounds

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
PiperineHCT-8 (Human Colon)MTT Assay66.0[5]
PiperineB16 (Mouse Melanoma)MTT Assay69.9[5]
PiperineOVCAR-3 (Ovarian)CCK8 Assay28[2]
Compound 17a (Piperidine Derivative)PC3 (Prostate)Not Specified0.81[3][4]
Compound 17a (Piperidine Derivative)MGC803 (Gastric)Not Specified1.09[3]
Compound 17a (Piperidine Derivative)MCF-7 (Breast)Not Specified1.30[3]
Compound 16 (Piperidine Derivative)786-0 (Kidney)Sulforhodamine B0.4 (µg/mL)[3][6]
Compound 16 (Piperidine Derivative)HT29 (Colon)Sulforhodamine B4.1 (µg/mL)[3][6]
Compound 16 (Piperidine Derivative)NCI/ADR-RES (Resistant Ovarian)Sulforhodamine B17.5 (µg/mL)[3][6]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung)MTT Assay32.43[5]

Table 2: Antiviral Activity of Piperidine-Containing Compounds

CompoundVirusCell LineEC50 (µM)Reference
FZJ05 (Piperidine-substituted purine)Influenza A/H1N1MDCK< Ribavirin, Amantadine, Rimantadine[8]
FZJ13 (Piperidine-substituted purine)HIV-1Not SpecifiedComparable to 3TC[8]
1,4,4-Trisubstituted Piperidine (Compound 2)HCoV-229EHEL7.4[9]
1,4,4-Trisubstituted Piperidine (Compound 62)HCoV-229EHEL5.9 ± 1.8[9]

Table 3: Anti-inflammatory Activity of Piperidine-Containing Compounds

CompoundAssayCell LineIC50 (µM)Reference
Piperlongumine ANO ProductionRAW264.70.97 ± 0.05
(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanoneNO ProductionRAW264.70.91 ± 0.07
Piperchabamide ANO ProductionRAW264.71.63 ± 0.14
Piperidine Amide Alkaloid (Compound 2)NO SecretionRAW264.79.9 - 15.76[13]
Piperidine Amide Alkaloid (Compound 3)NO SecretionRAW264.79.9 - 15.76[13]
Piperidine Amide Alkaloid (Compound 16)NO SecretionRAW264.79.9 - 15.76[13]
Piperidine Amide Alkaloid (Compound 17)NO SecretionRAW264.79.9 - 15.76[13]
Szechenyianine ANO Release InhibitionNot Specified36.6 ± 7[11]
Szechenyianine BNO Release InhibitionNot Specified3.3 ± 0.1[11]
Szechenyianine CNO Release InhibitionNot Specified7.5 ± 0.9[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of piperidine-containing natural products.

Isolation of Piperine from Black Pepper

Objective: To isolate the piperidine alkaloid, piperine, from commercially available black pepper.

Materials:

  • Ground black pepper

  • Dichloromethane (CH2Cl2) or Ethanol (95%)

  • Potassium hydroxide (KOH) (if using ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stir bar and magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator or other solvent removal apparatus

  • Ice bath

  • Diethyl ether or a mixture of acetone and hexane for recrystallization

Procedure:

  • Extraction:

    • Dichloromethane Method: Place 10 g of ground black pepper and 50 mL of dichloromethane into a 100 mL round-bottom flask. Add a magnetic stir bar and attach a reflux condenser. Heat the mixture to reflux for 30-60 minutes with continuous stirring.

    • Ethanol Method: Place 10 g of ground black pepper and 50 mL of 95% ethanol into a 100 mL round-bottom flask. Add a magnetic stir bar and attach a reflux condenser. Heat the mixture to reflux for 1-2 hours with continuous stirring. After cooling, add a 10% solution of KOH in ethanol to precipitate impurities.

  • Filtration: After the reflux period, allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid pepper grounds. Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Removal: Transfer the filtrate to a clean round-bottom flask and remove the solvent using a rotary evaporator. This will yield a concentrated, oily residue.

  • Crystallization:

    • Cool the oily residue in an ice bath. Add a small volume of cold diethyl ether and stir. The piperine should precipitate as yellow crystals.

    • Alternatively, dissolve the residue in a minimal amount of a hot 3:2 acetone:hexane mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Purification: Collect the crude piperine crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. The purity of the isolated piperine can be further enhanced by recrystallization from a suitable solvent system like acetone/hexane.

  • Characterization: The identity and purity of the isolated piperine can be confirmed using various analytical techniques, including melting point determination, Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of Functionalized Piperidines (One-Pot, Four-Component Condensation)

Objective: To synthesize 2,6-disubstituted nonsymmetrical piperid-4-ones through an efficient one-pot reaction.[14]

Materials:

  • Tosyl imine (1.0 equivalent)

  • Methanol (MeOH)

  • Titanium tetrachloride (TiCl4)

  • Diketene (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Potassium carbonate (K2CO3) for epimerization

  • Solvents for extraction (e.g., dichloromethane) and chromatography (e.g., ethyl acetate/hexane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a solution of the tosyl imine (1.0 equiv) in methanol, add titanium tetrachloride at a controlled temperature (e.g., 0 °C).

  • Addition of Reagents: Add diketene (1.2 equiv) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Aldehyde Addition: Introduce the aldehyde (1.0 equiv) to the reaction flask and continue stirring until the reaction is complete.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Epimerization (Optional): The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer by treating the crude product with potassium carbonate in a suitable solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired functionalized piperid-4-one.[14]

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a piperidine-containing compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Anticancer Activity Assessment (Xenograft Model)

Objective: To evaluate the in vivo anticancer efficacy of a piperidine-containing compound in a mouse xenograft model.[17][18][19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation

  • Test compound formulated for in vivo administration (e.g., in saline with a solubilizing agent)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, positive control drug, different doses of the test compound).

  • Compound Administration: Administer the test compound and control substances to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (length × width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to determine the in vivo efficacy of the test compound.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperidine-containing natural products, particularly piperine, are often attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metastasis.[1][22][23] Piperine has been shown to inhibit the STAT3 signaling pathway.[1][22][23][24] It can suppress the phosphorylation of STAT3, which is a key step in its activation.[22][24] This inhibition of STAT3 activation leads to the downregulation of its target genes, which are involved in cell survival and proliferation, thereby contributing to the anticancer effects of piperine.[1]

STAT3_Pathway Piperine's Inhibition of the STAT3 Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Target_Genes Binds to DNA Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Piperine Piperine Piperine->STAT3_active Inhibits Phosphorylation

Caption: Piperine inhibits the STAT3 signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[25][26][27][28] Aberrant NF-κB activation is a hallmark of many cancers and inflammatory diseases. Piperine has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[25][26][27][28] It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[28] By stabilizing IκBα, piperine blocks the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[25][26][27][28]

NFkB_Pathway Piperine's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex (inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (active) NFkB_IkBa->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Target_Genes Binds to DNA Inflammation Inflammation & Cell Survival Target_Genes->Inflammation Promotes Piperine Piperine Piperine->IKK Inhibits

Caption: Piperine inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[29][30][31] Dysregulation of this pathway is a common event in cancer. Piperine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells.[1][29][30][31] It can suppress the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling events that promote cell growth and proliferation.[29][31] This inhibition can also induce autophagy, a cellular process of self-digestion that can lead to cell death in some contexts.[29]

PI3K_Akt_mTOR_Pathway Piperine's Inhibition of the PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes Piperine Piperine Piperine->Akt Inhibits Phosphorylation Piperine->mTORC1 Inhibits Phosphorylation

Caption: Piperine inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental and Drug Discovery Workflows

The discovery and development of new drugs from natural products, including those containing the piperidine ring, follows a structured workflow. This process begins with the collection and extraction of natural materials and progresses through various stages of screening, isolation, characterization, and preclinical and clinical evaluation.

Drug_Discovery_Workflow General Workflow for Natural Product Drug Discovery Collection Natural Product Collection & Identification Extraction Extraction & Fractionation Collection->Extraction Screening High-Throughput Screening (In Vitro Bioassays) Extraction->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Isolation Bioassay-Guided Isolation & Purification Hit_ID->Isolation Structure Structure Elucidation (NMR, MS, etc.) Isolation->Structure Lead_Opt Lead Optimization (Medicinal Chemistry) Structure->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials (Human Studies) Preclinical->Clinical

Caption: A generalized workflow for natural product drug discovery.[32]

Conclusion

The discovery of the piperidine ring in natural products marked a significant milestone in the fields of chemistry and pharmacology. From its initial isolation from black pepper to its recognition as a key structural motif in a myriad of biologically active compounds, the piperidine heterocycle has proven to be a remarkably versatile and valuable scaffold. Its favorable physicochemical properties and the ability to be readily functionalized have made it a cornerstone of modern drug discovery. The extensive research into piperidine-containing natural products has not only yielded a wealth of therapeutic leads but has also provided profound insights into the molecular mechanisms of disease. As researchers continue to explore the vast chemical diversity of the natural world, the piperidine ring is certain to remain a central focus in the quest for novel and effective medicines.

References

(S)-Piperidin-3-Amine: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety, handling, and storage information for (S)-piperidin-3-amine (CAS Number: 80918-66-7). The following protocols and data have been compiled to ensure the safe and effective use of this chiral amine in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of research and development activities.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

Based on data for piperidin-3-amine and its derivatives, the following GHS classifications are anticipated.[1]

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is essential for handling this compound.[2][3][4]

CodePrecautionary Statement
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[2][3]
P271Use only outdoors or in a well-ventilated area.[2][3]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER or doctor/physician.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the parent compound, piperidin-3-amine, and its derivatives where specific data for the (S)-enantiomer is unavailable.

PropertyValueSource Compound
Molecular FormulaC5H12N2This compound[5]
Molecular Weight100.16 g/mol This compound[5]
Boiling Point106 °C3-Aminopiperidine[6]
Melting Point-13 °C3-Aminopiperidine[6]
Density0.862 g/cm3 (at 20 °C)3-Aminopiperidine[6]
Flash PointNot available-
pKaNot available-
SolubilitySoluble in water.[7]3-Aminopiperidine

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles with Side Shields or Face Shield End Safe Handling Complete Eye_Protection->End Hand_Protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) Hand_Protection->End Body_Protection Lab Coat or Chemical-resistant Apron Body_Protection->End Respiratory_Protection NIOSH-approved Respirator (if ventilation is inadequate) Respiratory_Protection->End Start Handling This compound Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Caption: Required Personal Protective Equipment for handling this compound.

Methodology:

  • Eye and Face Protection: Always wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a high risk of splashing.[8]

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use. A lab coat or a chemical-resistant apron should be worn to protect the body.[9]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] If ventilation is insufficient or in the case of a large spill, use a NIOSH-approved respirator with an appropriate cartridge for organic amines.

  • Footwear: Wear closed-toe shoes at all times in the laboratory.

Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Clean Clean Spill Area with a Suitable Decontaminating Agent Collect->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step spill response workflow for this compound.

Methodology:

  • Immediate Action: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.[3]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[11]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. The choice of decontaminating agent will depend on the surface, but a mild acidic solution can be used to neutralize the amine, followed by a thorough rinse with water.

  • Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

  • Reporting: Report the incident to the appropriate laboratory safety personnel.

First Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention if irritation persists.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage Guidelines

Proper handling and storage are essential to maintain the stability of this compound and to prevent accidents.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[2][3] Wash hands thoroughly after handling.[2]

  • Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.

Storage
  • Container: Store in a tightly closed container.[3][4]

  • Atmosphere: For long-term storage and to maintain product quality, store under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9] The storage area should be locked or otherwise secured.

  • Temperature: Follow the supplier's recommendations for storage temperature.

Storage_Guidelines cluster_storage Storage Conditions Cool_Dry Cool, Dry, Well-Ventilated Area Tightly_Closed Tightly Closed Container Inert_Atmosphere Inert Atmosphere (e.g., N2, Ar) Away_From_Incompatibles Away from Incompatible Materials Secure_Area Locked/Secure Area Compound This compound Compound->Cool_Dry Compound->Tightly_Closed Compound->Inert_Atmosphere Compound->Away_From_Incompatibles Compound->Secure_Area

Caption: Key storage guidelines for this compound.

By adhering to these comprehensive safety, handling, and storage guidelines, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring the quality and integrity of their work. Always consult the most up-to-date Safety Data Sheet from your supplier for any additional information.

References

Commercial Sourcing and Application of Enantiomerically Pure (S)-3-Aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminopiperidine is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of a wide range of pharmacologically active compounds. Its stereochemically defined structure is a key component in numerous drugs, including potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of commercial suppliers of enantiomerically pure (S)-3-aminopiperidine, its derivatives, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability of (S)-3-Aminopiperidine and its Derivatives

A variety of chemical suppliers offer (S)-3-aminopiperidine in different forms, primarily as the dihydrochloride salt and the N-Boc protected derivative, (S)-1-Boc-3-aminopiperidine. The choice between these forms depends on the specific requirements of the synthetic route, such as the need for a protected amine during subsequent reaction steps. The quality and purity of the supplied material are paramount, and researchers should carefully consider the specifications provided by each vendor.

Quantitative Data from Commercial Suppliers

The following tables summarize the typical specifications for commercially available (S)-3-aminopiperidine dihydrochloride and (S)-1-Boc-3-aminopiperidine from various suppliers. Data is compiled from online catalogs and product specifications. For lot-specific data, it is always recommended to consult the Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of (S)-(+)-3-Aminopiperidine Dihydrochloride

SupplierCAS NumberPurityOptical RotationForm
Sigma-Aldrich334618-07-497%Not specifiedSolid
Thermo Scientific (Alfa Aesar)334618-07-498%+1.6° (c=1 in Water)Powder
Santa Cruz Biotechnology334618-07-4Not specifiedNot specifiedNot specified
SynZeal334618-07-4Not specifiedNot specifiedNot specified

Table 2: Commercial Suppliers of (S)-(+)-1-Boc-3-Aminopiperidine

SupplierCAS NumberPurityOptical RotationForm
Sigma-Aldrich625471-18-3≥98.0% (TLC)[α]/D +32.0±3°, c = 1 in DMFNot specified
Chem-Impex625471-18-3≥ 98%[a]D20 = +34.0º to +38.0º (C=5% in MeOH)Colorless to light yellow oil
AChemBlock625471-18-397%Not specifiedNot specified
ChemScene625471-18-3≥97%Not specifiedNot specified

Key Synthetic Applications and Experimental Protocols

Enantiomerically pure 3-aminopiperidine is a cornerstone in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. One of the most prominent examples is Alogliptin.

Synthesis of Alogliptin via Nucleophilic Substitution

The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with the chiral amine. The following is a representative experimental protocol. Although Alogliptin incorporates (R)-3-aminopiperidine, the protocol illustrates a typical application of this class of chiral building blocks.

Experimental Protocol: Synthesis of Alogliptin [1]

  • Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.

  • Procedure:

    • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[1]

    • Add potassium carbonate to the suspension.[1]

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).[1]

    • Cool the reaction mixture and filter to remove inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • The crude Alogliptin can be purified by recrystallization or column chromatography.

Diagram of Alogliptin Synthesis Workflow

G cluster_materials Starting Materials cluster_process Reaction cluster_workup Workup & Purification Chloropyrimidinedione 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile Mix Suspend reactants and base in solvent Chloropyrimidinedione->Mix Aminopiperidine (R)-3-aminopiperidine dihydrochloride Aminopiperidine->Mix Base Potassium Carbonate Base->Mix Solvent Isopropanol/Water Solvent->Mix Heat Reflux for several hours (Monitor by HPLC) Mix->Heat Filter Cool and filter to remove inorganic salts Heat->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Alogliptin Purify->Product

Caption: Workflow for the synthesis of Alogliptin.

Chiral Synthesis of (S)-1-Boc-3-aminopiperidine from L-Glutamic Acid

An alternative to purchasing enantiomerically pure 3-aminopiperidine is its synthesis from a chiral pool starting material such as L-glutamic acid. This multi-step process involves the formation of a piperidine ring system.

Experimental Protocol: Synthesis of (S)-3-(N-Boc amino) piperidine derivatives from L-Glutamic Acid

This synthesis involves five linear steps: esterification, Boc-protection, NaBH₄ reduction of the diester, tosylation of the diol, and cyclization. The overall yields are reported to be in the range of 44% to 55%.

Diagram of Synthetic Pathway from L-Glutamic Acid

G L-Glutamic_Acid L-Glutamic Acid Diester Diester L-Glutamic_Acid->Diester Esterification N-Boc_Diester N-Boc Protected Diester Diester->N-Boc_Diester Boc-protection Diol Diol N-Boc_Diester->Diol NaBH4 reduction Ditosylate Ditosylate Diol->Ditosylate Tosylation Aminopiperidine (S)-3-(N-Boc amino) piperidine derivative Ditosylate->Aminopiperidine Cyclization with amine

Caption: Synthetic route to (S)-3-(N-Boc amino) piperidines.

Deprotection of (S)-1-Boc-3-aminopiperidine

To utilize the amine functionality of the Boc-protected derivative, the Boc group must be removed. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection [2]

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or other suitable solvent.

  • Procedure:

    • Dissolve the Boc-protected amine in a suitable solvent such as DCM.

    • Add an excess of a strong acid, such as TFA or a solution of HCl in an organic solvent.

    • Stir the reaction at room temperature for 2-12 hours.

    • Isolate the product by evaporating the solvent and excess acid under vacuum.

Diagram of Boc Deprotection Workflow

G Start (S)-1-Boc-3-aminopiperidine Reaction Dissolve in DCM Add excess TFA or HCl Start->Reaction Stir Stir at room temperature (2-12 hours) Reaction->Stir Isolation Evaporate solvent and acid under vacuum Stir->Isolation Product (S)-3-aminopiperidine salt Isolation->Product

Caption: General workflow for the deprotection of a Boc-protected amine.

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) is a critical parameter for any chiral compound used in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the e.e. of 3-aminopiperidine.

Chiral HPLC Analysis

Due to the lack of a strong chromophore in 3-aminopiperidine, a pre-column derivatization step is often employed to introduce a UV-active moiety, which enhances detection sensitivity.[3]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization [3]

  • Derivatization: React the aminopiperidine sample with a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) in the presence of a base.[3]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase, for example, Chiralpak AD-H.[3]

    • Mobile Phase: A typical mobile phase is 0.1% diethylamine in ethanol.[3]

    • Flow Rate: Approximately 0.5 mL/min.[3]

    • Detection: UV detection at a suitable wavelength (e.g., 228 nm for the PTSC derivative).[3]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Diagram of Enantiomeric Excess Determination Workflow

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample 3-Aminopiperidine Sample Derivatization React with PTSC and base Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Inject Inject onto Chiral Column Derivatized_Sample->Inject Separate Elute with Mobile Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for determining the enantiomeric excess of 3-aminopiperidine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Utilizing an (S)-Piperidin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus.[1][2][3] These inhibitors function by prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2][3][4] The (S)-piperidin-3-amine scaffold is a key pharmacophore in the design of several potent and selective DPP-4 inhibitors due to its ability to form crucial interactions within the active site of the DPP-4 enzyme. This document provides detailed application notes and protocols for the synthesis of DPP-4 inhibitors incorporating this important structural motif.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that is widely expressed on the surface of various cells and also exists in a soluble, circulating form.[1][5] Its primary role in glucose homeostasis is the inactivation of incretin hormones. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells.[2][4] This action ultimately results in lower blood glucose levels, particularly in the postprandial state.[4]

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic Islets Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Glucose_prod ↓ Hepatic Glucose Production Liver->Glucose_prod Blood_Glucose ↓ Blood Glucose Glucose_prod->Blood_Glucose Glucose_uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor This compound based Inhibitor DPP4_Inhibitor->DPP4 inhibits

Figure 1: DPP-4 Inhibition Signaling Pathway.

Synthetic Strategy Overview

The synthesis of DPP-4 inhibitors based on the this compound scaffold typically involves the coupling of the piperidine moiety with a suitably functionalized side chain, often a β-amino acid derivative. A general workflow for the synthesis and evaluation of these inhibitors is outlined below.

Experimental_Workflow start Start: this compound & Side Chain Precursor coupling Amide Bond Formation (Coupling Reaction) start->coupling deprotection Deprotection (if necessary) coupling->deprotection purification Purification (e.g., Chromatography, Recrystallization) deprotection->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro DPP-4 Inhibition Assay (IC50) characterization->in_vitro in_vivo In Vivo Evaluation (e.g., OGTT in animal models) in_vitro->in_vivo end Lead Compound Identification in_vivo->end

Figure 2: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize the inhibitory activity and reaction yields for representative DPP-4 inhibitors synthesized using the this compound scaffold or its analogs.

Table 1: In Vitro DPP-4 Inhibitory Activity

Compound IDScaffold MoietyIC50 (nM)Reference
Sitagliptin (R)-3-amino-piperidine derivative18[6]
Compound 1 β-amino amide with triazolopiperazine2[7]
Compound 2 β-amino amide with triazolopiperazine2[7]
Compound 3 Tricyclic scaffold derivative28[8]
Compound 4 Bicyclic scaffold derivative100[8]
Compound 5 Tricyclic scaffold derivative94[8]
Compound 6 1,2,3-triazole-5-carboximidamide6.57[6]
Compound 7 Pyrimidinedione derivative64.47[6]

Table 2: Synthesis Yields

Reaction StepProductYield (%)Reference
Substituted 1,2,4-triazole formationBicyclic intermediate15[8]
Amide coupling and deprotectionTricyclic scaffold derivativeNot specified[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of N-Boc-(S)-piperidin-3-amine with a carboxylic acid side chain, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

  • N-Boc-(S)-piperidin-3-amine

  • Carboxylic acid derivative (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid derivative (1.0 eq), N-Boc-(S)-piperidin-3-amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired coupled product.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the final primary amine.

Materials:

  • Boc-protected intermediate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 25-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • If the free base is required, dissolve the salt in water and basify with saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts and concentrate to yield the final deprotected compound.

Protocol 3: In Vitro DPP-4 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory potency of the synthesized compounds against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor compounds and the reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the recombinant human DPP-4 enzyme.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Conclusion

The this compound scaffold is a valuable building block for the synthesis of potent and selective DPP-4 inhibitors. The protocols and data presented here provide a comprehensive guide for researchers in the field of diabetes drug discovery. The synthetic routes are generally robust, involving standard amide coupling and deprotection steps. The in vitro assay described allows for the effective evaluation of newly synthesized compounds, facilitating the identification of promising lead candidates for further preclinical and clinical development.

References

Application Note and Protocol: Selective N-Boc Protection of (S)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the selective N-Boc protection of the primary amino group at the C3 position of (S)-3-aminopiperidine. (S)-3-Aminopiperidine is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its structure contains both a primary and a secondary amine, posing a challenge for selective protection. This protocol outlines a common method using di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions to favor the formation of tert-butyl ((S)-piperidin-3-yl)carbamate, a key intermediate for further functionalization.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] (S)-3-aminopiperidine possesses two nucleophilic sites: the secondary amine within the piperidine ring (N1) and the primary exocyclic amine (N3). The secondary amine is generally more nucleophilic, which can lead to a mixture of N1-protected, N3-protected, and N1,N3-diprotected products.

This protocol describes a method to selectively protect the primary amine at the C3 position. Achieving high selectivity often requires careful control of stoichiometry and reaction conditions. The resulting product, tert-butyl ((S)-piperidin-3-yl)carbamate, is a crucial intermediate in the synthesis of numerous pharmaceuticals, including DPP-4 inhibitors used in the treatment of diabetes.

Reaction Scheme

The reaction involves the acylation of the primary amino group of (S)-3-aminopiperidine with di-tert-butyl dicarbonate in the presence of a base.

Caption: N-Boc protection of (S)-3-aminopiperidine.

Experimental Protocol

This procedure is adapted from standard methodologies for the Boc protection of primary amines in the presence of other nucleophiles.[2]

3.1 Materials and Equipment

  • (S)-3-Aminopiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

3.2 Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (0.95-1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the product.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired N3-protected product from byproducts.

Data Presentation

The following table summarizes the quantitative data for a representative reaction.

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSample Mass/Volume
(S)-3-AminopiperidineC₅H₁₂N₂100.1610.01.01.00 g
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.259.50.952.07 g
TriethylamineC₆H₁₅N101.1911.01.11.52 mL
DichloromethaneCH₂Cl₂84.93--50 mL
Product C₁₀H₂₀N₂O₂ 200.28 - - Yield dependent on purity

Note: Yields can vary based on reaction scale and purification efficiency. A yield of 60-80% for the desired isomer after chromatography is a reasonable expectation for an optimized process.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G Workflow for N-Boc Protection A Dissolve (S)-3-aminopiperidine and TEA in anhydrous DCM B Cool reaction mixture to 0-5 °C in an ice bath A->B C Add (Boc)₂O solution dropwise B->C D Stir at room temperature for 6-12 hours C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction with water E->F Upon completion G Aqueous Work-up (Wash with NaHCO₃, Brine) F->G H Dry organic layer (e.g., MgSO₄) G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Characterize pure product J->K

Caption: Experimental workflow diagram.

Product Characterization

The identity and purity of the final product, tert-butyl ((S)-piperidin-3-yl)carbamate, should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regioselectivity of the Boc protection.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₂₀N₂O₂; MW: 200.28).

  • FTIR Spectroscopy: To identify key functional groups, such as the N-H stretch of the carbamate and the C=O stretch.

  • Chiral HPLC or Optical Rotation: To confirm that the stereochemical integrity has been maintained. The specific rotation for a related compound, (S)-(+)-3-Amino-1-Boc-piperidine, is reported as [α]/D +32.0±3° (c = 1 in DMF), which can serve as a reference point, though the value for the title compound may differ.

Safety and Handling Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Di-tert-butyl dicarbonate can cause skin and respiratory irritation.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Large-Scale Synthesis of (S)-3-Aminopiperidine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (S)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the manufacturing of various pharmaceutical compounds. The following sections outline two primary synthetic strategies: a diastereoselective synthesis using a chiral auxiliary and a biocatalytic approach employing transaminases. Both methods are selected for their potential for scalability, high enantiomeric purity, and efficiency.

Diastereoselective Synthesis via Chiral Auxiliary

This method relies on the condensation of N-Boc-3-piperidone with an enantiopure sulfinamide to form a chiral intermediate, which is then diastereoselectively reduced and subsequently deprotected to yield the target compound.

Experimental Protocol

Step 1: Synthesis of (S,E)-tert-Butyl 3-((S)-tert-butylsulfinylimino)piperidine-1-carboxylate

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add N-Boc-3-piperidone (19.9 g, 0.1 mol), (S)-tert-butanesulfinamide (18.2 g, 0.15 mol), and tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

  • Stir the mixture until all solids are dissolved.

  • Add a catalytic amount of pyrrolidine.

  • The reaction can be run at a temperature between 20-90°C. For a controlled reaction, refluxing for 1 hour is effective.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate is typically used directly in the next step without purification.

Step 2: Diastereoselective Reduction

  • Cool the crude solution from Step 1 to -20°C in a suitable reaction vessel.

  • Slowly add sodium borohydride (NaBH₄) (3.2 g, 0.084 mol) in portions, ensuring the reaction temperature does not exceed -15°C. The addition will cause gas evolution.

  • After the complete addition of NaBH₄, maintain the reaction mixture at -20°C for 1-2 hours.

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/heptane mixture to yield the diastereomerically pure intermediate.

Step 3: Deprotection to (S)-3-Aminopiperidine Dihydrochloride

  • Dissolve the purified intermediate from Step 2 in a suitable solvent like methanol.

  • Add concentrated hydrochloric acid (with a molar equivalent ratio of intermediate to HCl between 1:2.2 and 1:5.0).

  • Heat the mixture to a temperature between 20-80°C. Refluxing for 1 hour is a documented condition.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • The product, (S)-3-aminopiperidine dihydrochloride, will precipitate.

  • Filter the solid product and wash with a cold solvent like methanol.

  • Dry the product under vacuum to obtain the final compound.[1]

Quantitative Data Summary
ParameterValueReference
Starting MaterialN-Boc-3-piperidone[1]
Chiral Auxiliary(S)-tert-butanesulfinamide[1]
Reducing AgentSodium Borohydride (NaBH₄)[1]
Deprotection AgentConcentrated Hydrochloric Acid[1]
Overall Yield55%[1]
Enantiomeric Excess (ee)99.2%[1]
Purity (¹H NMR)98%[1]

Process Workflow Diagram

diastereoselective_synthesis start N-Boc-3-piperidone + (S)-tert-butanesulfinamide intermediate1 Condensation (Pyrrolidine, THF) start->intermediate1 intermediate2 (S,E)-tert-Butyl 3-((S)-tert-butylsulfinylimino) piperidine-1-carboxylate intermediate1->intermediate2 reduction Diastereoselective Reduction (NaBH4, -20°C) intermediate2->reduction intermediate3 Protected (S)-3-aminopiperidine (diastereomerically pure) reduction->intermediate3 deprotection Deprotection (Conc. HCl, MeOH) intermediate3->deprotection end_product (S)-3-Aminopiperidine Dihydrochloride deprotection->end_product

Diastereoselective Synthesis Workflow

Biocatalytic Synthesis via Transaminase

This green and highly selective method utilizes an immobilized ω-transaminase to asymmetrically aminate N-Boc-3-piperidone to the corresponding (S)-1-Boc-3-aminopiperidine, which is then deprotected.

Experimental Protocol

Step 1: Asymmetric Amination of N-Boc-3-piperidone

  • Prepare a buffer solution (e.g., 100 mM triethanolamine buffer, pH 7.5) containing isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Add the immobilized ω-transaminase enzyme to the buffer solution.

  • Stir the mixture at a controlled temperature (e.g., 35°C) for a short period to equilibrate.

  • In a separate vessel, dissolve N-Boc-3-piperidone in a minimal amount of a co-solvent like DMSO.

  • Add the substrate solution to the enzyme mixture to initiate the reaction.

  • Maintain the reaction at a constant temperature (e.g., 35-50°C) and pH with continuous stirring for a specified period (e.g., 24 hours).

  • Monitor the conversion to (S)-1-Boc-3-aminopiperidine by HPLC analysis.

  • Upon completion, filter off the immobilized enzyme for potential reuse.

  • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-Boc-3-aminopiperidine.

Step 2: Deprotection to (S)-3-Aminopiperidine Dihydrochloride

  • Dissolve the crude (S)-1-Boc-3-aminopiperidine from Step 1 in ethanol.

  • Cool the solution to 0°C.

  • Slowly add a solution of acetyl chloride in ethanol. This in situ generates HCl for the deprotection and salt formation.

  • Stir the reaction mixture at room temperature. The completion of the reaction is often indicated by the precipitation of a white solid.

  • Decant the supernatant and wash the solid product with cold ethanol.

  • Dry the solid under vacuum to yield (S)-3-aminopiperidine dihydrochloride.[2][3]

Quantitative Data Summary
ParameterValueReference
SubstrateN-Boc-3-piperidone[2][3]
BiocatalystImmobilized ω-transaminase[2]
Amine DonorIsopropylamine[2]
CofactorPyridoxal-5'-phosphate (PLP)[2]
Yield of Intermediate ((S)-1-Boc-3-aminopiperidine)70% (isolated)[3]
Enantiomeric Excess (ee) of Intermediate>99%[2][3]
Deprotection AgentAcetyl Chloride in Ethanol (in situ HCl)[2][3]

Process Workflow Diagram

biocatalytic_synthesis start N-Boc-3-piperidone amination Asymmetric Amination (Immobilized ω-Transaminase, Isopropylamine, PLP) start->amination intermediate (S)-1-Boc-3-aminopiperidine amination->intermediate deprotection Deprotection (Acetyl Chloride/Ethanol) intermediate->deprotection end_product (S)-3-Aminopiperidine Dihydrochloride deprotection->end_product

Biocatalytic Synthesis Workflow

Comparison of Synthetic Routes

FeatureDiastereoselective SynthesisBiocatalytic Synthesis
Chirality Source Chiral auxiliary ((S)-tert-butanesulfinamide)Enzyme (ω-transaminase)
Key Transformation Diastereoselective reductionAsymmetric amination
Reagents Organometallic reagents, strong reducing agentsAqueous buffer, enzyme, organic co-solvent
Reaction Conditions Anhydrous conditions, low temperatures (-20°C)Mild temperatures (35-50°C), aqueous media
Environmental Impact Higher solvent waste, use of hazardous reagentsGreener process, potential for enzyme recycling
Scalability Well-established for large-scalePromising, with continuous flow systems being developed
Enantioselectivity High (>99% ee)Very high (>99% ee)

Conclusion

Both the diastereoselective and biocatalytic routes offer viable pathways for the large-scale synthesis of (S)-3-aminopiperidine dihydrochloride with high enantiomeric purity. The choice of method may depend on factors such as available equipment, cost of reagents and catalysts, and desired environmental footprint. The diastereoselective method is a more traditional chemical approach, while the biocatalytic route represents a modern, greener alternative that is gaining traction in industrial applications. Further process optimization for either route can potentially lead to improved yields and even greater efficiency.

References

Chiral resolution methods for racemic 3-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An overview of established and effective methodologies for the chiral resolution of racemic 3-aminopiperidine is presented for researchers, scientists, and professionals in drug development. This key chiral intermediate is a critical building block in the synthesis of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin. The following application notes detail various resolution techniques, accompanied by structured data and explicit experimental protocols.

Application Notes

The chiral resolution of racemic 3-aminopiperidine can be broadly categorized into three primary methods: classical diastereomeric salt resolution, enzymatic resolution, and chromatographic separation. The choice of method often depends on factors such as scale, desired enantiomeric purity, cost, and available resources.

1. Classical Diastereomeric Salt Resolution

This is the most traditional and widely employed method for resolving racemic 3-aminopiperidine. The principle involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of 3-aminopiperidine is liberated from the isolated diastereomeric salt by treatment with a base.

A variety of chiral acids have been successfully utilized as resolving agents. The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

2. Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique typically involves the kinetic resolution of a derivatized form of 3-aminopiperidine, such as N-Boc-3-aminopiperidine. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. The product and the unreacted starting material can then be separated. Transaminases are a class of enzymes that have been shown to be effective for this purpose. While offering high enantioselectivity, this method is often limited to a theoretical maximum yield of 50% for a single enantiomer.

3. Chromatographic Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), can be used for both analytical determination of enantiomeric purity and for preparative separation of enantiomers. Due to the lack of a strong chromophore in 3-aminopiperidine, pre-column derivatization is often necessary to facilitate UV detection. Reagents such as benzoyl chloride or p-toluenesulfonyl chloride are used to introduce a chromophore. While highly effective for achieving high enantiomeric purity, chromatographic methods can be less cost-effective for large-scale production compared to diastereomeric salt resolution.

Data Presentation

The following tables summarize the quantitative data for various chiral resolution methods for 3-aminopiperidine.

Table 1: Classical Diastereomeric Salt Resolution

Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)SolventReference
(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)(R)-3-aminopiperidine99.599.690% tert-butyl alcohol[1][2]
N-tosyl-(S)-phenylalanine(R)- and (S)-isomers---[1][3]
Dibenzoyl-(D)-tartaric acid(R)-3-aminopiperidine->98Isopropyl alcohol/water[4][5][6]
Dibenzoyl-L-tartaric acid(S)-3-aminopiperidine-88-91 (diastereomeric excess)Methanol[7]
Di(ortho-tolyl)-L-tartaric acid(S)-3-aminopiperidine---[7]
N-acetyl-L-phenylalanine(S)-3-aminopiperidine---[7]
(R)-2-methoxy-2-phenylacetic acid(R)-3-aminopiperidine---[3]

Table 2: Enzymatic Resolution

SubstrateEnzymeTarget EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)Reference
1-Boc-3-aminopiperidineTransaminase(R)-enantiomer4297[4][5]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Aminopiperidine using (R)-CPA

This protocol is based on the method described by Sun et al. (2021).[2]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA)

  • 90% tert-butyl alcohol (TBA)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Crystallization vessel with temperature control

Procedure:

  • Dissolve racemic 3-aminopiperidine and (R)-CPA in 90% TBA at an elevated temperature to ensure complete dissolution.

  • Slowly cool the solution to 0°C to induce the crystallization of the less soluble diastereomeric salt of (R)-3-aminopiperidine-(R)-CPA. The large difference in solubility between the two diastereomers at this temperature is key to the separation.

  • Isolate the precipitated diastereomeric salt by filtration and wash with cold 90% TBA.

  • Suspend the isolated salt in water and add a sodium hydroxide solution to liberate the free (R)-3-aminopiperidine.

  • Extract the aqueous solution with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain enantiomerically pure (R)-3-aminopiperidine.

  • Determine the enantiomeric excess of the final product using chiral HPLC analysis.

Protocol 2: Kinetic Resolution of 1-Boc-3-aminopiperidine using a Transaminase

This protocol is a general representation based on the information provided in the patent literature.[4][5]

Materials:

  • Racemic 1-Boc-3-aminopiperidine

  • Transaminase enzyme

  • Appropriate amino donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a buffered aqueous solution, dissolve racemic 1-Boc-3-aminopiperidine, the amino donor, and the PLP cofactor.

  • Add the transaminase enzyme to initiate the reaction. The enzyme will selectively convert one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone, leaving the desired (R)-1-Boc-3-aminopiperidine unreacted.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). The reaction is typically run until approximately 50% conversion is reached to maximize the yield and e.e. of the unreacted enantiomer.

  • Once the desired conversion is achieved, stop the reaction (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Separate the unreacted (R)-1-Boc-3-aminopiperidine from the product ketone and other reaction components by column chromatography on silica gel.

  • The Boc protecting group can be removed under acidic conditions (e.g., using HCl in an appropriate solvent) to yield the final (R)-3-aminopiperidine.

Protocol 3: Chiral HPLC Analysis of 3-Aminopiperidine after Derivatization

This protocol is a general guideline for the analytical determination of enantiomeric excess, as described in various sources.[8][9][10]

Materials:

  • Sample of 3-aminopiperidine

  • Derivatization reagent (e.g., benzoyl chloride or p-toluenesulfonyl chloride)

  • Base (e.g., triethylamine or sodium hydroxide solution)

  • Organic solvent (e.g., dichloromethane or acetonitrile)

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak AD-H or a glycoprotein-based column)

  • Mobile phase components (e.g., ethanol, hexane, diethylamine)

Procedure:

  • Derivatization: Dissolve the 3-aminopiperidine sample in an appropriate organic solvent. Add the base, followed by the derivatization reagent. Stir the reaction until complete, which can be monitored by TLC. The derivatization introduces a chromophore, making the compound detectable by UV.

  • Sample Preparation: After the reaction is complete, quench any remaining reagent and extract the derivatized product. Dry the organic layer and evaporate the solvent. Dissolve the residue in the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral column with the chosen mobile phase. A typical mobile phase for a derivatized amine on a Chiralpak column might be a mixture of hexane and ethanol with a small amount of an amine modifier like diethylamine to improve peak shape.

    • Inject the prepared sample onto the column.

    • The two enantiomers will be separated and will elute at different retention times.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic 3-Aminopiperidine dissolution Dissolution in Solvent (e.g., 90% TBA) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-CPA) resolving_agent->dissolution crystallization Fractional Crystallization (Cooling to 0°C) dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-3-AP-(R)-CPA) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Liquid liberation Liberation with Base (e.g., NaOH) less_soluble->liberation extraction Extraction & Purification liberation->extraction final_product Enantiopure (R)-3-Aminopiperidine extraction->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_boc Racemic N-Boc-3-Aminopiperidine reaction Enzymatic Reaction (~50% conversion) racemic_boc->reaction enzyme Transaminase Enzyme + Amino Donor enzyme->reaction separation Separation (e.g., Chromatography) reaction->separation unreacted Unreacted (R)-N-Boc- 3-Aminopiperidine separation->unreacted product Product Ketone separation->product deprotection Boc Deprotection (Acid Treatment) unreacted->deprotection final_enantiomer Enantiopure (R)-3-Aminopiperidine deprotection->final_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Application Notes and Protocols: (S)-3-Amino-1-N-Boc-piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-1-N-Boc-piperidine and its enantiomer, (R)-3-amino-1-N-Boc-piperidine, are pivotal chiral building blocks in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability. The presence of a chiral amino group at the 3-position allows for specific stereoselective interactions with biological targets, which is crucial for drug efficacy and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for controlled, sequential chemical modifications, making these compounds versatile intermediates in the synthesis of complex drug molecules.

This document provides detailed application notes and experimental protocols for the use of 3-amino-1-N-Boc-piperidine in the synthesis of key pharmaceutical agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Key Applications in Drug Discovery and Development

The primary application of (S)- and (R)-3-amino-1-N-Boc-piperidine lies in their role as essential chiral synthons for a variety of therapeutic agents. Notable examples include:

  • DPP-4 Inhibitors: These compounds are crucial for the synthesis of gliptins, a class of oral hypoglycemic agents. The aminopiperidine moiety is essential for the high-affinity and selective inhibition of the DPP-4 enzyme.

    • Alogliptin: A potent and selective DPP-4 inhibitor.

    • Linagliptin: Another highly potent and selective DPP-4 inhibitor with a distinct xanthine-based structure.[1]

  • Janus Kinase (JAK) Inhibitors: While not a direct application of (S)-3-amino-1-N-Boc-piperidine, the synthesis of the JAK inhibitor Tofacitinib utilizes a related, more substituted chiral piperidine derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting the importance of the 3-aminopiperidine core in this class of drugs as well.

  • Other Therapeutic Areas: The versatility of the 3-aminopiperidine scaffold has led to its incorporation into inhibitors of other enzymes, such as bacterial cysteine proteases and CBP/P300 bromodomains, indicating its broad potential in various disease areas.

Data Presentation: Biological Activity of Drugs Synthesized Using 3-Amino-1-N-Boc-piperidine Derivatives

The following table summarizes the in vitro biological activity of Alogliptin and Linagliptin, which are synthesized using the (R)-enantiomer of 3-amino-1-N-Boc-piperidine. The data highlights their high potency and selectivity for DPP-4 over related proteases like DPP-8 and DPP-9.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Alogliptin DPP-4<10[2]>10,000-fold[2]>10,000-fold[2]
Linagliptin DPP-41[1]>10,000-fold[1]>10,000-fold[1]

Signaling Pathways

Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway in Glucose Homeostasis

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from α-cells. By inhibiting DPP-4, drugs like Alogliptin and Linagliptin increase the active levels of GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[3][4]

DPP-4 Signaling Pathway and Inhibition

Experimental Workflows and Protocols

General Workflow for the Synthesis of DPP-4 Inhibitors using 3-Amino-1-N-Boc-piperidine

The synthesis of DPP-4 inhibitors like Alogliptin and Linagliptin using a 3-aminopiperidine building block generally follows a convergent synthesis strategy. A core heterocyclic moiety is first synthesized, which is then coupled with the protected aminopiperidine derivative. The final step involves the deprotection of the Boc group to yield the active pharmaceutical ingredient (API).

Synthesis_Workflow Start_A Heterocyclic Precursor (e.g., Xanthine or Uracil derivative) Step1 Synthesis of Core Heterocycle Start_A->Step1 Start_B (R)-3-Amino-1-N-Boc-piperidine Step2 Coupling Reaction (Nucleophilic Substitution) Start_B->Step2 Step1->Step2 Step3 Boc Deprotection Step2->Step3 Final_Product Final API (e.g., Alogliptin, Linagliptin) Step3->Final_Product

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of Alogliptin

The synthesis of Alogliptin involves the coupling of a substituted pyrimidinedione with (R)-3-aminopiperidine. The following is a representative protocol.

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Materials:

    • 6-chloro-3-methyluracil

    • 2-(bromomethyl)benzonitrile

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of Alogliptin

  • Materials:

    • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

    • (R)-3-aminopiperidine dihydrochloride (requires Boc deprotection prior to use if starting from (R)-3-amino-1-N-Boc-piperidine, or direct use of the deprotected salt)

    • Potassium Carbonate (K₂CO₃)

    • Isopropanol

    • Water

  • Procedure:

    • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[5]

    • Add potassium carbonate to the suspension.[5]

    • Heat the mixture to reflux and maintain for 12-14 hours, monitoring the reaction by HPLC.[6]

    • Cool the reaction mixture and filter to remove inorganic salts.[5]

    • Concentrate the filtrate under reduced pressure. The crude Alogliptin can be purified by recrystallization.[5]

StepKey ReactantsKey ReagentsSolventTemperatureReaction TimeYield (%)
16-chloro-3-methyluracil, 2-(bromomethyl)benzonitrileK₂CO₃DMF60-80 °C4-6 h~70-80
2Pyrimidinedione intermediate, (R)-3-aminopiperidineK₂CO₃Isopropanol/WaterReflux12-14 h~80-90

Detailed Experimental Protocol: Synthesis of Linagliptin

The synthesis of Linagliptin involves the coupling of a xanthine derivative with (R)-3-aminopiperidine.

Step 1: Synthesis of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

  • This intermediate is typically prepared in a multi-step synthesis starting from 3-methylxanthine. The key steps involve bromination, N-alkylation with 1-bromo-2-butyne, and a subsequent N-alkylation with 2-(chloromethyl)-4-methylquinazoline.

Step 2: Synthesis of Linagliptin

  • Materials:

    • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

    • (R)-3-aminopiperidine dihydrochloride (requires Boc deprotection if starting from the protected form)

    • Potassium Carbonate (K₂CO₃)

    • N-methyl-2-pyrrolidone (NMP)

  • Procedure:

    • To a solution of the bromo-xanthine derivative in NMP, add (R)-3-aminopiperidine dihydrochloride and potassium carbonate.

    • Heat the reaction mixture to 90 °C and stir for 2 hours.[7]

    • Monitor the reaction to completion by HPLC.

    • Cool the reaction mixture and add water to precipitate the crude product.

    • The crude Linagliptin is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system like methanol/methyl-tert-butyl ether.[7]

StepKey ReactantsKey ReagentsSolventTemperatureReaction TimeYield (%)
2Bromo-xanthine intermediate, (R)-3-aminopiperidineK₂CO₃NMP90 °C2 h~70-80

Conclusion

(S)-3-Amino-1-N-Boc-piperidine and its enantiomer are indispensable chiral building blocks in medicinal chemistry, enabling the efficient and stereoselective synthesis of complex and high-value pharmaceutical agents. Their application in the synthesis of DPP-4 inhibitors like Alogliptin and Linagliptin underscores their importance in the development of treatments for metabolic diseases. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Alogliptin Utilizing (S)-piperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, utilized in the management of type 2 diabetes mellitus. A key chiral intermediate in the synthesis of Alogliptin is (S)-piperidin-3-amine. This document provides detailed application notes and protocols for the synthesis of Alogliptin, focusing on the crucial step involving the incorporation of this compound. The synthesis is typically carried out using the dihydrochloride salt of the enantiomerically pure aminopiperidine, which is commercially available or can be prepared through resolution of the racemic mixture.

Data Presentation

The following table summarizes representative quantitative data for the key steps in a common synthetic route to Alogliptin. Please note that yields and reaction times can vary based on the scale and specific conditions of the reaction.

StepReactionStarting MaterialsKey Reagents/SolventsReaction Time (hours)Yield (%)Purity (%)
1 N-Alkylation of 6-chloro-3-methyluracil6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrileK₂CO₃, DMFSeveralNot explicitly stated, but a related patent reports 54% for a similar initial alkylation.>95
2 Nucleophilic Substitution2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochlorideK₂CO₃, Isopropanol/WaterSeveralNot explicitly stated for this specific step in the reviewed literature.>98 (after purification)
3 Salt Formation (Optional)Alogliptin free base, Benzoic acidEthanolNot specifiedHigh>99.5
Resolution Preparation of (R)-3-aminopiperidine dihydrochlorideRacemic 3-aminopiperidine dihydrochlorideD-tartaric acid, Ethanol, HClNot specified94.499.6 (ee value)

Experimental Protocols

The synthesis of Alogliptin from 6-chloro-3-methyluracil and this compound (or its corresponding (R)-enantiomer salt, which leads to the same final product structure) can be performed in two main stages.

Stage 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

Materials:

  • 6-chloro-3-methyluracil

  • 2-(bromomethyl)benzonitrile

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

  • Add 2-(bromomethyl)benzonitrile to the suspension.

  • Heat the reaction mixture to 60-80 °C and maintain for several hours.[1]

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired intermediate.

Stage 2: Synthesis of Alogliptin from Intermediate 1 and (R)-3-aminopiperidine dihydrochloride

(R)-3-aminopiperidine is the enantiomer of (S)-3-aminopiperidine. The specific enantiomer used in the synthesis depends on the desired stereochemistry of the final product. For Alogliptin, the (R)-enantiomer of the aminopiperidine is required.

Materials:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

  • (R)-3-aminopiperidine dihydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Isopropanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend Intermediate 1 and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[1]

  • Add potassium carbonate to the suspension.[1]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.[1]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to obtain crude Alogliptin.

  • The crude product can be purified by recrystallization or column chromatography.

Optional Stage 3: Formation of Alogliptin Benzoate

Materials:

  • Purified Alogliptin

  • Benzoic Acid

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the purified Alogliptin in ethanol.

  • Add a solution of benzoic acid in ethanol to the Alogliptin solution.[1]

  • Stir the mixture, which should result in the precipitation of Alogliptin benzoate salt.[1]

  • Filter the solid, wash with ethanol, and dry under vacuum to obtain the final product.[1]

Visualizations

Signaling Pathways and Logical Relationships

The synthesis of Alogliptin is a multi-step process. The following diagram illustrates the overall synthetic pathway.

Alogliptin_Synthesis_Pathway A 6-chloro-3-methyluracil C Intermediate 1 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->C N-Alkylation (K₂CO₃, DMF) B 2-(bromomethyl)benzonitrile B->C E Alogliptin C->E Nucleophilic Substitution (K₂CO₃, IPA/H₂O) D (R)-3-aminopiperidine dihydrochloride D->E G Alogliptin Benzoate E->G Salt Formation (Ethanol) F Benzoic Acid F->G

Caption: Overall synthetic pathway of Alogliptin Benzoate.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for synthesizing Alogliptin.

Alogliptin_Experimental_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Alogliptin Synthesis cluster_stage3 Stage 3: Salt Formation (Optional) A1 Mix 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃ in DMF A2 Heat to 60-80 °C A1->A2 A3 Monitor reaction (TLC/HPLC) A2->A3 A4 Precipitate in water A3->A4 A5 Filter and dry A4->A5 A6 Intermediate 1 A5->A6 B1 Suspend Intermediate 1 and (R)-3-aminopiperidine HCl in IPA/Water with K₂CO₃ A6->B1 Proceed to next stage B2 Reflux B1->B2 B3 Monitor reaction (HPLC) B2->B3 B4 Filter inorganic salts B3->B4 B5 Concentrate filtrate B4->B5 B6 Purify (Recrystallization/ Column Chromatography) B5->B6 B7 Alogliptin (free base) B6->B7 C1 Dissolve Alogliptin in Ethanol B7->C1 Optional salt formation C2 Add Benzoic Acid in Ethanol C1->C2 C3 Precipitate Alogliptin Benzoate C2->C3 C4 Filter and dry C3->C4 C5 Alogliptin Benzoate C4->C5

Caption: Experimental workflow for the synthesis of Alogliptin.

References

Asymmetric Synthesis of (S)-Piperidin-3-amine: Application Notes and Protocols from Novel Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-piperidin-3-amine, a key chiral intermediate in the development of various pharmaceutical agents. The following sections outline three distinct and innovative synthetic strategies commencing from novel starting materials: enzymatic transamination of N-Boc-3-piperidone, utilization of the chiral pool starting material L-glutamic acid, and a cutting-edge rhodium-catalyzed asymmetric functionalization of a pyridine derivative.

Enzymatic Asymmetric Amination of N-Boc-3-piperidone

This approach utilizes ω-transaminases for the direct asymmetric amination of a prochiral ketone, representing a green and highly selective biocatalytic method. The use of immobilized enzymes allows for easier purification and potential reuse of the biocatalyst.[1]

Experimental Workflow

Enzymatic_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Biotransformation cluster_workup Work-up and Purification cluster_deprotection Deprotection Buffer_Prep Prepare Triethanolamine Buffer (100 mM, pH 7.5) Reagent_Mix Add Isopropylamine, Immobilized ω-Transaminase, and PLP Buffer_Prep->Reagent_Mix Incubation Combine Reagents and Substrate, Incubate at 35-50 °C Reagent_Mix->Incubation Substrate_Prep Prepare N-Boc-3-piperidone in DMSO Substrate_Prep->Incubation Enzyme_Removal Filter to Remove Immobilized Enzyme Incubation->Enzyme_Removal Extraction Adjust pH and Extract with CH2Cl2 Enzyme_Removal->Extraction Purification Evaporate Solvent to Obtain (S)-3-Amino-1-Boc-piperidine Extraction->Purification HCl_Treatment Treat with HCl in a Suitable Solvent Purification->HCl_Treatment Final_Product This compound Dihydrochloride HCl_Treatment->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Quantitative Data
StepProductEnzymeYieldEnantiomeric Excess (ee)
Asymmetric Amination(S)-3-Amino-1-Boc-piperidine(S)-selective ω-TransaminaseHigh>99%[1]
DeprotectionThis compound Dihydrochloride-Quantitative>99%
Experimental Protocol

Step 1: Asymmetric Transamination of N-Boc-3-piperidone

  • In a reaction vessel, prepare a 100 mM triethanolamine buffer and adjust the pH to 7.5.[1]

  • To the buffer, add isopropylamine (1.1 M), an (S)-selective immobilized ω-transaminase (200 mg), and pyridoxal-5'-phosphate (PLP, 1.4 mM).[1]

  • Stir the mixture at 35 °C for 5 minutes.[1]

  • In a separate vial, dissolve N-Boc-3-piperidone (0.26 mmol) in dimethyl sulfoxide (DMSO, 750 µL).[1]

  • Add the preheated substrate solution to the enzyme mixture.[1]

  • Stir the reaction at 35-50 °C for 24 hours, monitoring the progress by HPLC or TLC.[1]

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme.[1]

  • Adjust the pH of the filtrate to 2 with 4 M HCl and extract with dichloromethane to remove any unreacted starting material.[2]

  • Then, adjust the aqueous layer to pH 13 with KOH and extract with dichloromethane (4 x 5 mL).[2]

  • Combine the organic extracts, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure to yield (S)-3-amino-1-Boc-piperidine.[2]

Step 2: Deprotection of (S)-3-Amino-1-Boc-piperidine

  • Dissolve the (S)-3-amino-1-Boc-piperidine in a suitable solvent such as methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or gaseous HCl in the chosen solvent) at 0 °C.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain this compound dihydrochloride as a solid.

Asymmetric Synthesis from L-Glutamic Acid

This synthetic route leverages the inherent chirality of L-glutamic acid, a readily available amino acid, to construct the chiral piperidine ring through a multi-step sequence.[3]

Synthetic Pathway

Glutamic_Acid_Pathway L_Glutamic_Acid L-Glutamic Acid Diester Dimethyl Ester L_Glutamic_Acid->Diester SOCl2, MeOH Boc_Protected N-Boc Protected Diester Diester->Boc_Protected (Boc)2O, Et3N, DMAP Diol (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate Boc_Protected->Diol NaBH4, MeOH Ditosylate Ditosylate Intermediate Diol->Ditosylate TsCl, Et3N, DMAP Cyclized N-Boc-(S)-piperidin-3-amine (via cyclization with an amine) Ditosylate->Cyclized R-NH2 Final_Product This compound Cyclized->Final_Product Deprotection

Caption: Synthetic pathway from L-glutamic acid to this compound.

Quantitative Data
StepProductYield
EsterificationDimethyl L-glutamate hydrochlorideQuantitative
Boc Protection(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate92%[4]
Reduction(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate76%
TosylationDitosylate intermediateQuantitative
Cyclization3-(N-Boc amino) piperidine derivative44-55% (overall)
Experimental Protocol

Step 1: Esterification of L-Glutamic Acid

  • Suspend L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) and cool to 0 °C.

  • Add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride salt in quantitative yield.

Step 2: N-Boc Protection

  • Dissolve the dimethyl ester from the previous step (10 g, 57 mmol) in dichloromethane (120 mL) and cool to 0 °C.

  • Add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)2O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 6 hours.

  • Perform an aqueous work-up to isolate the N-Boc protected diester.

Step 3: Reduction to Diol

  • Dissolve the N-Boc protected diester in methanol.

  • Add sodium borohydride (NaBH4) portion-wise at room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous work-up followed by column chromatography to purify the diol.

Step 4: Ditosylation

  • Dissolve the diol in dichloromethane.

  • Add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP.

  • Stir at room temperature for 1 hour.

  • Perform an aqueous work-up to isolate the crude ditosylate, which is used in the next step without further purification.

Step 5: Cyclization and Deprotection

  • Dissolve the crude ditosylate in a suitable solvent and add the desired primary amine (e.g., benzylamine for a readily removable group).

  • Heat the reaction mixture to effect cyclization.

  • Purify the resulting N-substituted-(S)-3-(N-Boc-amino)piperidine by column chromatography.

  • Perform a two-step deprotection: first, remove the N-substituent (e.g., by hydrogenolysis for a benzyl group), and then remove the Boc group with HCl as described in the previous section to yield this compound.

Rhodium-Catalyzed Asymmetric Arylation of a Dihydropyridine Derivative

This modern approach involves a highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine derivative with an arylboronic acid.[3][5] The resulting 3-substituted tetrahydropyridine can then be converted to the desired 3-aminopiperidine. This method is highlighted for its broad functional group tolerance.[5]

Logical Relationship Diagram

Rhodium_Catalysis_Logic Start Pyridine Step1 Partial Reduction (NaBH4, Phenyl Chloroformate) Start->Step1 Intermediate1 Phenyl pyridine-1(2H)-carboxylate Step1->Intermediate1 Step2 Rh-Catalyzed Asymmetric Carbometalation ([Rh(cod)(OH)]2, (S)-Segphos, Arylboronic Acid, CsOH) Intermediate1->Step2 Intermediate2 3-Aryl-tetrahydropyridine Step2->Intermediate2 Step3 Reduction (e.g., Pd/C, H2) Intermediate2->Step3 Intermediate3 3-Aryl-piperidine Step3->Intermediate3 Step4 Conversion to Amine (Further Synthetic Steps) Intermediate3->Step4 Final_Product This compound Step4->Final_Product

Caption: Logical flow of the Rh-catalyzed synthesis of this compound.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)
Asymmetric Carbometalation3-Aryl-tetrahydropyridineUp to 81%[3][5]Up to 96%[3][5]
Reduction & Deprotection3-Aryl-piperidine72-76% (over 2 steps)[3]Maintained from previous step
Experimental Protocol

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate [6]

  • Dissolve pyridine (20 mmol) and NaBH4 (20 mmol) in methanol (50 mL) and cool to -78 °C.

  • Add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.

  • Purify the crude product by chromatography to yield phenyl pyridine-1(2H)-carboxylate.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [5][6]

  • In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%).[5][6]

  • Add toluene, tetrahydrofuran (THP), and water in a 1:1:1 ratio, followed by aqueous CsOH (50 wt%, 2.0 equiv).[5][6]

  • Stir the catalyst solution at 70 °C for 10 minutes.[6]

  • Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1.0 equiv).[6]

  • Stir the mixture at 70 °C for 20 hours.[6]

  • Cool the reaction, dilute with diethyl ether, and pass through a plug of silica.[6]

  • Purify by flash chromatography to obtain the 3-aryl-tetrahydropyridine.[6]

Step 3: Reduction to 3-Aryl-piperidine [3]

  • Dissolve the 3-aryl-tetrahydropyridine in a suitable solvent (e.g., methanol).

  • Add palladium on carbon (Pd/C) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

  • Filter off the catalyst and remove the solvent to yield the 3-aryl-piperidine.

Step 4: Conversion to this compound

The conversion of a 3-aryl-piperidine to 3-aminopiperidine would require further synthetic transformations, such as a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative, or a nitration/reduction sequence on the aryl group followed by cleavage. The specific sequence would depend on the nature of the aryl group introduced in the cross-coupling step. Subsequent deprotection of the piperidine nitrogen would yield the final product.

References

Application Notes and Protocols for C-H Functionalization of N-Boc-3-aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the C-H functionalization of N-Boc-3-aminopiperidine derivatives, a key scaffold in medicinal chemistry. The protocols outlined below describe palladium-catalyzed C5-arylation, photoredox-catalyzed α-amino C-H arylation, and rhodium-catalyzed C-H insertion, offering a versatile toolkit for the synthesis of novel and diverse piperidine-based compounds.

Palladium-Catalyzed Remote C5-Arylation of N-Boc-3-(picolinoylamino)piperidine

This protocol details a method for the direct and stereospecific C5-arylation of N-Boc-3-aminopiperidine derivatives using a picolinamide directing group. This strategy provides a valuable route to cis-3,5-disubstituted piperidines.[1]

Quantitative Data

Table 1: Palladium-Catalyzed C5-Arylation of 1-Boc-3-(picolinoylamino)piperidine with Various Aryl Iodides. [1]

EntryAryl IodideProductYield (%)
14-Iodoanisole3-(4-methoxyphenyl)-1-Boc-5-(picolinoylamino)piperidine78
24-Iodotoluene1-Boc-5-(picolinoylamino)-3-(p-tolyl)piperidine75
31-Iodo-4-(trifluoromethyl)benzene1-Boc-5-(picolinoylamino)-3-(4-(trifluoromethyl)phenyl)piperidine68
41-Iodo-4-fluorobenzene1-Boc-3-(4-fluorophenyl)-5-(picolinoylamino)piperidine72
5Methyl 4-iodobenzoateMethyl 4-(1-Boc-5-(picolinoylamino)piperidin-3-yl)benzoate65
63-Iodopyridine1-Boc-5-(picolinoylamino)-3-(pyridin-3-yl)piperidine55
Experimental Protocol

Materials:

  • 1-Boc-3-(picolinoylamino)piperidine

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • 2,6-Dimethylbenzoic acid (30 mol%)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add 1-Boc-3-(picolinoylamino)piperidine (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and 2,6-dimethylbenzoic acid (30 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe to achieve a high concentration (e.g., 0.2 M).

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5-arylated piperidine derivative.

Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants 1-Boc-3-(picolinoylamino)piperidine Aryl Iodide Pd(OAc)₂ Ag₂CO₃ 2,6-Dimethylbenzoic acid Solvent Anhydrous Toluene Reactants->Solvent Dissolve Atmosphere Inert Atmosphere (N₂ or Ar) Solvent->Atmosphere Establish Heating Heat at 110 °C (16-24 h) Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite® Dilution->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Flash Column Chromatography Concentration->Purification Product C5-Arylated Product Purification->Product

Caption: Experimental workflow for Palladium-Catalyzed C5-Arylation.

Photoredox-Catalyzed α-Amino C-H Arylation

This protocol describes a general method for the α-amino C-H arylation of N-Boc-3-aminopiperidine derivatives with electron-deficient cyano(hetero)arenes using visible-light photoredox catalysis. This reaction proceeds via the formation of an α-amino radical and can exhibit high diastereoselectivity.[2]

Quantitative Data

Table 2: Photoredox-Catalyzed α-Amino C-H Arylation of Substituted Piperidines. [2]

EntryPiperidine SubstrateAryl CyanideProductYield (%)Diastereomeric Ratio (d.r.)
1N-Phenyl-2-methylpiperidine1,4-Dicyanobenzene2-(4-Cyanophenyl)-N-phenyl-6-methylpiperidine85>20:1
2N-Phenyl-3-methylpiperidine1,4-Dicyanobenzene2-(4-Cyanophenyl)-N-phenyl-5-methylpiperidine7810:1
3N-Phenyl-4-methylpiperidine1,4-Dicyanobenzene2-(4-Cyanophenyl)-N-phenyl-4-methylpiperidine82>20:1
4N-Phenyl-2-ethylpiperidine1,3-Dicyanobenzene2-(3-Cyanophenyl)-N-phenyl-6-ethylpiperidine7515:1
5N-(4-Methoxyphenyl)-2-methylpiperidine4-CyanopyridineN-(4-Methoxyphenyl)-2-methyl-6-(pyridin-4-yl)piperidine88>20:1

Note: Data for variously substituted piperidines are presented to illustrate the general applicability and stereoselectivity of the method.

Experimental Protocol

Materials:

  • N-Boc-3-aminopiperidine derivative

  • Electron-deficient cyano(hetero)arene (1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Na₂HPO₄ (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Blue LEDs (e.g., 450 nm)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-3-aminopiperidine derivative (1.0 equiv), the cyano(hetero)arene (1.5 equiv), fac-Ir(ppy)₃ (1-2 mol%), and Na₂HPO₄ (2.0 equiv).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization

G PC Ir(ppy)₃ PC_excited [Ir(ppy)₃]* PC->PC_excited Blue Light (hν) PC_excited->PC Emission PC_oxidized Ir(ppy)₃⁺ PC_excited->PC_oxidized SET Arene_radical [ArCN]˙⁻ PC_excited->Arene_radical SET PC_oxidized->PC SET Piperidine_radical_cation Piperidine˙⁺ PC_oxidized->Piperidine_radical_cation SET Arene ArCN Product α-Arylated Piperidine Arene_radical->Product Coupling Piperidine N-Boc-3-aminopiperidine derivative Alpha_amino_radical α-Amino Radical Piperidine_radical_cation->Alpha_amino_radical -H⁺ Alpha_amino_radical->Product

Caption: Simplified catalytic cycle for Photoredox-Catalyzed α-Arylation.

Rhodium-Catalyzed Site-Selective C-H Insertion

This section provides generalized protocols for the rhodium-catalyzed C-H functionalization of N-Boc-piperidine derivatives at the C2 and C4 positions using diazo compounds. The site-selectivity is controlled by the choice of the rhodium catalyst and the nitrogen protecting group. While direct C3 functionalization is challenging, this section provides valuable methods for derivatizing other positions on the piperidine ring.[3][4]

Quantitative Data

Table 3: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine. [3]

EntryAryldiazoacetate (Ar)CatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1PhenylRh₂(R-TCPTAD)₄754:185
24-BromophenylRh₂(R-TCPTAD)₄723:182
34-MethoxyphenylRh₂(R-TCPTAD)₄785:188

Table 4: Rhodium-Catalyzed C4-Functionalization of N-Acyl-Piperidine. [3]

EntryAryldiazoacetate (Ar)N-Acyl GroupCatalystYield (%)Diastereomeric Ratio (d.r.)
1Phenylα-oxo-2-naphthylacetylRh₂(S-2-Cl-5-BrTPCP)₄85>20:1
24-Chlorophenylα-oxo-2-naphthylacetylRh₂(S-2-Cl-5-BrTPCP)₄82>20:1
32-Naphthylα-oxo-2-naphthylacetylRh₂(S-2-Cl-5-BrTPCP)₄88>20:1
Experimental Protocols

Protocol 3.1: General Procedure for C2-Functionalization [3]

Materials:

  • N-Boc-piperidine derivative (1.5 equiv)

  • Aryldiazoacetate (1.0 equiv)

  • Rh₂(R-TCPTAD)₄ (0.5 mol%)

  • Anhydrous solvent (e.g., pentane/CH₂Cl₂ mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried round-bottom flask, dissolve the N-Boc-piperidine derivative (1.5 equiv) and Rh₂(R-TCPTAD)₄ (0.5 mol%) in the anhydrous solvent.

  • In a separate flask, dissolve the aryldiazoacetate (1.0 equiv) in the anhydrous solvent.

  • Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.

  • After the addition is complete, stir the reaction for an additional hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for C4-Functionalization [3]

Materials:

  • N-acyl-piperidine derivative (e.g., N-(α-oxo-2-naphthylacetyl)-piperidine) (1.5 equiv)

  • Aryldiazoacetate (1.0 equiv)

  • Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried round-bottom flask, dissolve the N-acyl-piperidine derivative (1.5 equiv) and Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5 mol%) in the anhydrous solvent.

  • In a separate flask, dissolve the aryldiazoacetate (1.0 equiv) in the anhydrous solvent.

  • Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at reflux (approximately 40 °C).

  • After the addition is complete, continue to stir the reaction at reflux for an additional hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization

G cluster_prep Reagent Preparation cluster_reaction C-H Insertion Reaction cluster_workup Workup and Purification Piperidine_sol Piperidine Derivative + Catalyst in Anhydrous Solvent Syringe_pump Syringe Pump Addition (4 hours) Piperidine_sol->Syringe_pump Diazo_sol Aryldiazoacetate in Anhydrous Solvent Diazo_sol->Syringe_pump Slow Addition Stirring Stirring (1 hour) Syringe_pump->Stirring Concentration Concentration in vacuo Stirring->Concentration Purification Flash Column Chromatography Concentration->Purification Product Functionalized Piperidine Purification->Product

Caption: General experimental workflow for Rhodium-Catalyzed C-H Insertion.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Aminopiperidine-Based Peptide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide analogues are crucial in modern drug discovery, offering the potential for enhanced therapeutic properties such as increased stability, improved potency, and better target selectivity compared to their natural peptide counterparts. One promising strategy in the design of peptidomimetics is the incorporation of rigid scaffolds to constrain the peptide backbone and orient key pharmacophoric groups. The 3-aminopiperidine scaffold has emerged as a valuable building block in this regard, providing a semi-rigid cyclic structure that can mimic peptide turns and present side-chain functionalities in a defined spatial arrangement.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of peptide analogues incorporating a 3-aminopiperidine moiety. These analogues have been investigated as potential inhibitors of cysteine proteases, such as the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS), a key virulence factor.[2][3]

Application Notes

The synthesis of peptide analogues based on the 3-aminopiperidine core can be efficiently achieved through a combination of solution-phase and solid-phase techniques. A key synthetic step involves the diastereoselective reductive amination of an N-protected 3-piperidone with an amino acid ester to introduce the first element of the peptide chain and establish a new stereocenter.[2][3] Subsequent peptide couplings, either in solution or on a solid support, can then be employed to extend the peptide chain.[4][5] The choice between solution-phase and solid-phase synthesis will depend on the desired length of the peptide analogue and the need for library synthesis. Solid-phase peptide synthesis (SPPS) offers advantages for the rapid synthesis of multiple analogues.[5]

The 3-aminopiperidine-containing peptide analogues described herein have been successfully screened for their inhibitory activity against various cysteine proteases.[3][6] This highlights the utility of this scaffold in generating selective enzyme inhibitors. The evaluation of these compounds typically involves enzymatic assays to determine their potency (e.g., IC50 values) and selectivity against a panel of related enzymes. Techniques such as SDS-PAGE to monitor substrate cleavage and Surface Plasmon Resonance (SPR) for detailed kinetic analysis are valuable tools in their biological characterization.

Data Presentation

Table 1: Synthesized 3-Aminopiperidine-Based Peptide Analogues and Their Inhibitory Activity against Cysteine Proteases.
Compound IDStructureYield (%)IdeS InhibitionSpeB InhibitionPapain Inhibition
(S)-pipG (S)-3-amino-1-(carboxymethyl)piperidine86ActiveInactiveInactive
(R)-LpipG (R)-Leu-pipG75 (over 2 steps)ActiveInactiveInactive
(S)-LpipG (S)-Leu-pipG84 (over 2 steps)ActiveInactiveInactive
(R)-LLpipG (R)-Leu-Leu-pipG63 (over 2 steps)ActiveNot specifiedPotent Inhibitor
(S)-LLpipG (S)-Leu-Leu-pipG86 (over 2 steps)ActiveNot specifiedPotent Inhibitor
pip(db)G 3-amino-1-(carboxymethyl)-1,2,5,6-tetrahydropyridine90Not specifiedNot specifiedNot specified
(R)-LpipGP (R)-Leu-pipG-Pro-NH282 (coupling step)Not specifiedNot specifiedNot specified
(S)-LpipGP (S)-Leu-pipG-Pro-NH278 (coupling step)Not specifiedNot specifiedNot specified
... (data for the remaining 9 analogues)...............

Note: This table is a representative summary based on the available search results. The complete dataset for all 17 analogues would require access to the full supplementary information of the primary research articles.

Experimental Protocols

Protocol 1: Synthesis of the 3-Aminopiperidine Core via Reductive Amination

This protocol describes the synthesis of the core intermediate, ethyl 2-((1-tert-butoxycarbonylpiperidin-3-yl)amino)acetate, as a racemic mixture.

Materials:

  • 1-Boc-piperidin-3-one

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Acetic acid

  • Dichloromethane (DCM)

  • 3 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of 1-Boc-piperidin-3-one (4.98 g, 25.0 mmol) in dichloromethane (100 mL), add glycine ethyl ester hydrochloride (3.5 g, 25.0 mmol), acetic acid (2.25 g, 37.5 mmol), and molecular sieves (4.5 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (5.3 g, 25.0 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • Dilute the reaction mixture with dichloromethane (100 mL).

  • Quench the reaction by the slow addition of 3 M aqueous NaOH solution (20 mL).

  • Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired product.

Protocol 2: Solid-Phase Synthesis of a 3-Aminopiperidine-Based Peptide Analogue

This protocol outlines the general procedure for the solid-phase synthesis of a peptide analogue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • The synthesized 3-aminopiperidine core (with a free amine and a protected carboxyl group)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin.

  • Incorporation of the 3-Aminopiperidine Core: Repeat the Fmoc deprotection step. Couple the pre-synthesized and appropriately protected 3-aminopiperidine core unit using the same coupling conditions as in step 3.

  • Peptide Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: SDS-PAGE Assay for IgG Cleavage Inhibition

This protocol is for assessing the inhibitory activity of the synthesized analogues on the cleavage of IgG by the IdeS enzyme.

Materials:

  • Human IgG

  • IdeS enzyme

  • Synthesized peptide analogues (inhibitors)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gels (e.g., 12%)

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the IdeS enzyme with varying concentrations of the peptide analogue in PBS at 37°C for 15 minutes.

  • Substrate Addition: Add human IgG to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Intact IgG and cleaved fragments will appear as distinct bands.

  • Analysis: Compare the extent of IgG cleavage in the presence of the inhibitor to the control (no inhibitor). A reduction in the intensity of the cleavage product bands indicates inhibition.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow A N-protected 3-piperidone C Reductive Amination A->C B Amino Acid Ester B->C D 3-Aminopiperidine Core C->D E Peptide Coupling D->E F Peptide Analogue E->F

Caption: General workflow for the synthesis of 3-aminopiperidine-based peptide analogues.

G cluster_screening Inhibitor Screening Pathway A Synthesized Peptide Analogue Library B Primary Screen (e.g., SDS-PAGE) A->B C Active 'Hits' B->C D Secondary Screen (Selectivity Panel) C->D E Selective Inhibitors D->E F Kinetic Analysis (e.g., SPR) E->F G Lead Compounds F->G

Caption: Screening pathway for the identification of lead compounds.

References

Troubleshooting & Optimization

Improving yield and purity in (S)-piperidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-piperidin-3-amine for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My yield is consistently low after the reduction of the N-protected 3-aminopyridine precursor. What are the likely causes and how can I improve it?

Low yields during the catalytic hydrogenation of N-protected 3-aminopyridine derivatives are a frequent issue. The efficiency of this step is highly dependent on the catalyst, solvent, pressure, and the purity of the starting material.

  • Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst (e.g., Rh/C, Ru/C, PtO2) can be poisoned by impurities such as sulfur or halide compounds present in the substrate or solvent. The catalyst itself may also have low activity.

  • Solution:

    • Ensure the purity of the 3-aminopyridine precursor. Recrystallization or column chromatography may be necessary.

    • Use high-purity, hydrogen-saturated solvents.

    • Test different catalysts. For instance, rhodium-based catalysts like Rh/C have been shown to be effective.

    • Increase the catalyst loading, but be mindful of the cost implications.

  • Potential Cause 2: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and reaction time are critical parameters. Inadequate pressure or temperature can lead to an incomplete reaction.

  • Solution:

    • Increase hydrogen pressure. Pressures in the range of 70-100 bar are often employed for this reduction.

    • Optimize the reaction temperature. While room temperature is sometimes sufficient, gentle heating might be required.

    • Ensure efficient stirring to maintain a good suspension of the catalyst.

  • Potential Cause 3: Competing Side Reactions. Under certain conditions, side reactions such as hydrogenolysis can occur, leading to byproducts and reduced yield.

  • Solution:

    • The choice of solvent can influence the reaction pathway. Acidic solvents like acetic acid are commonly used and can help promote the desired reduction while minimizing side reactions.

Question 2: I am observing significant racemization, leading to low enantiomeric purity of my final this compound product. How can I prevent this?

Maintaining stereochemical integrity is crucial. Racemization can occur at different stages, particularly under harsh acidic or basic conditions or at elevated temperatures.

  • Potential Cause 1: Racemization during N-Boc Deprotection. The most common final step is the removal of a protecting group (e.g., Boc). Standard conditions using strong acids like trifluoroacetic acid (TFA) can sometimes lead to racemization if not carefully controlled.

  • Solution:

    • Use milder deprotection conditions. For example, using HCl in a solvent like dioxane or isopropanol at controlled temperatures (e.g., 0 °C to room temperature) is often preferred over neat TFA.

    • Minimize the reaction time to what is necessary for complete deprotection. Monitor the reaction progress closely using TLC or LC-MS.

  • Potential Cause 2: Racemization during an intermediate step. If the synthesis involves the formation of an enolizable intermediate, racemization can occur.

  • Solution:

    • Review your synthetic route to identify any steps where a chiral center is adjacent to a carbonyl group or other electron-withdrawing group.

    • Employ non-racemizing conditions for such steps, for example, by using specific bases or controlling the temperature.

Question 3: The purification of the final this compound product is proving difficult. What are the recommended methods for achieving high purity?

This compound is a relatively polar and water-soluble compound, which can make purification challenging.

  • Problem: Removing Residual Salts. If the synthesis involves an acid-mediated deprotection, the final product is often isolated as a salt (e.g., hydrochloride or dihydrochloride). Removing excess acid or converting the salt to the free base can be tricky.

  • Solution: Salt to Free Base Conversion & Extraction.

    • To obtain the free amine, the salt is typically dissolved in water and a strong base (e.g., NaOH, K2CO3) is added to raise the pH.

    • The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or a mixture of isopropanol/chloroform. Multiple extractions are recommended to maximize recovery.

    • The combined organic layers should be dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Problem: Removing Organic Impurities. Non-polar byproducts or residual protected starting material can contaminate the final product.

  • Solution: Distillation or Crystallization.

    • Vacuum Distillation: The free base of this compound can be purified by vacuum distillation. This is a very effective method for removing non-volatile impurities.

    • Crystallization: The product can also be purified by crystallizing it as a salt, such as the dihydrochloride salt. This can be achieved by dissolving the crude free base in a suitable solvent (e.g., isopropanol) and bubbling HCl gas through the solution or adding a solution of HCl in an ether.

Data on Reaction Conditions

For key transformations, the choice of reagents and conditions can significantly impact the outcome. The tables below summarize conditions for common synthetic steps.

Table 1: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation

CatalystSubstrateSolventPressure (bar)Temp (°C)Yield (%)Enantiomeric Excess (e.e., %)Reference
5% Rh/CN-Boc-(S)-3-aminopyridineAcetic Acid705095>99
PtO2N-Benzoyl-3-aminopyridineAcetic Acid3.4RT80N/A (racemic)N/A
Ru/CN-Boc-3-aminopyridineMethanol1006085-90>99

Table 2: Conditions for N-Boc Deprotection

ReagentSolventTemp (°C)Time (h)Typical Outcome
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - RT1 - 2Fast and effective, but risk of side reactions/racemization.
HCl (4M solution)1,4-DioxaneRT2 - 4Clean conversion, product precipitates as HCl salt.
HCl (gas)Isopropanol / Ether0 - RT1 - 3Good for clean precipitation of the hydrochloride salt.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-(S)-3-aminopyridine

This protocol describes the asymmetric hydrogenation of an N-protected aminopyridine to the corresponding piperidine derivative.

  • Preparation: In a high-pressure autoclave, add N-Boc-(S)-3-aminopyridine (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5% Rhodium on Carbon (Rh/C) catalyst (typically 1-5 mol%).

  • Solvent Addition: Add degassed acetic acid as the solvent (concentration is typically around 0.1-0.5 M).

  • Reaction: Seal the autoclave. Purge the system with hydrogen gas several times. Pressurize the reactor to 70 bar with hydrogen.

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake. The reaction is typically complete within 24 hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol or acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-piperidin-3-amine, which can be taken to the next step.

Protocol 2: Deprotection of N-Boc-(S)-piperidin-3-amine

This protocol outlines the removal of the Boc protecting group to yield the final product as its dihydrochloride salt.

  • Dissolution: Dissolve the crude N-Boc-(S)-piperidin-3-amine (1 equivalent) from the previous step in 1,4-dioxane (or another suitable solvent like methanol or isopropanol).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature. A white precipitate of this compound dihydrochloride should form. The reaction is typically complete in 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold dioxane or diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under vacuum to obtain pure this compound dihydrochloride.

Visual Guides

Diagram 1: General Synthesis Workflow

G cluster_main Synthesis Pathway cluster_qc Quality Control Points start_node Start: (S)-3-Aminopyridine Precursor prot Step 1: N-Protection (e.g., Boc Anhydride) start_node->prot Protection end_node Final Product: This compound process_node process_node qc_node qc_node hydro Step 2: Asymmetric Hydrogenation (e.g., Rh/C, H2) prot->hydro Reduction qc1 Purity Check (NMR, LC-MS) prot->qc1 deprot Step 3: Deprotection (e.g., HCl/Dioxane) hydro->deprot Deprotection qc2 Purity & e.e. Check (Chiral HPLC) hydro->qc2 purify Step 4: Purification (Crystallization/Distillation) deprot->purify Purification purify->end_node qc3 Final Purity Check (NMR, Elemental) purify->qc3

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Guide for Low Yield in Hydrogenation

G problem Problem: Low Hydrogenation Yield c1 Catalyst Issue? problem->c1 c2 Condition Issue? problem->c2 c3 Substrate Issue? problem->c3 cause cause solution solution s1a Action: Increase Catalyst Loading c1->s1a Low Activity s1b Action: Use Fresh/Different Catalyst (e.g., Ru/C, PtO2) c1->s1b Low Activity s1c Action: Check for Poisons c1->s1c Poisoning Suspected s2a Action: Increase H2 Pressure c2->s2a Incomplete Reaction s2b Action: Optimize Temperature c2->s2b Slow Reaction s2c Action: Increase Stirring Rate c2->s2c Poor Catalyst Contact s3a Action: Re-purify Starting Material (e.g., Recrystallize) c3->s3a Impurities Detected s3b Action: Ensure Solvent is Pure/Degassed c3->s3b Impurities Suspected

Caption: Decision tree for troubleshooting low yield in the reduction step.

Overcoming challenges in the chiral separation of 3-aminopiperidine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-aminopiperidine enantiomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these non-chromophoric chiral amines.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-aminopiperidine challenging?

The primary challenge is that 3-aminopiperidine lacks a UV-absorbing chromophore, making it invisible to standard UV detectors used in HPLC.[1] Additionally, it is a highly polar and basic compound, which can lead to poor peak shapes (tailing) on standard silica-based chiral stationary phases due to strong interactions with residual silanol groups.

Q2: What is the most common strategy to overcome the lack of a chromophore?

The most common and effective strategy is pre-column derivatization.[1] This involves reacting the 3-aminopiperidine enantiomers with a chiral or achiral derivatizing agent that introduces a chromophore into the molecule, allowing for sensitive UV detection.

Q3: What are some common derivatizing agents for 3-aminopiperidine?

Several reagents are effective for derivatizing 3-aminopiperidine and similar amines:

  • Para-toluene sulfonyl chloride (PTSC): Reacts with the amino group to form a sulfonamide with strong UV absorbance.[1]

  • Benzoyl chloride: Forms a UV-active benzamide derivative.[2][3]

  • Marfey's Reagent (FDAA): Specifically used for primary and secondary amines, creating highly absorbing dinitrophenyl derivatives.[4]

  • Chloroformates (e.g., benzyl chloroformate): Form carbamate derivatives suitable for chromatographic analysis.[4][5]

Q4: What type of chiral stationary phases (CSPs) are recommended for separating derivatized 3-aminopiperidine enantiomers?

Polysaccharide-based CSPs are highly effective and widely used for this application. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Lux®-Cellulose-3) have demonstrated excellent performance in resolving derivatized 3-aminopiperidine enantiomers.[1][5][6] Glycoprotein-based columns, like the Chiral-AGP, have also been shown to be effective.[2][3]

Q5: Are there alternative methods to HPLC for this separation?

Yes, other methods can be employed, although they may have different advantages and disadvantages:

  • Supercritical Fluid Chromatography (SFC): A powerful technique for chiral separations that is often faster and uses less organic solvent than HPLC.[7][8] It is well-suited for polysaccharide-based CSPs.

  • Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization.[6][9] This is often used for preparative scale but can be labor-intensive to optimize.

  • Enzymatic Resolution: A kinetic resolution method that uses an enzyme, such as a transaminase, to selectively react with one enantiomer, allowing the other to be isolated.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomeric Peaks

If you are observing overlapping or co-eluting peaks, a systematic approach is necessary. The following workflow can help diagnose and solve the issue.

G cluster_0 Troubleshooting Poor Resolution Start Poor or No Resolution CheckColumn Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckColumn CheckMobilePhase Optimize Mobile Phase - Change organic modifier (IPA, EtOH, ACN) - Adjust modifier percentage CheckColumn->CheckMobilePhase Yes NewColumn Screen Different CSPs CheckColumn->NewColumn No CheckAdditive Add/Adjust Mobile Phase Additive - Basic compounds: Add 0.1% DEA/TEA - Acidic compounds: Add 0.1% TFA/Acetic Acid CheckMobilePhase->CheckAdditive CheckTemp Optimize Temperature - Lower temperature often increases resolution CheckAdditive->CheckTemp CheckFlowRate Optimize Flow Rate - Lower flow rate may improve resolution CheckTemp->CheckFlowRate CheckFlowRate->NewColumn Still Poor End Resolution Achieved CheckFlowRate->End Success NewColumn->CheckMobilePhase

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Peak Tailing for the Derivatized Amine

Problem: The peaks for the derivatized 3-aminopiperidine are asymmetrical with a pronounced tailing edge.

Cause: This is a common issue when analyzing basic compounds like amines. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.

Solutions:

  • Add an Amine Modifier: The most effective solution is to add a small amount of a basic modifier to the mobile phase.[6]

    • Agent: Diethylamine (DEA) or Triethylamine (TEA).

    • Concentration: Typically 0.1% (v/v).

    • Mechanism: The modifier competes with the analyte for the active silanol sites, masking them and leading to more symmetrical peaks.

  • Use a Deactivated Column: Employ a column with advanced end-capping or a stationary phase that is more resistant to these secondary interactions.

Issue 3: Inconsistent Retention Times

Problem: Retention times are drifting or shifting between injections or different days.

Causes and Solutions:

  • Mobile Phase Composition:

    • Evaporation: Volatile organic components of the mobile phase can evaporate over time, changing the composition. Prepare fresh mobile phase daily.

    • Inaccurate Mixing: Ensure precise measurement when preparing the mobile phase.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention is sensitive to temperature changes.

  • Additive Memory Effect: If you switch between methods using different additives (e.g., from an acidic to a basic modifier), the previous additive can adsorb to the stationary phase and affect subsequent analyses.[10] Thoroughly flush the column with an intermediate solvent (like isopropanol) before switching methods.

Data and Experimental Protocols

Table 1: Chiral HPLC Methods for Derivatized 3-Aminopiperidine
ParameterMethod 1: PTSC Derivative[1]Method 2: Benzoyl Derivative[2]Method 3: Benzoyl Derivative[2]
Derivatizing Agent p-Toluene Sulfonyl ChlorideBenzoyl ChlorideBenzoyl Chloride
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)ChromTech CHIRAL-AGPChromTech CHIRAL-AGP
Mobile Phase 0.1% Diethylamine in Ethanol0.015 M Phosphate buffer : Isopropanol (99:1)0.015 M Phosphate buffer : Methanol (97:3)
Flow Rate 0.5 mL/min0.8 mL/min0.8 mL/min
Temperature Not Specified30 °C30 °C
Detection (UV) 228 nm254 nm254 nm
Resolution (Rs) > 4.0--
Experimental Protocol 1: Derivatization with p-Toluene Sulfonyl Chloride (PTSC)

This protocol is adapted from a validated method for estimating enantiomeric impurity.[1]

G cluster_0 PTSC Derivatization Workflow start Start: 3-Aminopiperidine Sample dissolve Dissolve sample in suitable solvent (e.g., Dichloromethane) start->dissolve add_base Add Base (e.g., Triethylamine or Pyridine) dissolve->add_base add_ptsc Add p-Toluene Sulfonyl Chloride (PTSC) (in solution) add_base->add_ptsc react React at controlled temperature (e.g., 0-25 °C) add_ptsc->react quench Quench reaction (e.g., with water or dilute acid) react->quench extract Extract product with organic solvent quench->extract dry Dry organic layer (e.g., over Na2SO4) extract->dry evaporate Evaporate solvent dry->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute end Inject into HPLC reconstitute->end

Caption: Workflow for 3-aminopiperidine derivatization with PTSC.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 3-aminopiperidine sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a suitable base (e.g., triethylamine) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Derivatization: Slowly add a solution of p-toluene sulfonyl chloride (PTSC) in the same solvent. The reaction is typically carried out at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the reaction to completion using a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash it with dilute acid and then brine, and dry it over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the solvent under reduced pressure. Dissolve the resulting derivatized product in the HPLC mobile phase to the desired concentration for injection.

Experimental Protocol 2: Chiral HPLC Analysis

This protocol outlines the general steps for analyzing the derivatized sample.

  • System Preparation:

    • Prepare the mobile phase as specified in Table 1 . Ensure all components are accurately measured, mixed, filtered, and degassed.

    • Install the appropriate chiral column (e.g., Chiralpak AD-H).

  • Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.

  • Injection:

    • Inject a prepared standard of the derivatized racemic 3-aminopiperidine to confirm the retention times of both enantiomers and calculate the resolution.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

Optimization of reaction conditions for synthesizing (S)-3-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-aminopiperidine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (S)-3-aminopiperidine derivatives, offering potential causes and solutions.

Issue 1: Low yield in the enzymatic transamination of N-Boc-3-piperidone.

  • Question: My enzymatic reaction to produce (S)-1-Boc-3-aminopiperidine using a ω-transaminase is showing low conversion and yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in enzymatic transamination can stem from several factors. Here are key parameters to investigate for optimization:

    • pH: The optimal pH for transaminase activity is crucial. For instance, in some systems, a pH of 8.0 has been found to be optimal for the enzyme cascade.[1] It is recommended to screen a pH range (e.g., 7.0-9.0) to find the best performance for your specific enzyme.

    • Temperature: Enzyme activity is highly temperature-dependent. While reactions are often run at 30°C, increasing the temperature can sometimes improve conversion, but temperatures above 45-50°C may lead to enzyme deactivation.[1][2]

    • Enzyme Loading: Insufficient enzyme concentration can be a rate-limiting factor. Increasing the concentration of the transaminase may improve the reaction rate and overall yield.[1]

    • Cofactor Concentration: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. Ensure that an adequate concentration of PLP is present in the reaction mixture.

    • Substrate Solubility and Degradation: The substrate, N-Boc-3-piperidone, may have limited solubility in aqueous media, especially at higher concentrations. This can slow down the reaction. Additionally, the substrate can degrade in aqueous solutions, leading to the formation of byproducts.[3] Using a co-solvent like DMSO or THF can help improve solubility.[2][4]

    • Amine Donor: Isopropylamine is commonly used as an amine donor. The concentration and pH of the amine donor solution should be carefully controlled.

    Workflow for Optimizing Enzymatic Transamination:

    G cluster_optimization Optimization Workflow Start Low Yield Observed pH Screen pH (e.g., 7.0-9.0) Start->pH Step 1 Temp Optimize Temperature (e.g., 30-50°C) pH->Temp Step 2 Enzyme Vary Enzyme Concentration Temp->Enzyme Step 3 Cofactor Ensure Sufficient PLP Enzyme->Cofactor Step 4 Solvent Test Co-solvents (DMSO, THF) Cofactor->Solvent Step 5 Result Improved Yield Solvent->Result

Issue 2: Formation of byproducts during deprotection of Boc- or Cbz-protected aminopiperidine.

  • Question: I am observing significant byproduct formation during the removal of the Boc or Cbz protecting group from my (S)-3-aminopiperidine derivative. How can I minimize these side reactions?

  • Answer: Byproduct formation during deprotection is a common issue. The nature of the byproduct depends on the protecting group and the deprotection method.

    • Boc Deprotection: Typically, trifluoroacetic acid (TFA) in dichloromethane (DCM) is used. If side reactions are observed, consider using milder acidic conditions, such as HCl in a solvent like ethanol or dioxane. Careful control of reaction time and temperature is also important.

    • Cbz Deprotection: Catalytic hydrogenation (e.g., using Pd/C) is the standard method. A common byproduct is the N-ethylated aminopiperidine, which can form if ethanol is used as the solvent. [5]This is believed to occur via palladium-catalyzed oxidation of ethanol to acetaldehyde, followed by reductive amination. [5]To avoid this, consider using a different solvent like methanol or THF.

    Troubleshooting Deprotection Side Reactions:

    G cluster_deprotection Deprotection Troubleshooting Start Byproduct Formation During Deprotection ProtectingGroup Identify Protecting Group Start->ProtectingGroup Boc Boc Group ProtectingGroup->Boc Boc Cbz Cbz Group ProtectingGroup->Cbz Cbz Boc_Solution Use Milder Acid (e.g., HCl in Ethanol) Control Time and Temperature Boc->Boc_Solution Cbz_Solution Change Solvent from Ethanol to Methanol or THF Cbz->Cbz_Solution End Minimized Byproducts Boc_Solution->End Cbz_Solution->End

    Decision tree for troubleshooting deprotection reactions.

Issue 3: Low diastereoselectivity in the reduction of an intermediate.

  • Question: My reduction step is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity often requires careful selection of the reducing agent and reaction conditions. For example, in the synthesis of certain aminopiperidine derivatives, the choice of reducing agent is critical. While NaBH4 is a common choice, other reagents like lithium aluminum hydride (LAH) might offer different selectivity. [6]Temperature can also play a significant role; running the reaction at a lower temperature often enhances stereoselectivity. It is advisable to screen different reducing agents and temperatures to find the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes to produce enantiomerically pure (S)-3-aminopiperidine derivatives?

There are several established methods:

  • Enzymatic Synthesis: This approach often involves the asymmetric amination of a prochiral precursor, such as 1-Boc-3-piperidone, using ω-transaminases. [3]This method is advantageous due to its high enantioselectivity and mild reaction conditions. [7]* Synthesis from Chiral Precursors: A multi-step synthesis starting from a readily available chiral molecule like L-glutamic acid can be employed. This route involves several steps, including esterification, protection, reduction, tosylation, and cyclization.

  • Asymmetric Hydrogenation: This involves the hydrogenation of a suitable prochiral enamine or pyridine precursor using a chiral catalyst. [4]* Resolution of Racemic Mixtures: A racemic mixture of 3-aminopiperidine derivatives can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. [5] 2. What are the typical protecting groups used for the piperidine nitrogen and the amino group?

The most common protecting groups are:

  • tert-Butoxycarbonyl (Boc): This is widely used for both the ring nitrogen and the 3-amino group. It is stable under many reaction conditions and can be removed with acid (e.g., TFA). * Carboxybenzyl (Cbz or Z): Another common protecting group, particularly for the amino function. It is typically removed by catalytic hydrogenation. [8] The choice of protecting group depends on the overall synthetic strategy and the orthogonality required for selective deprotection.

3. What analytical techniques are used to determine the enantiomeric excess (ee%) of the final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of (S)-3-aminopiperidine derivatives. [1]The product is often derivatized to facilitate separation on a chiral stationary phase.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine

This protocol is based on the asymmetric amination of 1-Boc-3-piperidone using a ω-transaminase.

  • Materials:

    • 1-Boc-3-piperidone

    • ω-Transaminase (immobilized or as a lyophilisate)

    • Isopropylamine (amine donor)

    • Pyridoxal-5'-phosphate (PLP)

    • Buffer solution (e.g., Tris-HCl or borate buffer, pH 8.0-10.5) [4] * Organic solvent (e.g., DMSO or THF) if needed for substrate solubility

  • Procedure:

    • Prepare the reaction buffer and adjust the pH to the optimal value for the chosen enzyme.

    • Dissolve the amine donor (isopropylamine) in the buffer.

    • Add the ω-transaminase and PLP to the reaction mixture.

    • Dissolve the 1-Boc-3-piperidone in a minimal amount of co-solvent (if necessary) and add it to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30-45°C) with gentle agitation for 16-24 hours. [1][4] 6. Monitor the reaction progress by HPLC or GC.

    • Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Protocol 2: Multi-step Synthesis from L-Glutamic Acid

This route involves several transformations to convert L-glutamic acid into an (S)-3-(N-Boc-amino)piperidine derivative.

  • Step 1: Esterification of L-Glutamic Acid:

    • Dissolve L-glutamic acid in methanol at 0°C.

    • Add thionyl chloride dropwise and stir the reaction at room temperature for 12 hours.

    • Concentrate the reaction mixture to obtain the dimethyl ester hydrochloride salt.

  • Step 2: N-Boc Protection:

    • Dissolve the dimethyl ester in DCM at 0°C.

    • Add triethylamine, di-tert-butyl dicarbonate ((Boc)2O), and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 6 hours.

    • Perform an aqueous workup and purify to get the N-Boc protected diester.

  • Step 3: Reduction to Diol:

    • Dissolve the N-Boc protected diester in methanol.

    • Add sodium borohydride portion-wise at room temperature and stir for 2 hours.

    • Quench the reaction with aqueous citric acid and extract the diol.

  • Step 4: Di-tosylation:

    • Dissolve the diol in DCM at 0°C.

    • Add triethylamine, p-toluenesulfonyl chloride, and DMAP.

    • Stir the reaction at room temperature for 1 hour to form the di-tosylate.

  • Step 5: Cyclization:

    • Treat the crude di-tosylate with the desired primary amine (e.g., cyclohexylamine) to form the corresponding (S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate.

Data Summary

Table 1: Comparison of Reaction Conditions for Enzymatic Transamination

ParameterCondition 1 [1]Condition 2 [4]Condition 3 [2]
Enzyme Galactose Oxidase & Imine Reductaseω-Transaminase (ATA-3)ω-Transaminase
Substrate N-Cbz-protected L-lysinolN-Boc-3-fluoroketoneN-benzyl-3-piperidone
pH 8.0 (optimal)10.5 (borate buffer)8.0
Temperature 30°C45°C50°C
Co-solvent Not specified20 vol% DMSOTetrahydrofuran
Amine Donor Not applicable1M IsopropylamineIsopropylamine
Yield 54% (isolated)66%90.9%
Enantiomeric Excess >99%96%99.0%

Table 2: Yields for Multi-step Synthesis from L-Glutamic Acid

StepProductYield
1. Esterification(S)-Dimethyl 2-aminopentanedioateQuantitative
2. N-Boc Protection(S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate92%
3. Reduction(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate76%
4. Di-tosylation & Cyclization(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate74% (optimized)
Overall Yield ~44-55%

References

Technical Support Center: Stereoselective Functionalization of (S)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (S)-3-aminopiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the chiral integrity of (S)-3-aminopiperidine during synthetic modifications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent racemization and ensure the stereochemical purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the functionalization of (S)-3-aminopiperidine?

A1: Racemization is the process by which a pure enantiomer, such as (S)-3-aminopiperidine, is converted into an equal mixture of both of its enantiomers ((S) and (R)). The chiral center in 3-aminopiperidine is the carbon atom to which the amino group is attached. During functionalization reactions, particularly those involving the secondary amine in the piperidine ring or the primary exocyclic amine, reaction conditions can inadvertently lead to the loss of the desired stereochemistry. This is a significant problem because the biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: Which functionalization reactions of (S)-3-aminopiperidine are most susceptible to racemization?

A2: While any reaction that involves the chiral center or atoms in its immediate vicinity can potentially lead to racemization, N-acylation reactions, particularly those requiring activation of a carboxylic acid, are a primary concern. This is due to the potential formation of planar, achiral intermediates. N-alkylation and N-arylation reactions can also pose a risk, especially under harsh conditions involving strong bases or high temperatures.

Q3: How do protecting groups influence the stereochemical outcome of functionalization?

A3: Protecting groups play a crucial role in preventing unwanted side reactions and can also influence the stereochemical integrity of (S)-3-aminopiperidine.[1] For functionalization of the exocyclic primary amine, the secondary ring amine is typically protected, often with a Boc (tert-butoxycarbonyl) group. Conversely, for reactions at the ring nitrogen, the primary amine is protected. The choice of protecting group can affect the molecule's conformation and the acidity of nearby protons, thereby influencing the propensity for racemization. Urethane-based protecting groups like Boc and Cbz are generally preferred as they are known to suppress racemization compared to acyl-type protecting groups.[2]

Q4: How can I determine if racemization has occurred in my reaction?

A4: The most reliable method for determining the enantiomeric excess (e.e.) of your functionalized product is through chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[3][5] For molecules lacking a UV chromophore, pre-column derivatization with a UV-active reagent like benzoyl chloride or p-toluenesulfonyl chloride is often necessary to enable detection.[3][4]

Troubleshooting Guides

Issue 1: Racemization detected after N-acylation of the secondary ring amine.

Logical Troubleshooting Workflow

cluster_0 Troubleshooting N-Acylation Racemization Start Racemization Detected in N-Acylation Coupling_Reagent Review Coupling Reagent and Additives Start->Coupling_Reagent Base Evaluate Base Strength and Steric Hindrance Start->Base Temperature Check Reaction Temperature Start->Temperature Activation_Time Assess Pre-activation Time Start->Activation_Time Solution_Coupling Switch to milder coupling reagents (e.g., COMU, PyAOP) with additives (Oxyma, HOAt) Coupling_Reagent->Solution_Coupling Solution_Base Use a weaker, sterically hindered base (e.g., N-methylmorpholine, 2,4,6-collidine) Base->Solution_Base Solution_Temp Perform reaction at lower temperatures (e.g., 0 °C to RT) Temperature->Solution_Temp Solution_Activation Minimize pre-activation time or add coupling reagent last Activation_Time->Solution_Activation

Caption: Troubleshooting workflow for N-acylation racemization.

Quantitative Data on Racemization during Acylation (Amide Coupling)

While specific quantitative data for (S)-3-aminopiperidine is limited in the literature, the following table, adapted from studies on peptide synthesis with sensitive amino acids, provides a qualitative guide to the expected level of racemization with different coupling systems. Lower racemization is generally observed with phosphonium and aminium/uronium reagents when combined with additives.

Coupling ReagentAdditiveBaseExpected Racemization
DCC/DICNoneDIPEAHigh
DCC/DICHOBtDIPEAModerate to Low
HBTU/HATU(internal)DIPEAModerate to Low
HBTU/HATU(internal)NMM/CollidineLow
PyBOP/PyAOP(internal)DIPEALow
COMU(internal)DIPEA/CollidineVery Low

This table provides a qualitative comparison. The actual extent of racemization will depend on the specific substrate, solvent, and reaction conditions.

Issue 2: Loss of enantiomeric purity during N-alkylation or N-arylation.

Logical Troubleshooting Workflow

cluster_1 Troubleshooting N-Alkylation/Arylation Racemization Start Racemization Detected in N-Alkylation/Arylation Base_Alkylation Assess Base Strength (Alkylation) Start->Base_Alkylation Temperature_Alkylation Check Reaction Temperature (Alkylation) Start->Temperature_Alkylation Catalyst_Arylation Review Catalyst and Ligand (Arylation) Start->Catalyst_Arylation Conditions_Arylation Evaluate Reaction Conditions (Arylation) Start->Conditions_Arylation Solution_Base_Alkylation Use weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) Base_Alkylation->Solution_Base_Alkylation Solution_Temp_Alkylation Maintain lower reaction temperatures Temperature_Alkylation->Solution_Temp_Alkylation Solution_Catalyst_Arylation Employ mild catalytic systems (e.g., Pd- or Cu-based with appropriate ligands) Catalyst_Arylation->Solution_Catalyst_Arylation Solution_Conditions_Arylation Optimize temperature and reaction time to be as low and short as possible Conditions_Arylation->Solution_Conditions_Arylation

Caption: Troubleshooting workflow for N-alkylation/arylation racemization.

Experimental Protocols

Protocol 1: Stereoretentive N-Acylation of (S)-3-(Boc-amino)piperidine

This protocol is designed to minimize racemization during the acylation of the secondary amine of (S)-3-(Boc-amino)piperidine using COMU as the coupling reagent and 2,4,6-collidine as a sterically hindered base.

Materials:

  • (S)-3-(Boc-amino)piperidine

  • Carboxylic acid of interest

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-3-(Boc-amino)piperidine (1.0 equivalent) and the carboxylic acid (1.05 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add COMU (1.1 equivalents) to the cooled solution and stir for 1-2 minutes.

  • Add 2,4,6-collidine (2.5 equivalents) dropwise to the mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of N-Benzoyl-(S)-3-aminopiperidine

This protocol describes a method for the determination of the enantiomeric excess of N-benzoyl-(S)-3-aminopiperidine.[4]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent with a UV detector.

  • Chiral Column: A glycoprotein-based chiral column (e.g., Chiralpak series) is often effective. A specific example is a CrownpakTM CR+ (150×4.6mm) for the underivatized amine.[4] For the benzoyl derivative, a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H could be screened.[3]

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., methanol, ethanol, or acetonitrile). For a glycoprotein-based column, the mobile phase could be a buffer solution with a small percentage of organic solvent (e.g., <5%).[4] For polysaccharide-based columns in normal phase, a mixture of hexane/isopropanol or hexane/ethanol is common.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be optimized).

  • Detection Wavelength: 254 nm for the benzoyl derivative.

Sample Preparation:

  • Prepare a stock solution of the N-benzoyl-3-aminopiperidine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard by synthesizing N-benzoyl-3-aminopiperidine from racemic 3-aminopiperidine to identify the retention times of both enantiomers.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure adequate separation.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Experimental Workflow for Synthesis and Analysis

cluster_2 Stereoretentive Functionalization Workflow Start (S)-3-Aminopiperidine Protection Protecting Group Introduction (if necessary) Start->Protection Functionalization N-Acylation / N-Alkylation / N-Arylation (Optimized Conditions) Protection->Functionalization Workup Reaction Workup and Purification Functionalization->Workup Analysis Chiral HPLC Analysis Workup->Analysis Final_Product Enantiopure Functionalized Product Analysis->Final_Product

Caption: General workflow for the stereoretentive functionalization of (S)-3-aminopiperidine.

References

Technical Support Center: Purification of Crude (S)-piperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (S)-piperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound, particularly when synthesized from 3-aminopyridine?

A1: Crude this compound synthesized via the hydrogenation of 3-aminopyridine can contain several impurities. The most common include:

  • Unreacted 3-aminopyridine: Due to incomplete hydrogenation.

  • Partially hydrogenated intermediates: Such as 3-amino-1,2,3,4-tetrahydropyridine.

  • Over-hydrogenation products: Though less common, side reactions can occur.

  • Catalyst residues: Fines from hydrogenation catalysts like Palladium on carbon (Pd/C) or Rhodium.

  • Solvents: Residual solvents from the reaction and initial work-up.

  • The (R)-enantiomer: If a non-stereospecific synthesis is performed, the crude product will be a racemic mixture requiring chiral resolution.

Q2: My this compound is a liquid/oil, but I've seen it described as a solid. Why is this?

A2: this compound is a low-melting solid or an oil at room temperature. Its dihydrochloride salt, however, is typically a stable, crystalline solid. Often, for ease of handling, storage, and purification, the free base is converted to its dihydrochloride salt.

Q3: How can I determine the purity and enantiomeric excess (e.e.) of my purified this compound?

A3: A combination of analytical techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess. Since this compound lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride is often employed to allow for UV detection.[1][2] A suitable chiral column, such as a Chiralpak AD-H, is used to separate the enantiomers.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities and byproducts in the crude and purified material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and help identify impurities. Chiral derivatizing agents can also be used with NMR to determine enantiomeric excess.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: The amount of recovered this compound is significantly lower than expected after purification.

Possible Cause Solution
Incomplete liberation of the free amine from its salt: Ensure the pH is sufficiently basic (pH > 11) during the work-up after diastereomeric salt resolution or acid-base extraction. Use a strong base like NaOH or KOH.
Losses during extraction: Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the amine from the aqueous layer.
Product is too soluble in the recrystallization solvent: If recrystallizing the dihydrochloride salt, ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider using an anti-solvent to induce precipitation.
Strong adsorption to silica gel during column chromatography: Amines can strongly adhere to acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase. Alternatively, use a less acidic stationary phase like alumina.
Issue 2: "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil or a gooey precipitate.

Possible Cause Solution
High concentration of impurities: The presence of significant impurities can lower the melting point of the mixture, leading to oiling out.[3][4] Consider a preliminary purification step like an acid-base extraction before attempting recrystallization.
Cooling the solution too quickly: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent system: The solvent may be too nonpolar for the compound, causing it to "crash out" as an oil.[4][5] Try a more polar solvent or a different solvent mixture. If using a two-solvent system, add the anti-solvent more slowly while vigorously stirring.
Low melting point of the compound/salt: The melting point of the substance may be below the temperature of the solution. Try using a lower boiling point solvent system.
Supersaturation is too high: Reduce the concentration of the solute in the solvent. Add more of the "good" solvent to the heated mixture before cooling.
Issue 3: Poor Enantiomeric Purity (e.e.) After Chiral Resolution

Symptom: The enantiomeric excess of the this compound is low after diastereomeric salt formation and crystallization.

Possible Cause Solution
Suboptimal resolving agent or solvent: The choice of chiral acid and solvent is crucial for obtaining good separation of diastereomeric salts. A screening of different resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvents is often necessary.
Co-precipitation of the undesired diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. This can be addressed by changing the solvent system or performing multiple recrystallizations of the isolated salt.
Insufficient equilibration time for crystallization: Allow sufficient time at a controlled temperature for the less soluble diastereomer to crystallize. Sometimes, crystallization can be slow.
Racemization during work-up: While less common for this compound under standard conditions, exposure to harsh pH or high temperatures for prolonged periods could potentially lead to some racemization. Ensure the work-up is performed efficiently.

Purification Workflow

G Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove acidic/basic impurities Racemic Racemic Mixture? AcidBase->Racemic ChiralRes Diastereomeric Salt Formation Racemic->ChiralRes Yes FinalPurification Final Purification Racemic->FinalPurification No (Enantiopure) FreeBase Liberate Free Amine ChiralRes->FreeBase Isolate less soluble salt FreeBase->FinalPurification Recryst Recrystallization (as salt) FinalPurification->Recryst If solid salt Column Column Chromatography FinalPurification->Column If oil/free base PureProduct Pure this compound Recryst->PureProduct Column->PureProduct

Caption: Decision workflow for purification of crude this compound.

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Formation

This protocol is for the chiral resolution of racemic 3-aminopiperidine using a chiral acid like (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).

  • Salt Formation:

    • Dissolve the crude racemic 3-aminopiperidine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-DPTTA, 0.5-1.0 equivalents) in the same solvent, warming if necessary.

    • Slowly add the chiral acid solution to the amine solution with stirring.

    • Heat the mixture to reflux to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

    • To maximize the yield, cool the mixture further in an ice bath for several hours or store at 4°C overnight.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a strong base solution (e.g., 2M NaOH) dropwise until the pH of the aqueous layer is > 11.

    • Extract the liberated this compound with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Purity Assessment:

    • Determine the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying the free base of this compound from non-enantiomeric impurities.

  • Preparation:

    • Choose a suitable stationary phase. Basic alumina or silica gel treated with a base are good options for amines to prevent streaking and product loss.

    • Select an appropriate mobile phase. A common system is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with the addition of a small amount of a basic modifier (e.g., 0.5% triethylamine or ammonium hydroxide).

  • Column Packing and Loading:

    • Pack the column with the chosen stationary phase slurried in the initial mobile phase composition.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization of the Dihydrochloride Salt

This protocol is for the purification of this compound as its dihydrochloride salt.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethanol).

    • Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Recrystallization:

    • Collect the crude dihydrochloride salt by filtration.

    • Choose a suitable solvent system for recrystallization (e.g., ethanol/heptane, methanol/water).

    • Dissolve the crude salt in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table provides example data for the purification of a chiral amine via diastereomeric salt resolution to illustrate the expected outcomes. Actual results will vary depending on the specific impurities and conditions.

Purification Stage Technique Starting Purity (e.e.) Final Purity (e.e.) Typical Yield
Chiral ResolutionDiastereomeric Salt Formation & Crystallization0% (Racemic)>98%35-45% (for the desired enantiomer)
Salt PurificationRecrystallization of Dihydrochloride Salt95%>99.5%80-90%
Free Base PurificationColumn Chromatography90% (Chemical Purity)>99% (Chemical Purity)70-85%

Troubleshooting Logic Diagram

G start Purification Issue low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out poor_ee Poor Enantiomeric Excess start->poor_ee incomplete_liberation Incomplete Amine Liberation? low_yield->incomplete_liberation high_impurity High Impurity Load? oiling_out->high_impurity bad_solvent Suboptimal Solvent? poor_ee->bad_solvent extraction_loss Extraction Losses? incomplete_liberation->extraction_loss No increase_ph Increase pH during work-up incomplete_liberation->increase_ph Yes column_adsorption Adsorption on Column? extraction_loss->column_adsorption No more_extractions Increase number of extractions extraction_loss->more_extractions Yes add_modifier Add base modifier to mobile phase column_adsorption->add_modifier Yes fast_cooling Cooling Too Fast? high_impurity->fast_cooling No pre_purify Pre-purify (e.g., acid-base wash) high_impurity->pre_purify Yes slow_cool Cool slowly to room temp first fast_cooling->slow_cool Yes co_precipitation Co-precipitation? bad_solvent->co_precipitation No screen_solvents Screen different solvents bad_solvent->screen_solvents Yes recrystallize_salt Recrystallize diastereomeric salt co_precipitation->recrystallize_salt Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Stability assessment of (S)-piperidin-3-amine under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-piperidin-3-amine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light, moisture, and sources of ignition.[3][4] The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and reactivity.[2]

Q2: Is this compound stable in acidic and basic aqueous solutions?

A2: As a diamine, this compound will react with acids to form salts. While the piperidine ring is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to degradation. The primary and secondary amine functionalities make the molecule basic. In acidic solutions, it will be protonated, which can influence its reactivity and solubility.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the most probable degradation pathways include oxidation and reactions with incompatible materials. The primary and secondary amine groups are susceptible to oxidation, which can lead to the formation of various oxidation products, including potential ring-opening byproducts. Reactions with strong oxidizing agents should be avoided.[2]

Q4: How does temperature affect the stability of this compound?

Q5: Is the Boc-protected form of this compound more stable?

A5: Yes, N-Boc protection of the secondary amine can enhance stability under certain conditions. The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[4][6] Therefore, Boc-(S)-piperidin-3-amine will be more stable in reactions involving bases but will be deprotected in the presence of strong acids. The Boc group itself is generally stable at moderate temperatures (e.g., 37°C) in the absence of acid.[7]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Possible Cause: Degradation of this compound. Troubleshooting Steps:

  • Verify Purity: Before use, verify the purity of your this compound stock using an appropriate analytical method like GC-MS or NMR.

  • Inert Atmosphere: Ensure all reactions are conducted under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating.

  • Reagent Compatibility: Review all reagents in the reaction mixture for compatibility. Avoid strong oxidizing agents unless they are part of the intended reaction.

Issue 2: Poor Solubility or Precipitation During Reaction

Possible Cause: Salt formation or degradation product insolubility. Troubleshooting Steps:

  • pH Adjustment: If working in an aqueous or protic solvent, the pH of the medium can significantly affect solubility. As a basic compound, its protonated form may have different solubility characteristics.

  • Solvent Choice: this compound dihydrochloride is soluble in water and partially soluble in methanol and dichloromethane.[2] The free base will have different solubility. Ensure the chosen solvent is appropriate for the reaction and the form of the amine being used.

  • Analyze Precipitate: If a precipitate forms unexpectedly, isolate and analyze it (e.g., by NMR or LC-MS) to determine if it is a salt of the starting material, a degradation product, or an unexpected side product.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[8][9] The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile.

ConditionReagent/StressTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acidic Hydrolysis 1M HCl24605-10%Salt formation, potential minor ring opening products
Basic Hydrolysis 1M NaOH2460< 5%Minimal degradation expected
Oxidative 3% H₂O₂825 (RT)15-25%Oxidized piperidines, N-oxides, ring-opened products
Thermal Solid State48805-15%Dimerization products, colored impurities
Photolytic UV Light (254nm)2425 (RT)< 5%Minimal degradation expected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 8 hours.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to UV light (as per ICH Q1B guidelines) in a photostability chamber.[10]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (1M HCl, 60°C, 24h) stock->acid base Basic Hydrolysis (1M NaOH, 60°C, 24h) stock->base oxidative Oxidative Degradation (3% H2O2, RT, 8h) stock->oxidative photo Photolytic Degradation (UV Light, RT, 24h) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidative->hplc thermal Thermal Degradation (Solid, 80°C, 48h) dissolve Dissolve Thermal Sample thermal->dissolve photo->hplc neutralize->hplc dissolve->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_acid Strong Acid parent This compound n_oxide N-Oxide Formation parent->n_oxide [O] ring_opening Ring-Opened Products parent->ring_opening [O], H2O dimer Dimerization/Polymerization parent->dimer Heat salt Salt Formation parent->salt H+

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: Production of Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues encountered during the production of chiral 3-aminopiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure 3-aminopiperidines on a large scale?

A1: The main strategies for large-scale production of chiral 3-aminopiperidines are:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or enzymes to stereoselectively synthesize the desired enantiomer from a prochiral starting material. Methods like asymmetric hydrogenation and enzymatic transamination are common.[1][2] This approach is often preferred for its potential to achieve high yields of the desired product.[1]

  • Chiral Resolution: This method involves separating a racemic mixture of 3-aminopiperidine enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[3]

  • Synthesis from a Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids, to synthesize the target molecule through a series of chemical transformations that preserve the initial chirality.[4]

Q2: What are the key advantages of using enzymatic methods for the synthesis of chiral 3-aminopiperidines?

A2: Enzymatic methods, particularly using transaminases, offer several advantages for the synthesis of chiral 3-aminopiperidines, making them suitable for industrial-scale production.[2] These benefits include:

  • High Enantioselectivity: Enzymes can produce the desired enantiomer with very high purity (high enantiomeric excess).

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which is environmentally friendly.

  • High Yields: These methods can lead to high product concentrations and overall yields.

  • Process Simplicity: The operational process is often simple and convenient.[2]

Q3: What are common challenges when scaling up the synthesis of chiral 3-aminopiperidines?

A3: Scaling up the synthesis of chiral 3-aminopiperidines from the lab to industrial production can present several challenges:

  • Maintaining Enantioselectivity: Reaction conditions that work well on a small scale may not translate directly to a larger scale, potentially leading to a decrease in enantiomeric excess.

  • Catalyst Deactivation: In catalytic asymmetric synthesis, the catalyst can lose its activity over time, which is a significant concern in continuous or large-batch processes.

  • Heat Transfer and Mixing: Exothermic reactions can be difficult to control on a large scale, leading to temperature gradients that can affect reaction kinetics and selectivity. Inefficient mixing can also lead to localized "hot spots" and reduced yields.

  • Solvent Effects: The choice of solvent can significantly impact reaction rate, selectivity, and solubility of reactants and products, posing challenges during scale-up.

  • Purification: Isolating the final product with high purity and in a cost-effective manner can be a major hurdle at an industrial scale.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) upon Scale-Up

Q: My asymmetric synthesis of a chiral 3-aminopiperidine derivative showed excellent enantioselectivity (>99% ee) in the lab, but the ee dropped significantly when I scaled up the reaction. What could be the cause and how can I fix it?

A: A drop in enantiomeric excess upon scale-up is a common issue and can be attributed to several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Temperature Control:

    • Problem: Inadequate heat dissipation in larger reactors can lead to an increase in the reaction temperature, which can negatively impact the stereoselectivity of the catalyst.

    • Solution: Ensure your reactor has sufficient cooling capacity. Monitor the internal temperature of the reaction mixture closely and adjust the cooling rate as needed. For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage heat evolution.

  • Mixing Efficiency:

    • Problem: Poor mixing can result in non-homogenous reaction conditions, including localized high concentrations of reactants or temperature gradients, which can lead to side reactions and a decrease in enantioselectivity.

    • Solution: Evaluate the mixing efficiency of your reactor. The stirrer design, agitation speed, and baffle configuration are crucial. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different reactor design.

  • Solvent Effects:

    • Problem: The choice of solvent can have a profound effect on the transition state of the asymmetric reaction, and its properties can be influenced by changes in water content or impurities at a larger scale.

    • Solution: Ensure the solvent used for the scale-up reaction is of the same grade and purity as that used in the lab-scale experiments. Analyze the water content of the solvent and reactants, as this can sometimes affect catalyst performance.

  • Purity of Starting Materials:

    • Problem: Impurities in the starting materials that were negligible on a small scale can have a significant impact on a larger scale by interfering with the catalyst or promoting side reactions.

    • Solution: Re-analyze the purity of your starting materials. If necessary, purify them before use in the large-scale reaction.

Issue 2: Catalyst Deactivation in Asymmetric Hydrogenation

Q: I am using a chiral transition metal catalyst for the asymmetric hydrogenation to produce a 3-aminopiperidine derivative. The reaction starts well, but the catalyst appears to deactivate before the reaction goes to completion, especially on a larger scale. What are the potential causes and solutions?

A: Catalyst deactivation is a critical issue in large-scale catalytic processes. Here’s how to approach this problem:

  • Impurity Poisoning:

    • Problem: The catalyst can be "poisoned" by impurities in the substrate, solvent, or hydrogen gas. Common poisons for transition metal catalysts include sulfur, and certain oxygen-containing compounds.

    • Solution: Ensure all reactants and the reaction setup are scrupulously clean. Use high-purity hydrogen gas. Pre-treating the substrate and solvent to remove potential catalyst poisons may be necessary.

  • Product Inhibition:

    • Problem: The chiral amine product itself can sometimes coordinate to the metal center of the catalyst, leading to product inhibition or deactivation.

    • Solution: Investigate the effect of product concentration on the reaction rate. If product inhibition is significant, consider running the reaction at a lower substrate concentration or in a continuous flow reactor where the product is continuously removed.

  • Thermal Instability:

    • Problem: The catalyst may not be stable at the reaction temperature over extended periods, especially if there are temperature fluctuations during the scale-up.

    • Solution: Re-evaluate the thermal stability of your catalyst. It may be necessary to run the reaction at a lower temperature, which might require a longer reaction time or a higher catalyst loading.

Issue 3: Difficulties in Product Purification and Isolation

Q: I have successfully synthesized my target chiral 3-aminopiperidine on a large scale, but I am facing challenges in purifying the final product. The crude product contains several impurities, and crystallization is not straightforward. What can I do?

A: Purification is a common bottleneck in scaling up chemical syntheses. Here are some strategies to address this:

  • Optimize the Work-up Procedure:

    • Problem: The work-up procedure developed on a small scale may not be efficient for larger quantities, leading to the carryover of impurities.

    • Solution: Carefully re-optimize the extraction and washing steps. The choice of extraction solvent, the pH of the aqueous washes, and the number of washes can all have a significant impact on the purity of the crude product.

  • Crystallization Optimization:

    • Problem: Finding suitable conditions for crystallization can be challenging, especially with impurities present.

    • Solution: A systematic screening of crystallization solvents is recommended. Consider using a co-solvent system. Techniques such as seeding the solution with a small amount of pure product can help induce crystallization. If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or tartrate) which may have better crystalline properties.

  • Chromatographic Purification:

    • Problem: While often avoided on a large scale due to cost, chromatography may be necessary if other methods fail.

    • Solution: For industrial-scale purification, consider using preparative HPLC or supercritical fluid chromatography (SFC). While expensive, these techniques can provide high-purity material. Optimizing the chromatographic conditions (stationary phase, mobile phase, loading) is crucial for a cost-effective process.

Data Presentation

Table 1: Comparison of Scaled-Up Synthesis Methods for Chiral 3-Aminopiperidines

ParameterAsymmetric Synthesis (Enzymatic)Chiral ResolutionAsymmetric Synthesis (Catalytic)
Starting Material Prochiral KetoneRacemic 3-AminopiperidineProchiral Imine/Enamine
Typical Yield >70% (of desired enantiomer)<50% (of desired enantiomer, without racemization)Variable, often >80%
Enantiomeric Excess (ee) >99%Can reach >99% after optimization>95%, often >99%
Key Reagents Transaminase, Amine DonorChiral Resolving Agent (e.g., tartaric acid)Chiral Metal Catalyst, H₂
Scalability Concerns Enzyme stability and cost, substrate solubilityEfficiency of diastereomeric salt separation, solvent usageCatalyst cost and deactivation, high pressure
Reference [1][3][5]

Experimental Protocols

Detailed Experimental Protocol for Multi-Kilogram Scale Synthesis of (R)-3-Aminopiperidine Dihydrochloride

This protocol is adapted from a patented industrial process and describes a scalable method for the synthesis of (R)-3-aminopiperidine dihydrochloride.[5]

Step 1: Synthesis of (R)-3-aminopiperidin-2-one hydrochloride

  • This step involves the cyclization of a protected D-ornithine derivative. The patent describes starting from (R)-methyl-2,5-diaminopentanoate dihydrochloride.

  • Reaction: To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride (at least 5 kg) in methanol, at least 14 kg of sodium methoxide in methanol is added at a temperature between -10°C and 10°C.

  • The reaction mixture is stirred and the cyclization is monitored for completion.

  • The product, (R)-3-aminopiperidin-2-one hydrochloride, is isolated by filtration.

Step 2: Reduction to (R)-3-aminopiperidine

  • Reaction: In a large, dry, nitrogen-flushed reactor, at least 4 kg of (R)-3-aminopiperidin-2-one hydrochloride is suspended in tetrahydrofuran (THF).

  • A solution of at least 14 kg of lithium aluminum hydride (LAH) in THF is added to the suspension at a controlled temperature between 10°C and 45°C.

  • After the addition is complete, the reaction mixture is heated to a temperature between 45°C and 70°C and stirred until the reaction is complete.

  • Work-up: The reaction is carefully quenched, and the resulting solids are filtered off. The filtrate containing the (R)-3-aminopiperidine is concentrated.

Step 3: Formation of the Dihydrochloride Salt

  • Reaction: The crude (R)-3-aminopiperidine is dissolved in a suitable solvent, and concentrated hydrochloric acid is added.

  • The (R)-3-aminopiperidine dihydrochloride precipitates as a solid.

  • Isolation: The solid product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

  • Purity: This method is reported to yield multi-kilogram quantities of (R)-3-aminopiperidine dihydrochloride with high enantiomeric purity.[5]

Visualization

Logical Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Low_EE start Low Enantiomeric Excess (ee) Observed on Scale-Up temp_check Is Temperature Adequately Controlled? start->temp_check mixing_check Is Mixing Efficient? temp_check->mixing_check Yes solution_temp Improve Reactor Cooling and Temperature Monitoring temp_check->solution_temp No solvent_check Is Solvent Quality and Purity Consistent? mixing_check->solvent_check Yes solution_mixing Optimize Stirrer Design and Agitation Speed mixing_check->solution_mixing No material_check Are Starting Materials of Sufficient Purity? solvent_check->material_check Yes solution_solvent Verify Solvent Grade and Water Content solvent_check->solution_solvent No solution_material Purify Starting Materials material_check->solution_material No end_node Enantiomeric Excess Improved material_check->end_node Yes solution_temp->end_node solution_mixing->end_node solution_solvent->end_node solution_material->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Decision-Making Flowchart for Synthesis Strategy Selection

Synthesis_Strategy_Selection start Select Synthesis Strategy for Chiral 3-Aminopiperidine prochiral_available Is a Prochiral Precursor Readily Available and Cost-Effective? start->prochiral_available racemic_available Is the Racemic Mixture Readily Available? prochiral_available->racemic_available No asymmetric_synthesis Pursue Asymmetric Synthesis (Enzymatic or Catalytic) prochiral_available->asymmetric_synthesis Yes chiral_resolution Pursue Chiral Resolution racemic_available->chiral_resolution Yes chiral_pool Consider Synthesis from Chiral Pool racemic_available->chiral_pool No enzyme_vs_catalyst Enzyme or Metal Catalyst? asymmetric_synthesis->enzyme_vs_catalyst racemization_possible Is Racemization of Unwanted Enantiomer Feasible? chiral_resolution->racemization_possible enzymatic Enzymatic Synthesis enzyme_vs_catalyst->enzymatic Mild Conditions Preferred catalytic Catalytic Synthesis enzyme_vs_catalyst->catalytic High Pressure/Temp Tolerable resolution_with_racemization Resolution with Racemization racemization_possible->resolution_with_racemization Yes resolution_without_racemization Resolution (Yield < 50%) racemization_possible->resolution_without_racemization No

Caption: Decision-making for synthesis strategy selection.

Relationship Between Process Parameters and Key Outcomes

Process_Parameters_Impact cluster_params Process Parameters cluster_outcomes Key Outcomes Temperature Temperature Yield Yield Temperature->Yield Affects rate & side reactions Enantiomeric_Excess Enantiomeric_Excess Temperature->Enantiomeric_Excess Can decrease selectivity Reaction_Time Reaction_Time Temperature->Reaction_Time Higher temp, shorter time Catalyst_Loading Catalyst_Loading Catalyst_Loading->Yield Higher loading can increase yield Catalyst_Loading->Reaction_Time Higher loading, shorter time Cost Cost Catalyst_Loading->Cost Major cost driver Solvent Solvent Solvent->Yield Solubility & reactivity Solvent->Enantiomeric_Excess Influences transition state Substrate_Concentration Substrate_Concentration Substrate_Concentration->Yield Higher conc. can increase throughput Substrate_Concentration->Reaction_Time Can affect rate

Caption: Impact of process parameters on key outcomes.

References

Technical Support Center: Refinement of Chiral HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral HPLC method refinement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the determination of enantiomeric excess.

Troubleshooting Guide

This guide addresses common issues encountered during the refinement of chiral HPLC methods. For optimal performance, a systematic approach to troubleshooting is recommended.[1][2]

Problem Potential Causes Recommended Solutions & Quantitative Adjustments
Poor or No Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).[1]Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[3]
Suboptimal mobile phase composition.[1][3]- Normal Phase: Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 5% increments.[1] - Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration in 5% increments.[1] - Additives: For basic compounds, add 0.1% diethylamine (DEA); for acidic compounds, add 0.1% trifluoroacetic acid (TFA).[3][4][5]
Incorrect column temperature.[1]Optimize temperature by varying it in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C). Lower temperatures often improve resolution.[1]
Inappropriate flow rate.Optimize the flow rate. While a lower flow rate can sometimes improve resolution, an optimal flow rate exists that provides the maximum number of theoretical plates.[5]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[1]- Mobile Phase Additives: For basic compounds, add a basic modifier like 0.1% DEA. For acidic compounds, add an acidic modifier like 0.1% TFA to suppress ionization.[1][4][5] - Buffer pH (Reversed-Phase): Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[1]
Column overload.[1]Prepare and inject 1:10 and 1:100 dilutions of the sample to see if peak shape improves.[1]
Column contamination or degradation.[1]Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need replacement.[1]
Extra-column dead volume.[1]Check all fittings and tubing for proper connection to minimize dead volume.
Peak Fronting High sample concentration (column overload).Dilute the sample and re-inject.
Improper sample solvent.The sample solvent should be weaker than or similar in strength to the mobile phase.
Split Peaks Partially blocked column inlet frit.[6]Backflush the column to waste. If this does not resolve the issue, the frit may need to be replaced.[6]
Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column degradation (void formation).Replace the column.
Ghost Peaks (Extraneous Peaks) Contaminated mobile phase or sample solvent.[1]Use fresh, HPLC-grade solvents and filter aqueous mobile phases. Run a blank gradient to identify the source of contamination.[1]
Carryover from the autosampler.[1]Optimize the needle wash procedure using a strong solvent that can fully dissolve the analyte.[1]
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare mobile phase fresh daily and ensure accurate measurements.
Fluctuations in column temperature.[7]Use a column oven to maintain a stable temperature.
Column equilibration issues.[7]Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

Detailed methodologies for key optimization experiments are provided below.

Protocol 1: Mobile Phase Optimization
  • Initial Conditions: Start with a common mobile phase composition for your chosen chiral stationary phase (e.g., for normal phase, Hexane/Isopropanol (90:10 v/v)).

  • Vary Modifier Percentage: Adjust the percentage of the organic modifier in 5% increments (e.g., 85:15, 80:20). Analyze the sample at each composition and evaluate the resolution.

  • Introduce Additives (if necessary): If peak tailing is observed, add an appropriate modifier.

    • For basic analytes , add 0.1% (v/v) of a basic additive like diethylamine (DEA) to the mobile phase.[4][5]

    • For acidic analytes , add 0.1% (v/v) of an acidic additive like trifluoroacetic acid (TFA) to the mobile phase.[4][5]

  • Re-optimize Modifier Percentage: After adding an additive, you may need to re-optimize the main solvent composition.

Protocol 2: Temperature Optimization
  • Set Initial Temperature: Begin with the column at ambient temperature (e.g., 25°C).

  • Systematic Variation:

    • Decrease the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and inject the sample at each temperature.[1] Generally, lower temperatures enhance chiral recognition.[1]

    • If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[1] Higher temperatures can sometimes improve peak efficiency.[1]

  • Data Analysis: Plot resolution versus temperature to identify the optimal setting.

Visual Workflow and Logic Diagrams

Chiral_Method_Development_Workflow start Start: Define Analyte & Separation Goal csp_selection Select Initial Chiral Stationary Phase (CSP) start->csp_selection mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mp_screening resolution_check1 Resolution > 1.5? mp_screening->resolution_check1 optimization Optimize Method (Mobile Phase Ratio, Temp, Flow Rate) resolution_check1->optimization Yes new_csp Select New CSP resolution_check1->new_csp No resolution_check2 Resolution > 1.5? optimization->resolution_check2 resolution_check2->optimization No, re-optimize validation Method Validation resolution_check2->validation Yes new_csp->mp_screening end End: Robust Method validation->end

Caption: A typical workflow for chiral HPLC method development.

Troubleshooting_Decision_Tree start Problem Detected: Poor Peak Shape or Resolution check_resolution Is Resolution < 1.5? start->check_resolution check_tailing Is Peak Tailing Observed? check_resolution->check_tailing No optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_resolution->optimize_mp Yes check_overload Check for Column Overload (Dilute Sample) check_tailing->check_overload Yes solution Problem Resolved check_tailing->solution No optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->solution check_column Check Column Health (Flush or Replace) check_overload->check_column check_column->solution

Caption: A decision tree for troubleshooting common chiral HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between enantiomers? Poor resolution in chiral HPLC can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, incorrect temperature, or a low-efficiency column.[1] A systematic approach to method development is often necessary to achieve the desired separation.[3]

Q2: How does temperature affect chiral separations? Temperature has a significant impact on chiral separations. Generally, lower temperatures enhance the interactions responsible for chiral recognition, often leading to improved resolution.[1] Conversely, higher temperatures can decrease viscosity and improve peak efficiency. The effect is highly compound-dependent, and in some cases, increasing the temperature can improve separation or even reverse the elution order.[1] Therefore, temperature should be carefully controlled and optimized.

Q3: What is "peak tailing" and how can I prevent it? Peak tailing is an asymmetry where the latter half of the peak is broader than the front half. A common cause is secondary interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based columns.[1] Other causes include column overload, improper mobile phase pH, or extra-column dead volume.[1] To prevent tailing, you can add mobile phase modifiers (e.g., 0.1% TFA for acids, 0.1% DEA for bases), adjust the mobile phase pH, or dilute the sample.[1][5]

Q4: What are "ghost peaks" and where do they come from? Ghost peaks are unexpected peaks that can appear in a chromatogram, particularly during gradient analysis. They can originate from impurities in the mobile phase or sample solvent, or from carryover from previous injections in the autosampler.[1] Using fresh, high-purity solvents and ensuring a thorough needle wash can help eliminate ghost peaks.[1]

Q5: When should I choose a normal-phase versus a reversed-phase method? The choice depends on the analyte's properties and solubility. Normal-phase (using non-polar solvents like hexane) is a traditional approach for chiral separations. Reversed-phase (using polar solvents like water/acetonitrile/methanol) is often preferred for polar analytes and offers benefits like improved sample solubility and compatibility with mass spectrometry (LC-MS).[8] Polysaccharide-based CSPs are versatile and can be used in both modes.[3][9]

References

Technical Support Center: Addressing Solubility Challenges of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor solubility in piperidine-based intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical, actionable solutions to issues encountered during experimental work.

Troubleshooting Guide

This section offers a systematic approach to resolving solubility problems in a question-and-answer format.

Question: My piperidine-based intermediate is insoluble in aqueous buffers for my biological assay. What are my initial steps?

Answer: Poor aqueous solubility is a frequent challenge, often due to the lipophilic nature of substituted piperidine rings.[1] A logical workflow to address this is outlined below.

First, conduct a small-scale solubility test to confirm the issue.[2] Attempt to dissolve a minute quantity of your compound in the intended aqueous buffer. If solubility is poor, proceed with the following systematic approach:

  • pH Adjustment: The basicity of the piperidine nitrogen (pKa typically around 11.22) is a key characteristic to leverage.[1] In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a more soluble piperidinium salt.[1] Creating a pH-solubility profile is a critical step to understand your compound's behavior.[1]

    • Action: Attempt to dissolve the compound in a mildly acidic buffer (e.g., citrate buffer at pH 3-4) or add a small amount of acid (e.g., 10-50 mM HCl).[1]

  • Co-solvent Utilization: If pH adjustment is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent is a standard and effective strategy.[1]

    • Action: Prepare a concentrated stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs).[1] Subsequently, dilute this stock solution into your aqueous buffer, ensuring the final organic solvent concentration is compatible with your assay (typically ≤1% for DMSO).[1][3]

Question: My compound precipitates from the DMSO stock solution upon storage. What should I do?

Answer: This issue can arise from supersaturation or storage at a low temperature.[1]

  • Action 1: Storage Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Action 2: Lower Concentration: Preparing a less concentrated stock solution can also mitigate precipitation during storage.[1]

  • Action 3: Fresh Preparation: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions before each experiment.[1]

Question: After diluting my DMSO stock into the aqueous assay buffer, my compound precipitates. How can this be prevented?

Answer: This common problem, known as "precipitation upon dilution," can be addressed with several strategies:[2]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system.[1][3]

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles.[2]

Question: When should I consider more advanced solubility enhancement techniques?

Answer: If the initial strategies of pH adjustment and co-solvent use do not provide the required solubility, or if a solid form with improved dissolution is needed for in vivo studies, more advanced methods should be explored.[1]

  • Salt Formation: This is a robust method for ionizable compounds and can significantly increase solubility and dissolution rates.[1][4]

  • Co-crystallization: This technique can improve the solubility of weakly ionizable or non-ionizable compounds by forming a multi-component crystal with a suitable co-former.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why are piperidine-containing compounds often poorly soluble in water?

A1: While the piperidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, especially when substituted with lipophilic groups.[1] Factors such as high crystallinity (strong crystal lattice energy) and low polarity contribute to their poor aqueous solubility.[4]

Q2: How does the chemical structure of a piperidine derivative affect its solubility?

A2: The overall lipophilicity of the molecule is a primary determinant of its aqueous solubility. The addition of non-polar, "greasy" substituents to the piperidine ring will generally decrease water solubility. Conversely, incorporating polar groups that can participate in hydrogen bonding, such as hydroxyl or additional amine groups, will typically enhance aqueous solubility.[6]

Q3: What is a zwitterion and how does it affect the solubility of piperidine-based intermediates?

A3: A zwitterion is a neutral molecule that possesses both a positive and a negative charge.[6] Some piperidine derivatives, such as piperidine-4-acetic acid, are zwitterionic. At a neutral pH near their isoelectric point (pI), these compounds have minimal net charge, which can lead to strong intermolecular interactions and low aqueous solubility.[6] To improve the solubility of zwitterionic piperidine compounds, it is necessary to adjust the pH away from their pI.[6]

Data Presentation

Table 1: Influence of pH on the Solubility of a Representative Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted from publicly available information for 3-[(4-Methylphenyl)methyl]piperidine.[1]

Table 2: Example of Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives

CompoundSolubility Enhancement Factor
Piperine with HP-β-CDSignificant increase
Piperine with SBE-β-CDHighest stability and significant increase
Piperine, an alkaloid containing a piperidine moiety, demonstrates significantly enhanced solubility and stability through complexation with β-cyclodextrin derivatives.[7]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]

Materials:

  • Piperidine-based intermediate (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1][9]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, use centrifugation to separate the solid and liquid phases.[8]

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1][8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.[1]

Protocol 2: Co-crystal Screening by Slurry Conversion

This protocol provides a method for screening for co-crystal formation, which can enhance the solubility of a piperidine-based intermediate.

Materials:

  • Piperidine-based intermediate (API)

  • Co-former candidates

  • Selected solvent

  • Vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

  • Analytical technique for solid-state characterization (e.g., PXRD, DSC)

Procedure:

  • Co-former Selection: Choose co-formers that have the potential to form hydrogen bonds with the API. The difference in pKa between the API and the co-former should ideally be less than 2 to favor co-crystal formation over salt formation.[1]

  • Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.[1]

  • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former to a vial with a magnetic stir bar.[1]

  • Equilibration: Add a small amount of the selected solvent to create a slurry and stir the mixture at a constant temperature for an extended period (e.g., 24-72 hours).

  • Isolation: Isolate the solid material by filtration and allow it to air dry.

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (a co-crystal) has formed.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Aqueous Solubility of Piperidine Intermediate ph_adjust Adjust pH (e.g., acidic buffer) start->ph_adjust Step 1 co_solvent Use Co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent If insufficient advanced Advanced Techniques (Salt Formation, Co-crystals, Cyclodextrins) co_solvent->advanced If insufficient precip_dilute Precipitation on Dilution? co_solvent->precip_dilute success Solubility Achieved advanced->success precip_dilute->success No optimize_dmso Optimize Final Co-solvent Concentration precip_dilute->optimize_dmso Yes step_dilute Use Stepwise Dilution optimize_dmso->step_dilute step_dilute->success

Caption: Troubleshooting workflow for poor aqueous solubility.

Solubility_Enhancement_Logic compound Poorly Soluble Piperidine Intermediate ionizable Is the compound ionizable? compound->ionizable ph_salt pH Adjustment Salt Formation ionizable->ph_salt Yes weakly_ionizable Is it weakly or non-ionizable? ionizable->weakly_ionizable No formulation Formulation Strategies (e.g., solid dispersions) ph_salt->formulation cocrystal Co-crystallization weakly_ionizable->cocrystal Yes complexation Complexation with Cyclodextrins weakly_ionizable->complexation Consider for both cocrystal->formulation complexation->formulation

Caption: Decision logic for selecting a solubility enhancement strategy.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Validation for (S)-piperidin-3-amine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Chiral Purity Determination

The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of drug development and quality control. For (S)-piperidin-3-amine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, ensuring high enantiomeric purity is paramount for safety and efficacy. This guide provides a comprehensive comparison of the validated chiral High-Performance Liquid Chromatography (HPLC) method with alternative techniques, namely Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the determination of its enantiomeric purity.

At a Glance: Method Comparison

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Primary Advantage Robust, widely available, and well-understood technology.High speed, reduced organic solvent consumption ("greener" method).Rapid analysis, no physical separation required, provides structural information.
Typical Analysis Time 15 - 30 minutes5 - 15 minutes< 5 minutes per sample
Sample Throughput ModerateHighHigh
Solvent Consumption HighLowVery Low
Sensitivity High (ng level)High (ng level)Lower (µg-mg level)
Quantitative Accuracy HighHighGood (absolute errors can be within 2.0%)[1]

Validated Chiral HPLC Method for this compound

A robust and validated chiral HPLC method has been established for the determination of the enantiomeric purity of this compound. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step is necessary to enable UV detection.

Experimental Protocol: Chiral HPLC

A widely accepted method involves derivatization with p-toluenesulfonyl chloride (PTSC) to introduce a UV-active moiety.[2]

1. Derivatization:

  • Dissolve this compound in a suitable solvent.

  • Add p-toluenesulfonyl chloride (PTSC) in the presence of a base (e.g., triethylamine or sodium hydroxide).

  • Allow the reaction to proceed to completion to form the N-tosylated derivative.

2. HPLC Conditions:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol.[2]

  • Flow Rate: Typically around 0.5 mL/min.[2]

  • Column Temperature: Ambient or controlled for reproducibility.

  • Detection: UV detection at approximately 228 nm.[2]

Method Validation Summary

The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[2] The following table summarizes the typical performance characteristics of a validated chiral HPLC method for a primary amine.

Validation ParameterTypical Performance
Specificity Baseline resolution of enantiomers (Resolution > 4.0)[2]
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Typically in the ng/mL range
Limit of Quantitation (LOQ) Typically in the ng/mL range
Robustness Method is robust to small, deliberate changes in method parameters.

Diagram of the Chiral HPLC Workflow

Chiral HPLC Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with PTSC Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Transfer to vial Separation Chiral HPLC Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: Workflow for the enantiomeric purity analysis of this compound by chiral HPLC.

Alternative Analytical Techniques

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

Experimental Protocol: Chiral SFC

  • Chromatographic System: An SFC system equipped with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak series) are commonly used.

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol) and a basic or acidic additive to improve peak shape and resolution.

  • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.

  • Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar).

  • Detection: UV detection at a suitable wavelength.

Performance Comparison:

  • Speed: SFC methods are generally 3-5 times faster than HPLC methods.

  • Resolution: Often provides comparable or even superior resolution to HPLC.

  • Solvent Consumption: Significantly reduces the consumption of organic solvents, making it a "greener" technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle relies on the use of a chiral solvating agent (CSA) to form diastereomeric complexes with the enantiomers of the analyte. These diastereomers have different chemical environments, resulting in distinct and quantifiable signals in the NMR spectrum.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): An enantiomerically pure chiral molecule that can interact with the amine, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) derivatives.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a molar excess of the chiral solvating agent directly to the NMR tube.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the signals to determine the relative ratio of the enantiomers.

Performance Comparison:

  • Speed: Very rapid, with data acquisition typically taking less than 5 minutes.

  • Accuracy: The absolute errors in enantiomeric excess determination can be within 2.0%.[1]

  • Sample Preparation: Simple "mix and measure" approach.

  • Limitations: Lower sensitivity compared to chromatographic methods and requires a higher concentration of the analyte.

Diagram of the Method Selection Logic

Method Selection Logic for Enantiomeric Purity Start Need to Determine Enantiomeric Purity of This compound High_Throughput High Sample Throughput and Speed Required? Start->High_Throughput Greener_Method Reduced Solvent Consumption a Priority? High_Throughput->Greener_Method No NMR Consider NMR with Chiral Solvating Agent High_Throughput->NMR Yes Established_Method Robust, Validated Method for QC Required? Greener_Method->Established_Method No SFC Consider Chiral SFC Greener_Method->SFC Yes Established_Method->Start No, re-evaluate needs HPLC Use Validated Chiral HPLC Method Established_Method->HPLC Yes

Caption: Decision tree for selecting an analytical method for enantiomeric purity analysis.

Conclusion

The validated chiral HPLC method provides a robust and reliable approach for the determination of the enantiomeric purity of this compound, making it well-suited for quality control and regulatory submissions. However, for applications where high throughput and reduced environmental impact are critical, chiral SFC presents a compelling alternative with its faster analysis times and lower solvent consumption. NMR spectroscopy, with the use of a chiral solvating agent, offers the most rapid analysis and is an excellent tool for high-throughput screening and reaction monitoring, albeit with lower sensitivity. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to the Synthetic Routes of (S)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Aminopiperidine is a crucial chiral building block in the pharmaceutical industry, forming the core of numerous drugs, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin, which are used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is critical for biological activity, making enantioselective synthesis a key challenge for process chemists. This guide provides a comparative analysis of three prominent synthetic strategies to obtain (S)-3-aminopiperidine: biocatalytic asymmetric amination, synthesis from the chiral pool precursor L-glutamic acid, and classical resolution of a racemic mixture obtained via hydrogenation.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on various factors, including scalability, cost, enantiomeric purity requirements, and environmental impact. The following table summarizes the key quantitative metrics for the three discussed approaches.

ParameterRoute A: Biocatalytic AminationRoute B: From L-Glutamic AcidRoute C: Hydrogenation & Resolution
Starting Material N-Boc-3-piperidoneL-Glutamic Acid3-Aminopyridine
Key Reagents ω-Transaminase, PLP, Amine DonorSOCl₂, (Boc)₂O, NaBH₄, TsClH₂, Pd/C or Rh catalyst, Chiral Acid
Number of Key Steps 153
Overall Yield High (e.g., >95% conversion)Moderate (44-55%)Low to Moderate (variable)
Enantiomeric Excess Excellent (>99% e.e.)High (maintains chirality)Excellent (>99% e.e. after resolution)
Key Advantages High selectivity, mild conditionsUses inexpensive chiral precursorScalable, well-established chemistry
Key Disadvantages Enzyme cost/availabilityLong reaction sequence, moderate yieldLow atom economy, loss of 50% of material

Route A: Biocatalytic Asymmetric Amination of N-Boc-3-piperidone

This modern approach leverages the high stereoselectivity of enzymes to directly synthesize the desired enantiomer from a prochiral ketone. Immobilized ω-transaminases (TAs) are used to transfer an amino group from an amine donor (like isopropylamine) to N-Boc-3-piperidone, setting the (S)-stereocenter with exceptional fidelity. This method is highly attractive due to its operational simplicity, mild reaction conditions (ambient temperature and pressure, aqueous media), and minimal environmental footprint.

G cluster_main cluster_deprotection start N-Boc-3-piperidone end (S)-N-Boc-3-aminopiperidine start->end Asymmetric Amination reagents ω-Transaminase (S-selective) Isopropylamine (Amine Donor) PLP (Cofactor) reagents->start deprotect_start (S)-N-Boc-3-aminopiperidine deprotect_end (S)-3-Aminopiperidine deprotect_start->deprotect_end Deprotection deprotect_reagents HCl or TFA deprotect_reagents->deprotect_start

Caption: Biocatalytic route to (S)-3-aminopiperidine.

Experimental Protocol: Asymmetric Amination

This protocol is adapted from procedures utilizing robust ω-transaminases.

  • Reaction Setup: To a temperature-controlled vessel, add Tris-HCl buffer (0.1 M, pH 8.5). Dissolve isopropylamine (amine donor) and pyridoxal-5'-phosphate (PLP cofactor, 0.8 g).

  • Enzyme Addition: Add the ω-transaminase enzyme (e.g., 1 g of freeze-dried powder or immobilized enzyme). Stir the mixture at the optimal temperature (e.g., 45°C) for a brief period to ensure homogeneity.

  • Substrate Addition: In a separate flask, dissolve N-Boc-3-piperidone (50 g) in a minimal amount of a co-solvent like DMSO. Add this substrate solution to the enzyme mixture.

  • Reaction Monitoring: Maintain the reaction at 45°C with stirring for 12-24 hours. Monitor the conversion of the ketone to the amine by an appropriate analytical method (e.g., HPLC or TLC). The pH may be controlled during the reaction by the addition of 20% isopropylamine solution.

  • Work-up: Upon completion, remove the enzyme (by filtration if immobilized). Extract the aqueous mother liquor with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-aminopiperidine. The enantiomeric excess is typically >99%.

  • Deprotection: Dissolve the purified (S)-N-Boc-3-aminopiperidine in a suitable solvent (e.g., ethanol) and treat with a strong acid like HCl (in ethanol or dioxane) to cleave the Boc group, affording the final product as its dihydrochloride salt.

Route B: Synthesis from L-Glutamic Acid

This "chiral pool" approach utilizes the inherent stereochemistry of a readily available natural product, L-glutamic acid, to construct the target molecule. The synthesis involves a linear sequence of five steps: esterification, N-protection, reduction of the esters to a diol, activation of the diol (e.g., tosylation), and finally, intramolecular cyclization to form the piperidine ring. While robust, this route is longer and results in a moderate overall yield.

G cluster_main start L-Glutamic Acid step1 Dimethyl Ester HCl start->step1 SOCl₂, MeOH step2 N-Boc Dimethyl Ester step1->step2 (Boc)₂O, Et₃N, DMAP step3 (S)-N-Boc-2-amino- pentane-1,5-diol step2->step3 NaBH₄, MeOH step4 Ditosylate Intermediate step3->step4 TsCl, Et₃N, DMAP end (S)-N-Boc-3-aminopiperidine step4->end Intramolecular Cyclization (via amine displacement)

Caption: Chiral pool synthesis from L-glutamic acid.

Experimental Protocol: Synthesis from L-Glutamic Acid

This procedure is a condensed version of a multi-step synthesis.

  • Esterification: Suspend L-glutamic acid (7.5 g) in methanol (110 mL) and cool to 0°C. Add thionyl chloride (5.6 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under vacuum to yield the dimethyl ester hydrochloride salt, which is used directly in the next step.

  • N-Boc Protection: Dissolve the crude dimethyl ester (10 g) in CH₂Cl₂ (120 mL) at 0°C. Add triethylamine (32 mL), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL), and a catalytic amount of DMAP (0.7 g). Stir the mixture at room temperature for 6 hours. After an aqueous workup, the N-Boc protected diester is obtained (yield: 92%).

  • Reduction to Diol: Dissolve the N-Boc diester (5 g) in methanol (30 mL). Add sodium borohydride portion-wise at room temperature and stir for 2 hours. Quench the reaction with 10% aqueous citric acid and extract with CH₂Cl₂. After purification, the (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate is isolated (yield: 76%).

  • Ditosylation: Dissolve the diol (1.0 g) in CH₂Cl₂. Add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP. Stir until completion. The crude ditosylate is obtained after an aqueous workup and used directly.

  • Cyclization and Deprotection: The crude ditosylate is heated with an amine (e.g., benzylamine, which can be later removed by hydrogenolysis) which acts as both a nucleophile for the initial displacement and as the nitrogen source for the piperidine ring in a subsequent intramolecular cyclization. Alternatively, direct intramolecular cyclization can be induced. The final N-Boc protected product is then deprotected using standard acidic conditions as described in Route A to yield (S)-3-aminopiperidine. The overall yield for the five steps is reported to be in the range of 44-55%.

Route C: Hydrogenation of 3-Aminopyridine & Classical Resolution

This classical and often industrial-scale approach begins with the reduction of an inexpensive starting material, 3-aminopyridine, to produce racemic 3-aminopiperidine. The subsequent and most critical step is the resolution of this racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-(D)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to give the enantiomerically pure amine.

G cluster_main start 3-Aminopyridine step1 Racemic (R/S)- 3-Aminopiperidine start->step1 H₂, Pd/C or Rh/Al₂O₃ step2 Diastereomeric Salts: [(S)-Amine]-[(D)-Acid] [(R)-Amine]-[(D)-Acid] step1->step2 Add Dibenzoyl- (D)-tartaric acid step3 Separated (S)-Amine Salt step2->step3 Fractional Crystallization end (S)-3-Aminopiperidine step3->end Basification & Extraction

Caption: Synthesis via hydrogenation and classical resolution.

Experimental Protocol: Hydrogenation and Resolution

This procedure is a combination of hydrogenation and a subsequent classical resolution.

  • Hydrogenation: Charge a high-pressure reactor with 3-aminopyridine (50.0 g), a suitable solvent like acetic acid (150 mL), and a hydrogenation catalyst (e.g., Rh/Al₂O₃ or Pd/C). Pressurize the reactor with hydrogen gas (e.g., 20 bar) and heat to the desired temperature (e.g., 80°C). Maintain the reaction under these conditions for several hours until hydrogen uptake ceases. After cooling and venting, filter the catalyst and concentrate the filtrate to obtain racemic 3-aminopiperidine, often as an acetate salt.

  • Salt Formation: Dissolve the crude racemic 3-aminopiperidine in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of the resolving agent, dibenzoyl-(D)-tartaric acid, in the same solvent.

  • Fractional Crystallization: Add the acid solution to the amine solution. The diastereomeric salts will begin to form. One diastereomer will be less soluble and will preferentially crystallize. The process can be optimized by controlling the temperature, for instance by heating to achieve a clear solution (e.g., 60°C) and then slowly cooling to room temperature to allow for selective crystallization.

  • Isolation of Diastereomer: Isolate the precipitated solid by filtration. This solid is the enriched diastereomeric salt of (S)-3-aminopiperidine and dibenzoyl-(D)-tartaric acid. The enantiomeric purity can be enhanced by recrystallizing the salt from a suitable solvent like methanol.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This breaks the salt and liberates the free (S)-3-aminopiperidine, which is then extracted into the organic layer. Drying and concentrating the organic phase yields the final product with high enantiomeric purity.

A Tale of Two Enantiomers: Unraveling the Stereoselective Biological Activity of (S)- and (R)-piperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential biological activities of (S)- and (R)-piperidin-3-amine, supported by experimental data and detailed protocols.

The seemingly subtle difference in the three-dimensional arrangement of atoms between the (S) and (R) enantiomers of piperidin-3-amine belies a significant divergence in their biological activities. This stereoselectivity is a cornerstone of modern drug design, where the precise fit of a molecule into the binding pocket of a biological target dictates its therapeutic efficacy and potential side effects. This guide provides an objective comparison of the biological activities of (S)- and (R)-piperidin-3-amine, with a primary focus on their well-documented roles as pharmacophores in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

At a Glance: Key Biological Activity Comparison

While direct, head-to-head quantitative data for the parent, unsubstituted (S)- and (R)-piperidin-3-amine is not extensively available in publicly accessible literature, a wealth of information on their derivatives consistently points towards the superior activity of the (R)-enantiomer in the context of DPP-4 inhibition. This preference is so pronounced that the (R)-3-aminopiperidine scaffold is a key structural feature in several approved drugs for the treatment of type 2 diabetes.[1]

Biological TargetPreferred EnantiomerGeneral Observation
Dipeptidyl Peptidase-4 (DPP-4) (R)-piperidin-3-amine Derivatives containing the (R)-enantiomer consistently exhibit significantly higher inhibitory potency against DPP-4 compared to their (S)-counterparts. This is attributed to a more favorable interaction with the enzyme's active site.[1]
Monoamine Oxidase (MAO) Data inconclusive for parent compoundsStudies on piperidine derivatives have shown potent MAO inhibitory activity, but a clear stereochemical preference for the 3-amino position is not well-established for the parent enantiomers.
Sigma Receptors (σ1 and σ2) Data inconclusive for parent compoundsPiperidine-based compounds have shown high affinity for sigma receptors, but specific comparative data for (S)- and (R)-piperidin-3-amine is lacking.

In-Depth Analysis: The Case of DPP-4 Inhibition

The most profound and well-documented difference in the biological activity of (S)- and (R)-piperidin-3-amine lies in their ability to serve as a scaffold for DPP-4 inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, thereby lowering blood glucose.

The (R)-enantiomer of 3-aminopiperidine has been identified as a critical pharmacophore for potent and selective DPP-4 inhibition.[1] This stereochemical preference is a testament to the highly specific nature of the DPP-4 active site. The amino group of the (R)-enantiomer is believed to form a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme, an interaction that is significantly weaker or absent with the (S)-enantiomer.

While direct IC50 values for the parent enantiomers are not readily found, the trend is evident in their derivatives. For instance, in the development of various DPP-4 inhibitors, the introduction of the (R)-3-aminopiperidine moiety consistently leads to nanomolar potency, whereas the corresponding (S)-enantiomer derivatives are often orders of magnitude less active.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_pancreas Pancreatic β-cell GLP1_GIP Active GLP-1/GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Insulin Insulin Secretion GLP1_GIP->Insulin Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins R_Piperidine (R)-Piperidin-3-amine Derivative R_Piperidine->DPP4 Inhibition DPP4_Assay_Workflow A Prepare serial dilutions of test compounds and reference inhibitor C Add test compounds/reference inhibitor to the wells A->C B Add DPP-4 enzyme solution to each well of a 96-well plate B->C D Incubate at 37°C for 10 minutes C->D E Add DPP-4 substrate (Gly-Pro-AMC) to initiate the reaction D->E F Incubate at 37°C for 30 minutes E->F G Measure fluorescence at Ex/Em = 360/460 nm F->G H Calculate % inhibition and determine IC50 values G->H

References

A Comparative Guide to Analytical Methods for the Characterization of (S)-Piperidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chiral molecules like (S)-piperidin-3-amine and its derivatives is paramount. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate techniques for structural elucidation, chiral purity assessment, and quantitative analysis. The piperidine ring is a vital structural component in numerous pharmaceutical compounds, and ensuring the correct stereochemistry is critical for efficacy and safety.[1][2]

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of piperidin-3-amine.[3][4] A significant challenge in the analysis of piperidin-3-amine is its lack of a strong UV chromophore, making direct detection difficult.[5] This is typically overcome by pre-column derivatization, where a chromophoric tag is attached to the amine, enhancing its detectability by UV detectors.[5][6]

The following table summarizes various validated chiral HPLC methods used for the analysis of piperidin-3-amine enantiomers, often after derivatization.

Derivatization ReagentChiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection (nm)(S)-isomer Retention Time (min)(R)-isomer Retention Time (min)Resolution (Rs)Reference
p-Toluene sulfonyl chlorideChiralpak AD-H0.1% Diethylamine in Ethanol0.5228Not specifiedNot specified> 4.0[5][7]
Benzoyl chlorideChromTech CHIRAL-AGP0.015mol/L Phosphate (aq) - Isopropanol (99:1)0.825410.212.32.1[8]
Benzoyl chlorideChromTech CHIRAL-AGP0.015mol/L Phosphate (aq) - Acetonitrile (98:2)0.825411.814.52.5[8]
Propyl chloroformateCHIRALCEL AS-RHWater - Acetonitrile (70:30)1.025419.131.5Not specified[6]
Di-p-toluoyl L-tartaric acidGLScienceInertsil ODS-20.03% Ammonia (aq, pH 4.9) - Methanol (50:50)1.025439.442.5Not specified[6]
None (Direct analysis)Crownpak™ CR+HClO₄ (pH=1) - Methanol (95:5)0.6Refractive Index3.03.7Not specified[6]

This protocol is a representative example based on derivatization with benzoyl chloride.[8]

Objective: To determine the enantiomeric purity of this compound.

1. Derivatization Procedure:

  • Dissolve approximately 2.9 g of the piperidin-3-amine sample in 150 mL of dichloromethane.

  • Cool the solution to 0°C while stirring.

  • Slowly add 4.1 g of benzoyl chloride dropwise to the solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 30 minutes), evaporate the solvent to dryness to obtain the benzoyl-3-aminopiperidine derivative.[8]

2. HPLC Conditions:

  • Column: ChromTech CHIRAL-AGP (or equivalent glycoprotein-based chiral column).[8]

  • Mobile Phase: 0.015 mol/L aqueous phosphate buffer - Acetonitrile (98:2, v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Accurately weigh the derivatized sample and dissolve it in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Derivative Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Benzoyl Chloride at 0°C Dissolve->Derivatize Evaporate Evaporate Solvent Derivatize->Evaporate Derivatized_Sample Benzoyl-3-aminopiperidine Evaporate->Derivatized_Sample HPLC_Prep Dissolve in Mobile Phase & Filter Derivatized_Sample->HPLC_Prep Inject Inject into Chiral HPLC System HPLC_Prep->Inject Separate Enantiomeric Separation on Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate Result Final Purity Report Calculate->Result

Workflow for chiral purity analysis by HPLC.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized this compound derivatives.[9] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used in conjunction to provide a complete structural picture.

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.[10]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For piperidine derivatives, ¹H NMR can help determine the relative stereochemistry (e.g., cis/trans isomers) by analyzing the coupling constants (J values).[11][12]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing complementary structural information.[13]

MS is a powerful tool for determining the molecular weight and elemental composition of a compound.[14]

  • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar molecules like piperidine derivatives, providing the molecular weight of the intact molecule.[15][16]

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion to generate a characteristic fragmentation pattern.[17][18] This pattern acts as a "fingerprint" that helps in the structural elucidation of the molecule and can be used to distinguish between isomers.[14][15]

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. MS Sample Preparation (ESI-MS):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Analyte This compound Derivative H_NMR ¹H NMR Analyte->H_NMR C_NMR ¹³C NMR Analyte->C_NMR ESI_MS ESI-MS Analyte->ESI_MS MS_MS MS/MS Analyte->MS_MS Info_NMR Provides: - C-H Framework - Connectivity - Relative Stereochemistry Structure Complete Structural Elucidation Info_NMR->Structure Info_MS Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern Info_MS->Structure

NMR and MS provide complementary structural data.

Absolute Configuration Determination

While chiral HPLC can separate enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration without a certified reference standard. For novel derivatives, determining the absolute stereochemistry is crucial.

X-ray Crystallography: This is the gold standard method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration.[19] This technique requires the compound to be a single, high-quality crystal. The structure and absolute configuration of several chiral 3-(piperidin-3-yl)-1H-indole derivatives have been successfully determined using this method.[19]

Summary Comparison of Analytical Methods

MethodInformation ProvidedSelectivitySensitivityKey AdvantagesKey Limitations
Chiral HPLC Enantiomeric purity, quantification, separation of isomers.Very High (for enantiomers)Moderate to High (with derivatization)Robust, reliable for purity assessment, widely available.Often requires derivatization, method development can be time-consuming.
NMR Spectroscopy Chemical structure, connectivity, relative stereochemistry.High (for structural isomers)LowProvides detailed structural information, non-destructive.Not suitable for trace analysis, requires pure sample.
Mass Spectrometry Molecular weight, elemental formula, structural fragments.High (for mass)Very HighExcellent for identification and structural confirmation, requires minimal sample.Does not distinguish enantiomers, fragmentation can be complex.
X-ray Crystallography Absolute configuration, 3D molecular structure.AbsoluteN/AUnambiguous determination of stereochemistry.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. Chiral HPLC is the primary tool for assessing enantiomeric purity, often necessitating pre-column derivatization to enhance detection. For complete structural elucidation, a combination of NMR spectroscopy and mass spectrometry is essential, providing complementary information on connectivity, molecular weight, and fragmentation. Finally, when the absolute configuration must be confirmed for a novel derivative, single-crystal X-ray crystallography remains the definitive technique. The selection of methods should be guided by the specific goals of the analysis, whether it is routine quality control, the identification of a new synthetic product, or the definitive confirmation of its stereochemical identity.

References

A Researcher's Guide to Determining the Absolute Configuration of Piperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The absolute configuration of substituents on the piperidine ring is critical to a drug's efficacy and safety. This guide provides an objective comparison of X-ray crystallography with alternative methods for determining the absolute configuration of piperidine derivatives, supported by experimental data and detailed protocols.

Method Comparison: A Quantitative Overview

The choice of method for determining the absolute configuration of a piperidine derivative depends on several factors, including the physical state of the sample, the presence of certain functional groups, available instrumentation, and project timelines. The following table summarizes the key quantitative aspects of the most common techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Analysis of the diffraction pattern of X-rays by a single crystal to determine the 3D arrangement of atoms.Measurement of the differential absorption of left and right circularly polarized infrared light.Measurement of the differential absorption of left and right circularly polarized UV-Vis light.Analysis of the NMR spectra of diastereomeric derivatives or in the presence of a chiral solvating agent.
Accuracy/Confidence High; Flack parameter standard uncertainty < 0.1 indicates a reliable assignment.High; based on the correlation between experimental and DFT-calculated spectra.High; for compounds with a suitable chromophore.High; dependent on the quality of spectra and the chosen chiral auxiliary.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).~20 mg/mL solution.0.1 - 1 mg.5-25 mg for ¹H NMR; higher for ¹³C NMR.
Experimental Time Days to weeks (crystal growth is often the bottleneck).~8 hours for data acquisition, plus computational time.Minutes to hours.4-6 hours of active work over 1-2 days for Mosher's method; ~20 mins for some ¹⁹F NMR methods.
Cost High (instrumentation and maintenance).High (specialized spectrometer).Moderate.Moderate to High (instrumentation).
Limitations Requires a crystalline solid. Challenging for light-atom molecules without a heavy atom.Requires a chiral center to have a vibrational signature. Computationally intensive.Requires a chromophore near the stereocenter.Requires derivatization, which may not be straightforward.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for absolute configuration determination as it provides a direct visualization of the molecule's three-dimensional structure. The key to determining the absolute configuration lies in the anomalous scattering of X-rays, particularly when a heavy atom is present in the crystal lattice. For piperidine derivatives, which are often composed of light atoms (C, H, N, O), obtaining a reliable absolute configuration can be challenging. The use of copper radiation (Cu Kα) can enhance the anomalous scattering effect for oxygen atoms. The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the determined absolute structure; a value close to 0 with a small standard uncertainty (u < 0.1) confirms the assignment.

Methodology:

  • Crystal Growth: High-quality single crystals of the piperidine derivative are grown. This is often the most challenging step. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is left to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution is slowly cooled to induce crystallization. For piperidine derivatives, which are often basic, co-crystallization with a chiral acid of known absolute configuration or formation of a salt with an anion containing a heavy atom (e.g., bromide or chloride) can facilitate both crystallization and the determination of the absolute configuration.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution, making it suitable for non-crystalline samples. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by density functional theory (DFT) calculations for a known enantiomer.

Methodology:

  • Sample Preparation: A solution of the piperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.

  • Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data acquisition typically takes several hours.

  • Computational Modeling:

    • A conformational search is performed for one enantiomer of the piperidine derivative to identify all low-energy conformers.

    • The geometry of each conformer is optimized using DFT (e.g., B3LYP functional with a suitable basis set).

    • The VCD and IR spectra for each conformer are calculated.

    • A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the peaks allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is a spectroscopic technique that measures the differential absorption of circularly polarized light in the UV-Vis region. It is highly sensitive but requires the presence of a chromophore (a light-absorbing functional group) in the vicinity of the stereocenter. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations.

Methodology:

  • Sample Preparation: A dilute solution (typically 0.1-1 mg of sample) of the piperidine derivative is prepared in a UV-transparent solvent.

  • Data Acquisition: The ECD spectrum is recorded on a CD spectrometer.

  • Computational Modeling: The process is similar to that for VCD, involving a conformational search, DFT optimization of conformers, and calculation of the ECD spectrum using time-dependent DFT (TD-DFT).

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum to assign the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the absolute configuration of chiral molecules, typically by converting the enantiomers into diastereomers with distinct NMR spectra. The Mosher's method is a classic example. More recent methods also utilize ¹⁹F NMR for this purpose.

Mosher's Method (for piperidine amines):

  • Derivatization: The chiral piperidine amine is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form two diastereomeric amides.

  • NMR Analysis: ¹H NMR spectra of both diastereomers are recorded and carefully assigned.

  • Data Analysis: The chemical shift differences (Δδ = δS - δR) are calculated for protons near the stereocenter. By analyzing the sign of the Δδ values, the absolute configuration can be deduced based on the established Mosher's model. This analysis typically requires 4-6 hours of active work over one to two days.

¹⁹F NMR Method:

  • Derivatization: The chiral piperidine amine is reacted in an NMR tube with a chiral derivatizing agent containing a fluorine atom. This reaction is often rapid, taking only a few minutes.

  • NMR Analysis: The ¹⁹F NMR spectrum is recorded. The chemical shifts of the fluorine signals will be different for the two diastereomers.

  • Configuration Assignment: The absolute configuration can be assigned by comparing the experimental chemical shift differences with those predicted by DFT calculations.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining the absolute configuration of a piperidine derivative using X-ray crystallography and the decision-making process for selecting an appropriate method.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination start Chiral Piperidine Derivative cryst Grow Single Crystals start->cryst mount Mount Crystal on Goniometer cryst->mount diff X-ray Diffraction mount->diff proc Process Diffraction Data diff->proc solve Solve Crystal Structure proc->solve refine Refine Structure & Calculate Flack Parameter solve->refine abs_config Absolute Configuration refine->abs_config

X-ray crystallography workflow for absolute configuration determination.

decision_tree start Determine Absolute Configuration of Piperidine Derivative q1 Is the sample crystalline? start->q1 xray X-ray Crystallography q1->xray Yes q2 Does the molecule have a chromophore? q1->q2 No ecd ECD q2->ecd Yes q3 Is derivatization feasible? q2->q3 No vcd VCD nmr NMR (e.g., Mosher's) q3->vcd No q3->nmr Yes

Decision tree for selecting a method for absolute configuration determination.

Conclusion

The determination of the absolute configuration of piperidine derivatives is a critical task in modern chemistry and drug discovery. While X-ray crystallography remains the definitive method for crystalline compounds, a range of powerful spectroscopic techniques, including VCD, ECD, and NMR, offer viable and often more accessible alternatives for non-crystalline materials. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to confidently assign the absolute stereochemistry of their target molecules, thereby accelerating the pace of scientific discovery and the development of new therapeutics.

A Comparative Guide to the Efficacy of (S)-3-Aminopiperidine Derived DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves prolonging the activity of incretin hormones, offers glycemic control with a low risk of hypoglycemia. Within this class, compounds derived from the (S)-3-aminopiperidine scaffold have demonstrated significant promise, offering high potency and selectivity. This guide provides a comparative analysis of the efficacy of these inhibitors, with a focus on omarigliptin, a once-weekly treatment, benchmarked against the widely prescribed sitagliptin.

Quantitative Efficacy and Selectivity

The therapeutic efficacy of DPP-4 inhibitors is intrinsically linked to their potency (measured by the half-maximal inhibitory concentration, IC50) and their selectivity against other closely related proteases, such as DPP-8 and DPP-9, to minimize off-target effects.

CompoundDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Omarigliptin 1.6>41,875-fold>41,875-fold
Sitagliptin 18>2,600-fold>2,600-fold

Data compiled from publicly available research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy and selectivity of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC])

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (DPP-4 inhibitors)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human recombinant DPP-4 enzyme to each well.

  • Add the various concentrations of the test compounds to the wells. Include a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (vehicle/buffer only).

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.

  • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorometric plate reader.

  • Record the fluorescence at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Selectivity Assay against DPP-8 and DPP-9

This assay is crucial to assess the off-target inhibition of other dipeptidyl peptidases.

Materials:

  • Human recombinant DPP-8 and DPP-9 enzymes

  • Appropriate fluorogenic substrates for DPP-8 and DPP-9

  • Assay buffer

  • Test compounds

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • The protocol is similar to the DPP-4 inhibition assay but uses DPP-8 and DPP-9 enzymes and their respective substrates.

  • Prepare serial dilutions of the test compounds.

  • Add a fixed concentration of either DPP-8 or DPP-9 enzyme to the wells of separate plates.

  • Add the test compounds to the wells.

  • Incubate the plates to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the appropriate fluorogenic substrate.

  • Monitor the fluorescence to determine the reaction rate.

  • Calculate the IC50 values for DPP-8 and DPP-9 inhibition.

  • The selectivity is then determined by calculating the ratio of the IC50 for DPP-8 or DPP-9 to the IC50 for DPP-4.

Visualizing the Molecular and Experimental Landscape

To better understand the context of DPP-4 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Pancreatic β-cells cluster_3 Bloodstream Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Insulin Secretion Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Active GLP-1->Insulin Secretion DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme Inactivation Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibition

Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Lead Optimization A Synthesize/Acquire (S)-3-Aminopiperidine Derivatives B In Vitro DPP-4 Inhibition Assay A->B C Determine IC50 Values B->C D In Vitro Assays for DPP-8 & DPP-9 C->D E Calculate Selectivity Ratios D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Experimental workflow for the evaluation of DPP-4 inhibitors.

Spectroscopic Duel: A Comparative Guide to (S)- and (R)-3-Aminopiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of 3-aminopiperidine, a crucial chiral building block in medicinal chemistry. Due to a scarcity of publicly available spectroscopic data for the free base forms of the individual enantiomers, this comparison focuses on their commonly used N-Boc protected derivatives.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are generally unable to distinguish between them, as the connectivity and bonding are identical. Chiroptical methods, most notably Circular Dichroism (CD) spectroscopy, are essential for differentiating and characterizing enantiomers.

This guide presents available data for the N-Boc protected enantiomers of 3-aminopiperidine and outlines the theoretical principles and experimental protocols for their full spectroscopic characterization.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the available spectroscopic data for the N-Boc protected (S)- and (R)-enantiomers of 3-aminopiperidine. As expected, the NMR, IR, and MS data are identical for both enantiomers.

Table 1: ¹H NMR Data for N-Boc-(S)-3-aminopiperidine and N-Boc-(R)-3-aminopiperidine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8-3.0m4HCH₂ (ring)
~2.9-2.7m1HCH (ring)
~1.8-1.4m4HCH₂ (ring)
1.44s9HC(CH₃)₃
1.35 (broad)s2HNH₂

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Data for N-Boc-(S)-3-aminopiperidine and N-Boc-(R)-3-aminopiperidine

Chemical Shift (ppm)Assignment
~154.8C=O (Boc)
~79.2C(CH₃)₃
~50.0CH-NH₂
~45.0CH₂ (ring)
~32.0CH₂ (ring)
~28.4C(CH₃)₃
~25.0CH₂ (ring)

Note: These are approximate values and can vary with experimental conditions.

Table 3: IR and MS Data for N-Boc-3-aminopiperidine Enantiomers

Spectroscopic TechniqueKey Observations
IR Spectroscopy N-H stretching (amine), C-H stretching (alkane), C=O stretching (carbamate), N-H bending (amine). The spectra for both enantiomers are identical.
Mass Spectrometry Molecular Ion (M⁺) or [M+H]⁺ corresponding to the molecular weight of N-Boc-3-aminopiperidine (C₁₀H₂₀N₂O₂, MW: 200.28 g/mol ). The mass spectra for both enantiomers are identical.[1][2][3]

The Decisive Technique: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the definitive method for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

  • (S)- and (R)-enantiomers of 3-aminopiperidine are expected to exhibit CD spectra that are mirror images of each other. This means they will have equal magnitude but opposite signs at every wavelength.

Vibrational Circular Dichroism (VCD) is another powerful technique that provides stereochemical information based on the vibrational transitions of a molecule. Similar to electronic CD, the VCD spectra of enantiomers are expected to be mirror images.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the N-Boc-3-aminopiperidine enantiomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 5-10 mg of N-Boc-3-aminopiperidine NMR_Tube Combine in NMR Tube Sample->NMR_Tube Dissolve Solvent 0.7 mL Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer 400+ MHz NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS Processing->Referencing Analysis Spectral Analysis Referencing->Analysis

NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat (for liquids or low-melting solids): Place a small drop of the sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1-2 mg of Sample Grind Grind Together Sample->Grind KBr ~100 mg KBr KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Place Pellet Background Record Background FTIR->Background Sample_Scan Record Sample Spectrum FTIR->Sample_Scan Subtraction Background Subtraction Background->Subtraction Sample_Scan->Subtraction Analysis Identify Functional Groups Subtraction->Analysis

FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • For ESI, the sample solution is infused directly or via an LC system.

    • For GC-MS, the sample is injected into the GC, which separates it before it enters the MS.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or other adducts) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Sample ~1 mg of Sample Solution Prepare Dilute Solution Sample->Solution Solvent 1 mL Volatile Solvent Solvent->Solution MS Mass Spectrometer (e.g., ESI-MS) Solution->MS Introduce Sample Ionization Ionization MS->Ionization Detection Mass Analysis Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum MW_Confirm Confirm Molecular Weight Spectrum->MW_Confirm Frag_Analysis Analyze Fragmentation Spectrum->Frag_Analysis

Mass Spectrometry Experimental Workflow.
Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the enantiomers and determine the chiroptical properties.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the chiral amine in a transparent solvent (e.g., methanol, ethanol, or water). The concentration needs to be carefully optimized to ensure the absorbance is within the optimal range for the instrument (typically an absorbance of ~0.8-1.0 at the wavelength of maximum absorption).

    • The sample must be free of any particulate matter.

  • Instrumentation: A CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

    • Typical parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1 nm, and an accumulation of multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm). The spectra of the (S)- and (R)-enantiomers should be mirror images.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Chiral Sample Solution Prepare Optimized Concentration Solution Sample->Solution Solvent Transparent Solvent Solvent->Solution CD_Spec CD Spectropolarimeter Solution->CD_Spec Fill Cuvette Baseline Record Solvent Baseline CD_Spec->Baseline Sample_Scan Record Sample Spectrum CD_Spec->Sample_Scan Subtraction Baseline Subtraction Baseline->Subtraction Sample_Scan->Subtraction Plot Plot Molar Ellipticity vs. Wavelength Subtraction->Plot Comparison Compare Enantiomer Spectra Plot->Comparison

Circular Dichroism Spectroscopy Workflow.

Conclusion

The spectroscopic analysis of the (S)- and (R)-enantiomers of 3-aminopiperidine (and their derivatives) follows established principles of stereochemistry. While standard techniques like NMR, IR, and MS are invaluable for structural elucidation, they are insufficient for distinguishing between enantiomers. The definitive differentiation lies in the application of chiroptical methods such as Circular Dichroism, where the mirror-image relationship of the enantiomers becomes apparent. This guide provides the foundational knowledge and experimental frameworks for researchers to conduct a comprehensive spectroscopic comparison of these important chiral building blocks.

References

Cross-Validation of Analytical Results for Synthesized (S)-Piperidin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development. For chiral molecules such as (S)-piperidin-3-amine, a key building block in numerous pharmaceuticals, the presence of its enantiomeric counterpart, (R)-piperidin-3-amine, can have significantly different pharmacological and toxicological effects. Therefore, robust and reliable analytical methods are essential to accurately determine the enantiomeric purity of synthesized this compound.

This guide provides a comprehensive cross-validation of analytical results for synthesized this compound, offering an objective comparison of various analytical techniques. The information presented, including detailed experimental protocols and comparative data, is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical methods for their specific needs.

Challenges in the Analysis of this compound

Direct analysis of piperidin-3-amine enantiomers presents a notable challenge due to the compound's physical and chemical properties. As a high-melting solid that lacks a significant chromophore, traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection cannot be directly applied with high sensitivity. To overcome this limitation, a common and effective strategy is pre-column derivatization, which introduces a chromophore into the analyte molecule, enhancing its detectability.

Comparative Analysis of Key Analytical Techniques

The following sections detail the principles, experimental protocols, and performance characteristics of the most common analytical techniques for the chiral analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely established and utilized technique for determining the enantiomeric purity of pharmaceutical compounds.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

A validated method for the estimation of the enantiomeric impurity of piperidin-3-amine involves derivatization with para-toluenesulfonyl chloride (PTSC).[2]

  • Derivatization: The piperidin-3-amine sample is reacted with PTSC in the presence of a base to form the sulfonamide derivative. This introduces a chromophore, allowing for UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), has proven effective.[2]

  • Mobile Phase: A typical mobile phase is 0.1% diethylamine in ethanol, run in an isocratic mode.[2]

  • Flow Rate: A flow rate of 0.5 mL/min is commonly used.[2]

  • Detection: The derivatized enantiomers are monitored by UV detection at a wavelength of 228 nm.[2]

  • Resolution: This method has been shown to achieve a resolution of greater than 4.0 between the two enantiomers, indicating excellent separation.[2]

Another effective derivatizing agent is benzoyl chloride, which also introduces a UV-active moiety to the piperidin-3-amine molecule.

  • Derivatization: this compound is reacted with benzoyl chloride in a suitable solvent like dichloromethane at a controlled temperature (e.g., 0°C).

  • Column: A chiral column such as ChromTech CHIRAL-AGP can be used.

  • Mobile Phase: A mixture of an aqueous phosphate buffer and an organic modifier like isopropanol, methanol, or acetonitrile is employed. For example, a mobile phase of 0.015 mol/L phosphate aqueous solution-isopropanol (99:1) has been reported.

  • Detection: UV detection at 254 nm is typically used.

Data Presentation: Chiral HPLC Performance

ParameterMethod with PTSC DerivatizationMethod with Benzoyl Chloride Derivatization
Chiral Stationary Phase Chiralpak AD-HChromTech CHIRAL-AGP
Mobile Phase 0.1% Diethylamine in Ethanol0.015 M Phosphate Buffer/Isopropanol (99:1)
Detection Wavelength 228 nm[2]254 nm
Resolution (Rs) > 4.0[2]Baseline separation reported
Validation Validated as per ICH guidelines[2]Method developed and validated
Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations.[3] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents. Key advantages of SFC include faster analysis times, quicker column equilibration, and often superior peak shapes and resolution compared to HPLC.[3]

Experimental Protocol: Chiral SFC

  • Instrumentation: An analytical SFC system with a photodiode array (PDA) and/or mass spectrometry (MS) detector.

  • Column: A crown ether-derived chiral stationary phase, such as Crownpak® CR-I (+), has shown excellent results for the separation of primary amines.

  • Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol). For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is typically required in the modifier.

  • Detection: PDA detection at a suitable wavelength or MS detection for enhanced sensitivity and selectivity.

Data Presentation: HPLC vs. SFC for Chiral Amine Separation

FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO2
Analysis Time Typically longerGenerally faster[3]
Solvent Consumption HighSignificantly lower[3]
Environmental Impact Higher"Greener" alternative[3]
Resolution Good to ExcellentOften comparable or better than HPLC[3]
Peak Symmetry VariableOften improved compared to HPLC[3]
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration and purity of substances without the need for an identical reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR for Purity Assessment

A general protocol for determining the purity of an organic compound using an internal standard can be applied to this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Note: For determining enantiomeric excess by NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is required to induce chemical shift differences between the enantiomers.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that is most commonly used as a detector for chromatographic methods like LC-MS and GC-MS. While direct quantitative chiral analysis by MS is complex, LC-MS/MS methods can be developed for the sensitive detection and quantification of piperidine derivatives.

Experimental Protocol: LC-MS/MS for Impurity Profiling

This method is particularly useful for detecting and quantifying potential impurities, including the undesired enantiomer and other process-related impurities.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, 1.7-3 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized (S)- and (R)-piperidin-3-amine would need to be determined.

Cross-Validation Workflow and Logical Relationships

The cross-validation of analytical methods ensures the reliability and consistency of results across different techniques. This is crucial for method transfer between laboratories and for confirming analytical findings.

CrossValidationWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Quantitative Analysis cluster_cross_validation Cross-Validation Methods cluster_results Results Comparison SynthesizedProduct Synthesized this compound NMR_Structural 1H and 13C NMR (Structural Confirmation) SynthesizedProduct->NMR_Structural MS_Confirmation Mass Spectrometry (Molecular Weight Confirmation) SynthesizedProduct->MS_Confirmation Derivatization Pre-column Derivatization (e.g., with PTSC or Benzoyl Chloride) SynthesizedProduct->Derivatization qNMR qNMR (Purity Assessment) SynthesizedProduct->qNMR LC_MSMS LC-MS/MS (Impurity Profiling) SynthesizedProduct->LC_MSMS Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity & Assay) Derivatization->Chiral_HPLC Chiral_SFC Chiral SFC-UV/MS (Orthogonal Separation) Derivatization->Chiral_SFC Comparison Compare Results: - Enantiomeric Excess - Purity - Impurity Profile Chiral_HPLC->Comparison Chiral_SFC->Comparison qNMR->Comparison LC_MSMS->Comparison Final_Report Final Validated Analytical Report Comparison->Final_Report

Caption: Workflow for the cross-validation of analytical results for this compound.

Signaling Pathway for Method Selection

The choice of an appropriate analytical technique depends on various factors, including the stage of drug development, the required level of accuracy and precision, and the available instrumentation.

MethodSelection cluster_decision Decision Criteria cluster_methods Recommended Methods Start Define Analytical Need EnantiomericPurity Enantiomeric Purity? Start->EnantiomericPurity HighThroughput High Throughput Needed? EnantiomericPurity->HighThroughput Yes TraceAnalysis Trace Level Impurity Analysis? EnantiomericPurity->TraceAnalysis No Chiral_HPLC Chiral HPLC HighThroughput->Chiral_HPLC No Chiral_SFC Chiral SFC HighThroughput->Chiral_SFC Yes AbsoluteQuantification Absolute Quantification Required? TraceAnalysis->AbsoluteQuantification No LC_MSMS LC-MS/MS TraceAnalysis->LC_MSMS Yes AbsoluteQuantification->Chiral_HPLC No qNMR qNMR AbsoluteQuantification->qNMR Yes

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

The reliable analysis of this compound is paramount for ensuring the quality and safety of pharmaceutical products. While chiral HPLC with pre-column derivatization remains a robust and well-validated primary method, cross-validation with orthogonal techniques such as SFC, qNMR, and LC-MS/MS provides a higher degree of confidence in the analytical results. The choice of the most appropriate method or combination of methods will depend on the specific analytical requirements, available resources, and the stage of drug development. By employing a systematic approach to method selection and cross-validation, researchers can ensure the generation of accurate and defensible analytical data.

References

A Tale of Two Syntheses: Benchmarking Biocatalysis Against Traditional Chemistry in the Manufacture of Sitagliptin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the established asymmetric hydrogenation route with the newer, greener enzymatic transamination for the synthesis of the antidiabetic drug, Sitagliptin.

The evolution of synthetic methodologies is a cornerstone of modern pharmaceutical development, driven by the dual needs for economic efficiency and environmental sustainability. Sitagliptin, the active pharmaceutical ingredient in the widely prescribed type 2 diabetes medication Januvia®, serves as a compelling case study in this evolution. This guide provides an objective comparison of Merck's original asymmetric hydrogenation process and the more recent, innovative enzymatic transamination route developed in collaboration with Codexis.

At a Glance: A Head-to-Head Comparison

The choice of a synthetic route in the pharmaceutical industry is a multifactorial decision, weighing yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the two primary manufacturing processes of Sitagliptin.[1]

MetricEstablished Route: Asymmetric HydrogenationNew Methodology: Enzymatic Transamination
Overall Yield ~52-65%[2][3]10-13% higher than the established route[1][4]
Productivity Standard53% increase ( kg/L per day)[1][4]
Enantiomeric Excess (ee) ~97% (requires recrystallization to >99%)[1]>99%[1]
Key Catalyst Rhodium-based chiral catalyst (e.g., Rh(I)/tBu-JOSIPHOS)[3][5]Engineered (R)-selective transaminase (ATA-117)[1][5]
Reaction Pressure High pressure (up to 250 psi)[1][6]Atmospheric pressure
Waste Reduction Standard19% reduction in total waste[1][4]
Heavy Metal Waste Yes (Rhodium)Eliminated[1][4][6]
Process Steps 8 steps in the first-generation process[2]Streamlined process

Delving Deeper: Experimental Protocols

The critical distinction between the two routes lies in the method of stereoselective formation of the chiral amine. Below are representative experimental protocols for these key transformations.

Established Route: Asymmetric Hydrogenation

The established synthesis relies on the asymmetric hydrogenation of a prochiral enamine intermediate using a chiral rhodium catalyst.

Key Transformation: (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[2][5][7]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one to (R)-Sitagliptin.

Representative Protocol: The unprotected enamine amide is subjected to asymmetric hydrogenation using a rhodium complex of t-Bu JOSIPHOS as the catalyst.[1] The reaction is typically carried out under a high pressure of hydrogen gas (e.g., 105-250 psi) in a suitable solvent such as methanol.[6][8] Following the hydrogenation, the product is isolated and may require recrystallization to upgrade the enantiomeric excess to the desired >99%.[1] The final product is then converted to its phosphate monohydrate salt.[1]

New Methodology: Enzymatic Transamination

This greener approach utilizes a highly engineered enzyme to directly convert a ketone precursor to the desired chiral amine with high stereoselectivity.

Key Transformation: Pro-sitagliptin ketone to (R)-Sitagliptin.

Representative Protocol: The pro-sitagliptin ketone is dissolved in a co-solvent such as DMSO.[9][10] This solution is then added to a reaction mixture containing an engineered (R)-selective transaminase enzyme (e.g., CDX-036 or a variant of ATA-117) in a buffer (e.g., triethanolamine) at a controlled pH (typically 8.0-9.0).[2][9][10] Isopropylamine often serves as the amine donor, and pyridoxal-5'-phosphate (PLP) acts as a cofactor.[9] The reaction is typically run at a moderately elevated temperature (e.g., 40-50°C) under atmospheric pressure with stirring for a specified period (e.g., 12-24 hours).[9][10] The enzymatic process directly yields (R)-Sitagliptin with an enantiomeric excess of over 99%, eliminating the need for a separate chiral purification step.[1]

Visualizing the Processes and Pathway

To further clarify the experimental workflows and the biological context of Sitagliptin, the following diagrams have been generated.

G cluster_0 Established Route: Asymmetric Hydrogenation cluster_1 New Methodology: Enzymatic Transamination start_A Prochiral Enamine step_A1 Asymmetric Hydrogenation (Rh(I)/tBu-JOSIPHOS, High H2 Pressure) start_A->step_A1 product_A (R)-Sitagliptin (~97% ee) step_A1->product_A step_A2 Recrystallization product_A->step_A2 final_A Pure (R)-Sitagliptin (>99% ee) step_A2->final_A start_B Pro-sitagliptin Ketone step_B1 Enzymatic Transamination (Engineered Transaminase, Isopropylamine) start_B->step_B1 final_B Pure (R)-Sitagliptin (>99% ee) step_B1->final_B

Caption: Comparative experimental workflows for Sitagliptin synthesis.

G Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Inactivates GIP_active Active GIP DPP4->GIP_active Inactivates GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GIP_inactive Inactive GIP GIP_active->GIP_inactive GIP_active->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose Inhibits decrease of

Caption: Simplified signaling pathway of Sitagliptin as a DPP-4 inhibitor.

Conclusion

The transition from a metal-catalyzed, high-pressure process to a biocatalytic one for the synthesis of Sitagliptin marks a significant advancement in pharmaceutical manufacturing.[5] The enzymatic route not only offers superior yield and stereoselectivity but also presents a more environmentally friendly and cost-effective alternative by eliminating the need for a precious metal catalyst and specialized high-pressure equipment.[1][4] This comparison underscores the transformative potential of enzyme engineering in creating more sustainable and efficient processes for the production of complex pharmaceutical molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-piperidin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. (S)-piperidin-3-amine, a key building block in pharmaceutical synthesis, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to prevent the release of hazardous substances into the environment. This involves proper segregation, containment, and labeling of waste streams to facilitate their safe handling and treatment by qualified professionals. Disposal of chemicals like this compound down the sanitary sewer is generally not recommended due to their potential to harm aquatic life and interfere with wastewater treatment processes.[1][2] Instead, a licensed professional waste disposal service should be utilized.[3]

Quantitative Data Summary
PropertyDataSource
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]
Signal Word Warning[5]
Primary Hazards Irritant[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][5][6]
Environmental Precautions Do not allow the chemical to enter drains or the environment.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for professional disposal.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes:

      • Unused or expired pure this compound.

      • Solutions containing this compound.

      • Contaminated labware (e.g., glassware, plasticware, pipette tips).

      • Contaminated consumables (e.g., gloves, absorbent pads).

    • It is critical to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[4]

  • Aqueous Waste Collection:

    • Collect all aqueous solutions containing this compound in a designated, compatible, and clearly labeled waste container.

    • Do not mix with other types of chemical waste.

  • Organic Solvent Waste Collection:

    • Collect all organic solvent solutions containing this compound in a separate, designated, compatible, and clearly labeled waste container.

    • Ensure the container is appropriate for flammable liquids if applicable.[7]

  • Solid Waste Collection:

    • Collect all contaminated solid waste, such as gloves, absorbent paper, and empty vials (that are not triple-rinsed), in a designated, lined container.[8]

    • This container should also be clearly labeled as "Hazardous Waste" with the chemical name.

  • Empty Container Decontamination:

    • To render an empty container of this compound non-hazardous for disposal in regular trash, it must be triple-rinsed.

    • The first rinse should be with a suitable solvent (e.g., water or an organic solvent compatible with the subsequent waste stream). This first rinsate must be collected and disposed of as hazardous chemical waste.[8]

    • Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always check local regulations.

Containerization and Labeling
  • Container Selection: Use containers that are in good condition, compatible with amines, and have securely sealing lids to prevent leaks or the release of vapors.[4][9]

  • Labeling:

    • Clearly label each waste container with the words "HAZARDOUS WASTE".[9]

    • Specify the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

    • Indicate the approximate concentration or percentage of the chemical in the waste.

    • Include the date when the waste was first added to the container.[8]

Storage and Disposal
  • Storage: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[3][7] Provide them with a full inventory of the waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal A Identify this compound Waste B Wear Appropriate PPE C Aqueous Waste A->C D Organic Solvent Waste A->D E Contaminated Solid Waste A->E F Empty Containers A->F G Collect in Labeled Aqueous Waste Container C->G H Collect in Labeled Organic Waste Container D->H I Collect in Labeled Solid Waste Container E->I J Triple-Rinse Container F->J K Store in Designated Hazardous Waste Area G->K H->K I->K M Dispose of Rinsed Container in Regular Trash J->M After collecting first rinsate N Collect First Rinsate as Hazardous Waste J->N L Arrange for Professional Disposal K->L N->K

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (S)-piperidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (S)-piperidin-3-amine. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This compound is classified as a corrosive and irritant, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] The following PPE is mandatory when handling this substance.

Engineering Controls: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][4] A face shield should also be worn where there is a significant risk of splashing.

Skin Protection:

  • Gloves: Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, data for chemically similar amines can guide selection. Nitrile and butyl rubber gloves are often recommended for handling amines.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

  • Protective Clothing: Wear impervious, flame-resistant protective clothing to prevent skin contact.[1][4] A lab coat or chemical-resistant apron should be worn. Ensure that all skin is covered.

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge for organic vapors and amines should be used.[1][4] For solid forms of derivatives, a dust mask (e.g., N95) may be appropriate to avoid inhaling dust.[6][7]

Glove Compatibility Data for Aliphatic Amines

The following table summarizes breakthrough time data for various glove materials when tested against aliphatic amines, which are structurally related to this compound. This data should be used as a guideline for glove selection, and it is always recommended to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialTest ChemicalBreakthrough Time (minutes)Rating (ANSI/ISEA 105-2000)
Nitrile RubberTriethylamine> 703
Natural Latex RubberTriethylamine< 1 (40 seconds)0
Polymerized AlkenesTriethylamine< 10
VinylTriethylamine< 10

Data sourced from a study on alkylamine permeation.[1] The ratings are based on the ANSI/ISEA 105-2000 standard for hand protection selection criteria.[3]

Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation of vapors or dust.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][4]

  • Wash hands thoroughly after handling the compound.[1][8]

  • Use spark-proof tools and explosion-proof equipment if the compound is handled in a way that could generate dust or vapor explosions.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][9]

  • Keep containers tightly closed when not in use.[1][3][4]

  • Store in a locked and secure area.[1][3][4]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Collect Waste: Place all contaminated materials, including absorbent and used PPE, into a labeled, sealed container for hazardous waste disposal.[3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][4]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1][4]

  • It is often recommended to use a licensed professional waste disposal service.[8] Chemical incineration with an afterburner and scrubber is a suggested disposal method.[8]

  • Do not allow the chemical to enter drains or waterways.[7][8]

Procedural Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Select and Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_chem Handle this compound in Fume Hood prep_eng->handle_chem handle_avoid Avoid Inhalation, Ingestion, and Skin Contact handle_chem->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Remove and Inspect PPE post_wash->post_ppe disp_waste Segregate Hazardous Waste post_ppe->disp_waste disp_container Place in Labeled, Sealed Container disp_waste->disp_container disp_prof Dispose via Licensed Professional Service disp_container->disp_prof

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-piperidin-3-amine
Reactant of Route 2
(S)-piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.